molecular formula C11H19NO4 B1272376 Boc-(S)-3-Amino-5-hexenoic acid CAS No. 270263-03-1

Boc-(S)-3-Amino-5-hexenoic acid

Número de catálogo: B1272376
Número CAS: 270263-03-1
Peso molecular: 229.27 g/mol
Clave InChI: RFHPQLCVYMBPRF-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Boc-(S)-3-Amino-5-hexenoic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPQLCVYMBPRF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375864
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270263-03-1
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(S)-3-amino-5-hexenoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Boc-(S)-3-Amino-5-hexenoic acid CAS number 270263-03-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Boc-(S)-3-Amino-5-hexenoic Acid

Authored by a Senior Application Scientist

Introduction: A Versatile Chiral Building Block in Modern Synthesis

In the landscape of contemporary medicinal chemistry and drug development, the demand for structurally unique and functionally versatile building blocks is insatiable. Unusual amino acids, those beyond the canonical 20, are fundamental to this pursuit, offering novel scaffolds to enhance the properties of therapeutic candidates.[1][2] this compound (CAS: 270263-03-1) has emerged as a particularly valuable chiral intermediate. Its structure is a masterful convergence of three key chemical motifs: a stereodefined (S)-amino group, a terminal alkene, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

This unique combination makes it an invaluable asset for synthesizing complex peptides, peptidomimetics, and other chiral molecules.[3][][5] The Boc group provides robust protection for the amine that is easily removed under specific acidic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[6][7] The chiral center at the C3 position imparts specific three-dimensional geometry, which is critical for molecular recognition and biological activity.[8] Finally, the terminal alkene serves as a versatile chemical handle, enabling a wide array of post-synthetic modifications to fine-tune the final molecule's structure and function.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, outline a comprehensive quality control workflow, detail its applications in advanced synthesis, and provide the foundational knowledge necessary to leverage this powerful building block in your research endeavors.

Core Properties and Handling

Precise knowledge of a reagent's properties is the foundation of reproducible and safe science. The key physicochemical and safety data for this compound are summarized below.

Table 1: Physicochemical and Safety Data
PropertyValueSource(s)
CAS Number 270263-03-1[9]
Molecular Formula C₁₁H₁₉NO₄[9][10]
Molecular Weight 229.27 g/mol [9]
Appearance White to off-white solid lumps[9][10]
Purity ≥97% (Typical)[3][11]
Optical Purity Enantiomeric Excess (ee): ≥99.0%[9]
Optical Activity [α]/D +20±1°, c = 1 in ethanol[9][10]
Boiling Point 372.2 ± 35.0 °C (Predicted)[10][12]
Density ~1.078 g/cm³[10][12]
Storage Conditions 2-8°C, store in a cool, dry place[9][10][13]
Hazard Codes (GHS) H302, H315, H319, H335[9]
GHS Signal Word Warning[9]
Stability and Handling Protocol

Expert Insight: The stability of this compound is contingent on proper storage. The Boc protecting group is labile to strong acids, and repeated temperature fluctuations can degrade the material. The terminal alkene is also susceptible to oxidation over long-term storage if not kept under an inert atmosphere.

  • Receiving and Storage: Upon receipt, inspect the container for integrity. Store immediately at 2-8°C in a tightly sealed container. For long-term storage (>1 year), consider flushing the container with argon or nitrogen to displace oxygen.

  • Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation, which could lead to hydrolysis. Weigh the required amount in a clean, dry environment and promptly reseal the container.

  • Safety Precautions: As indicated by the GHS hazard codes, this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[9] Always handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.

Quality Control Workflow: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of starting materials is non-negotiable in drug development. The following protocol outlines a robust, self-validating system for the quality control of this compound.

Mandatory Visualization: QC Workflow

QC_Workflow Figure 1: Quality Control Workflow for this compound cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Release Sample Receive Sample Prep Prepare Solutions (e.g., in Acetonitrile/Water) Sample->Prep HPLC RP-HPLC for Purity (%) Prep->HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Excess (% ee) Prep->Chiral_HPLC NMR 1H & 13C NMR for Structural Identity Prep->NMR MS Mass Spectrometry for Mass Verification (M+H+) Prep->MS Analysis Compare Data to Specs HPLC->Analysis Chiral_HPLC->Analysis NMR->Analysis MS->Analysis CoA Generate Certificate of Analysis (CoA) Analysis->CoA Release Release Lot for Use CoA->Release

Caption: Figure 1: A comprehensive workflow for ensuring the quality and integrity of this compound.

Step-by-Step QC Protocol

1. Identity Confirmation via NMR Spectroscopy

  • Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. The proton (¹H) NMR spectrum will confirm the presence of all key functional groups: the Boc group (singlet, ~1.4 ppm), the terminal alkene protons (multiplets, ~5.0-5.9 ppm), and the chiral center's proton (~4.0 ppm). Carbon-¹³C NMR further validates the carbon skeleton.

  • Methodology:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data and compare the observed chemical shifts, multiplicities, and integrations with a reference spectrum or predicted values to confirm the structure.[14][15]

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Rationale: Reversed-phase (RP) HPLC is the gold standard for assessing the purity of organic compounds by separating the main component from any potential impurities.

  • Methodology:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Use a C18 column with a mobile phase gradient, typically involving water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Inject the sample and monitor the elution profile using a UV detector (e.g., at 210-220 nm, where the amide bond absorbs).

    • Calculate the purity by integrating the peak area of the main component and expressing it as a percentage of the total integrated area. The acceptance criterion is typically ≥97%.

3. Enantiomeric Purity by Chiral Chromatography

  • Rationale: For a chiral molecule, confirming its stereochemical integrity is as important as confirming its chemical purity. Chiral HPLC separates the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee). The (R)-enantiomer has a different CAS number (269726-94-5).

  • Methodology:

    • Use a specialized chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak).

    • Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol, sometimes with a small amount of an acidic or basic modifier.

    • Inject the sample and a racemic standard (if available) to identify the retention times of both the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100. The acceptance criterion is typically ≥99.0% ee.

Applications in Drug Discovery and Peptide Synthesis

This compound is not merely an intermediate; it is an enabler of molecular innovation. Its primary role is in the synthesis of modified peptides and peptidomimetics designed to have superior therapeutic properties.[16][17]

Role in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is central to one of the classical and still highly relevant methods of SPPS.[18] In this workflow, the Boc group provides temporary protection of the N-terminal amine of the growing peptide chain. It is stable to the basic conditions used for neutralization but is selectively cleaved by moderate acids like trifluoroacetic acid (TFA) to allow for the coupling of the next amino acid.[7]

The Power of the Terminal Alkene: Post-Synthetic Modification

The true versatility of this building block lies in its terminal alkene. This functional group opens the door to a vast array of chemical transformations that can be performed after the main peptide backbone has been assembled. One of the most powerful of these is olefin metathesis.

Application Example: Synthesis of Lactam-Bridged Peptides As noted by suppliers, this molecule can be used to prepare lactam-bridged peptide mimics.[9]

  • Causality: By incorporating this compound and another amino acid with a terminal alkene (e.g., allylglycine) at specific positions in a peptide sequence, a subsequent ring-closing metathesis (RCM) reaction can be used to create a covalent, cyclic bridge. This conformational constraint often leads to peptides with:

    • Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation.

    • Enhanced Proteolytic Stability: The cyclic structure is less susceptible to degradation by proteases.

    • Improved Cell Permeability: Constraining the peptide can mask polar groups and improve its ability to cross cell membranes.

Mandatory Visualization: Application in Peptide Modification

Peptide_Modification Figure 2: Incorporation and Modification of this compound Start Resin-Bound Peptide (H₂N-Peptide-Resin) Coupling 1. Coupling Reaction (e.g., DCC/HOBt) Start->Coupling Activate & Add BocAA This compound BocAA->Coupling Deprotection 2. Boc Deprotection (TFA) Coupling->Deprotection Boc-Peptide-Resin ChainElongation 3. Repeat Coupling/ Deprotection Cycles Deprotection->ChainElongation H₂N-Peptide-Resin FullPeptide Full-Length Peptide with Alkene Functionality ChainElongation->FullPeptide RCM 4. Post-Synthetic Modification (e.g., Ring-Closing Metathesis) FullPeptide->RCM FinalProduct Constrained / Modified Peptide RCM->FinalProduct

Caption: Figure 2: Workflow illustrating the incorporation of the amino acid into a peptide chain and subsequent modification via its alkene handle.

Conclusion

This compound is a quintessential example of a modern chiral building block, offering a strategic combination of protection, stereochemistry, and reactivity. Its utility in constructing conformationally constrained peptides and other complex molecules makes it an indispensable tool for medicinal chemists aiming to overcome challenges in drug stability, selectivity, and bioavailability. A thorough understanding of its properties and a rigorous adherence to quality control are paramount to successfully harnessing its synthetic potential. As the demand for sophisticated therapeutics continues to grow, the role of such precisely engineered intermediates will only become more critical in the journey from molecular concept to clinical reality.

References

Boc-(S)-3-Amino-5-hexenoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Boc-(S)-3-Amino-5-hexenoic Acid for Advanced Research

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and drug development, the use of non-canonical amino acids is a critical strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This compound, a chiral building block, is a prime example of such a molecule. Its unique structure, featuring a Boc-protected amine, a terminal alkene, and a defined stereocenter, makes it a versatile component for synthesizing complex molecular architectures and peptidomimetics with enhanced therapeutic properties.[1] This guide provides an in-depth analysis of its properties, synthesis, and applications for researchers and scientists in the field.

Core Physicochemical and Structural Properties

This compound is an off-white to slightly yellow solid at room temperature.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis, preventing unwanted side reactions during coupling procedures.[3] The terminal alkene functionality offers a reactive handle for further synthetic modifications, while the (S)-stereochemistry provides precise control over the three-dimensional structure of the final product.

A summary of its key properties is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO₄[4][5]
Molecular Weight 229.27 g/mol [4][6]
CAS Number 270263-03-1[2][4][6]
Appearance Off-white to slight yellow solid/lumps[2][4][6]
Optical Activity [α]/D +20±1°, c = 1 in ethanol[4][6]
Storage Temperature 2-8°C[4][6]
InChI Key RFHPQLCVYMBPRF-QMMMGPOBSA-N[4]
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--CC(O)=O[4]

Synthesis and Spectroscopic Characterization

The synthesis of this compound, like other Boc-protected amino acids, generally involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3][7] This process must be carefully controlled to ensure high yield and purity.

Generalized Synthetic Workflow

The diagram below illustrates a typical workflow for the Boc protection of an amino acid.

Boc_Protection_Workflow Fig. 1: General Workflow for Boc Protection cluster_reactants Reactants cluster_process Process cluster_product Product AminoAcid (S)-3-Amino-5-hexenoic acid Reaction Reaction at 0-40°C AminoAcid->Reaction BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->Reaction Base Base (e.g., Triethylamine, NaOH) Base->Reaction Solvent Solvent (e.g., Dioxane, Acetone, Water) Solvent->Reaction Workup Aqueous Workup & pH Adjustment Reaction->Workup Reaction completion Extraction Extraction with Organic Solvent Workup->Extraction Acidification to pH 2-3 Purification Purification (e.g., Crystallization) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of Boc-protected amino acids.

Exemplary Synthetic Protocol

The following is a representative protocol for the synthesis of this compound.

  • Dissolution: Dissolve (S)-3-Amino-5-hexenoic acid in a mixture of acetone and water (2:1 v/v).[7]

  • Basification: Add triethylamine to the solution and stir.

  • Reaction: Cool the mixture to 0-5°C and slowly add a solution of di-tert-butyl dicarbonate in acetone.[7]

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[7][8]

  • Solvent Removal: Remove the acetone under reduced pressure.

  • Extraction: The remaining aqueous solution is washed with ethyl acetate.

  • Acidification: The aqueous layer is cooled to 0-5°C and acidified to a pH of 2-3 with a dilute acid solution.[8]

  • Product Extraction: The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the final product.[7]

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic methods. While specific spectra are proprietary to manufacturers, typical data includes:

  • ¹H NMR: To confirm the presence of protons corresponding to the Boc group, the alkyl chain, and the terminal alkene.[9]

  • ¹³C NMR: To identify the carbon atoms of the carbonyl groups, the alkene, and the alkyl chain.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[9]

  • Infrared (IR) Spectroscopy: To detect characteristic vibrational frequencies of the N-H, C=O, and C=C functional groups.[9]

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block for several advanced applications in pharmaceutical research.

Peptidomimetics and Metabolic Stability

The incorporation of non-canonical amino acids like this one into peptide sequences is a key strategy for creating peptidomimetics.[1] The unique side chain can disrupt recognition by proteases, thereby enhancing the metabolic stability and prolonging the in vivo half-life of peptide-based drugs.[10]

Conformational Constraint

The unsaturated side chain can introduce conformational rigidity into a peptide backbone. This can lock the peptide into a specific bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[10]

Chiral Building Block in Organic Synthesis

Beyond peptides, this compound serves as a versatile chiral starting material for the synthesis of complex small molecules. The terminal alkene can participate in a variety of chemical transformations, such as metathesis, hydroboration-oxidation, and epoxidation, allowing for the introduction of further functionality.[11]

The diagram below illustrates the incorporation of this compound into a peptide chain during solid-phase peptide synthesis (SPPS).

SPPS_Workflow Fig. 2: Incorporation into a Peptide via SPPS cluster_spps Solid-Phase Peptide Synthesis Resin Resin-Bound Amino Acid Deprotection Fmoc/Boc Deprotection Resin->Deprotection Step 1 Coupling Coupling Step Deprotection->Coupling Step 2 NewPeptide Extended Peptide Chain Coupling->NewPeptide Step 3 BocAA This compound BocAA->Coupling Activator Activating Agent (e.g., HBTU) Activator->Coupling Base Base (e.g., DIPEA) Base->Coupling NewPeptide->Deprotection Repeat for next AA Cleavage Cleavage from Resin & Deprotection NewPeptide->Cleavage Final Step FinalPeptide Final Modified Peptide Cleavage->FinalPeptide

References

Spectral data (NMR, IR, MS) of Boc-(S)-3-Amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectral Analysis of Boc-(S)-3-Amino-5-hexenoic Acid

Authored by: A Senior Application Scientist

Foreword: The Structural Significance of a Chiral Building Block

This compound (CAS: 270263-03-1) is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its utility as a chiral building block for the synthesis of complex peptides, peptidomimetics, and other therapeutic agents stems from its unique structural features: a terminal alkene for further functionalization (e.g., via olefin metathesis), a defined stereocenter, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group essential for controlled, stepwise peptide synthesis.[1][2]

The unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the final active molecule. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into not just the data itself, but the rationale behind the expected spectral features, providing a framework for researchers to confidently verify their material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Complete Molecular Skeleton

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of all key functional groups.

Causality Behind Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for moderately polar organic molecules like this one and its relatively simple residual solvent signal. However, the acidic proton of the carboxylic acid and the NH proton may undergo rapid exchange or exhibit very broad signals. Using a more polar solvent like DMSO-d₆ can slow this exchange, often resulting in sharper, more easily identifiable NH and OH signals. For the purposes of this guide, we will reference typical shifts observed in CDCl₃, noting where variations may occur.[1][3]

The standard acquisition protocol involves a ¹H spectrum to identify all proton environments and their couplings, followed by a proton-decoupled ¹³C spectrum to identify all unique carbon environments. Further 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, though are often not required for routine verification of this structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's field frequency is locked using the deuterium signal from the solvent. The probe is then tuned and the magnetic field homogeneity is optimized (shimming) to achieve sharp, symmetrical peaks.[1]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz) with sufficient scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[1]

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. The spectra are calibrated using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Dissolve 5-10 mg in ~0.7 mL CDCl₃ Acq_H1 ¹H NMR Acquisition (400 MHz, 16 scans) Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition (100 MHz, 1024 scans) Prep->Acq_C13 Proc Fourier Transform, Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Cal Calibrate to Residual Solvent Peak Proc->Cal Analysis Assign Signals & Confirm Structure Cal->Analysis

Caption: Workflow for NMR spectroscopic analysis of Boc-amino acids.[1]

Expected ¹H NMR Spectral Data

The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-C(CH₃)₃ (Boc)~ 1.4Singlet (s)9HNine equivalent methyl protons of the tert-butyl group, shielded and showing no coupling. A hallmark of the Boc group.[1][4]
-CH₂-COOH (C2)~ 2.4 - 2.6Multiplet (m)2HMethylene protons adjacent to the carboxylic acid and the chiral center (C3). Diastereotopic, leading to complex splitting.
-NH-CH- (C3)~ 4.0 - 4.2Multiplet (m)1HProton on the chiral carbon, coupled to adjacent CH₂ groups.
-CH-CH₂-CH= (C4)~ 2.2 - 2.4Multiplet (m)2HMethylene protons adjacent to the chiral center and the vinyl group.
-CH=CH₂ (C6)~ 5.0 - 5.2Multiplet (m)2HTerminal vinyl protons, showing complex geminal and vicinal coupling.
-CH=CH₂ (C5)~ 5.7 - 5.9Multiplet (m)1HInternal vinyl proton, coupled to protons on C4 and C6.
-COOH ~ 10 - 12Broad Singlet (br s)1HAcidic proton, position is highly dependent on concentration and solvent. Disappears upon D₂O exchange.[5][6]
-NH ~ 5.0 - 5.5Broad (br)1HAmide proton, position and shape are variable. May be a broad singlet or doublet depending on coupling to the C3 proton.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon backbone and the presence of key carbonyl and unsaturated carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
-C(CH₃)₃ (Boc)~ 28.3Shielded methyl carbons of the tert-butyl group.[3]
-CH₂-COOH (C2)~ 40 - 45Aliphatic carbon adjacent to the carboxylic acid.
-NH-CH- (C3)~ 48 - 52Chiral carbon attached to the nitrogen atom.
-CH-CH₂-CH= (C4)~ 35 - 40Aliphatic carbon adjacent to the vinyl group.
-C(CH₃)₃ (Boc Quaternary)~ 79 - 80Quaternary carbon of the Boc group, deshielded by oxygen.[3]
-CH=CH₂ (C6)~ 117 - 120Terminal alkene carbon.
-CH=CH₂ (C5)~ 133 - 136Internal alkene carbon.
-NH-C=O (Boc Carbonyl)~ 155 - 156Carbonyl carbon of the carbamate functional group.[3]
-COOH (Carboxyl Carbonyl)~ 170 - 175Carbonyl carbon of the carboxylic acid, typically the most downfield signal.[5][6]

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The spectrum of this compound is defined by the characteristic vibrations of its carboxylic acid, carbamate (Boc), and alkene moieties.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid or liquid sample. It requires minimal sample preparation and provides high-quality, reproducible data without the need for making KBr pellets. The diagnostic value of an IR spectrum lies in identifying strong, characteristic absorptions that confirm the presence of expected functional groups and the absence of starting materials.

Experimental Protocol: ATR-FTIR Analysis
  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for IR Spectroscopic Analysis

IR_Workflow cluster_prep Setup cluster_acq Acquisition cluster_analysis Analysis Setup Run Background Scan (Clean ATR) Acq Place Sample on Crystal & Acquire Spectrum Setup->Acq Analysis Identify Characteristic Absorption Bands Acq->Analysis MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Prep Prepare Dilute Solution (e.g., 0.1 mg/mL in MeOH) Acq Infuse into ESI Source & Acquire Spectrum Prep->Acq Analysis Identify Molecular Ion Peaks & Key Fragments Acq->Analysis

References

Solubility Profile of Boc-(S)-3-Amino-5-hexenoic Acid in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-(S)-3-Amino-5-hexenoic acid, a key building block in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the physicochemical properties of N-Boc protected amino acids and provides standardized protocols for its empirical determination.

Core Compound Properties

This compound is a chiral, non-proteinogenic amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine imparts significant hydrophobicity, which heavily influences its solubility profile.

PropertyValueReference
Synonym (S)-3-(Boc-amino)-5-hexenoic acid
CAS Number 270263-03-1
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance Lumps, Off-white to slight yellow solid[1]
Primary Application Peptide synthesis

Predicted Solubility in Common Laboratory Solvents

The solubility of Boc-protected amino acids is largely dictated by the balance between the polar carboxylic acid group and the nonpolar Boc-protecting group and side chain. Generally, these compounds exhibit good solubility in a range of organic solvents but are poorly soluble in water. The following table summarizes the expected qualitative solubility of this compound.

Solvent ClassSolventExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleEffective at solvating both polar and nonpolar moieties.[2]
N,N-Dimethylformamide (DMF)Highly SolubleA common solvent for peptide synthesis, known to dissolve protected amino acids.[2][3]
N,N-Dimethylacetamide (DMAc)SolubleSimilar properties to DMF.[2]
Acetonitrile (ACN)SolubleOften used in reverse-phase chromatography, indicating some solubility.[4]
Polar Protic EthanolSolubleA product datasheet indicates solubility of at least 1 g/100 mL.
MethanolSolubleSimilar to ethanol, should be a good solvent.
WaterPoorly Soluble / InsolubleThe hydrophobic Boc group and hydrocarbon backbone limit aqueous solubility.
Nonpolar / Halogenated Dichloromethane (DCM)SolubleThe organic nature of the compound favors solubility in this solvent.[2]
ChloroformSolubleSimilar to DCM.
Ethyl AcetateSolubleA moderately polar solvent in which many organic compounds are soluble.
Diethyl EtherSolubleThe nonpolar character of the ether should facilitate dissolution.
Hexanes / Petroleum EtherPoorly Soluble / InsolubleThe polarity of the carboxylic acid group is too high for these nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in various laboratory solvents at a specified temperature.

Materials:

  • This compound

  • A range of analytical grade solvents (e.g., DMSO, DMF, Ethanol, DCM, Water)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Thermomixer or incubator for temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a microcentrifuge tube.

    • Add a known volume (e.g., 1.0 mL) of the test solvent.

    • Securely cap the tube and vortex vigorously for 2-5 minutes.

    • Place the tube in a thermomixer set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[2]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Experimental Solubility Determination start Start add_excess Add Excess Solute to Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24h agitation) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Extract Clear Supernatant centrifuge->supernatant dilute Dilute Supernatant for Analysis supernatant->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: A generalized workflow for determining the solubility of a compound.

Signaling Pathways and Applications

Currently, there is no specific signaling pathway directly associated with this compound in the scientific literature. Its primary role is as a synthetic intermediate. The logical relationship for its application is in the synthesis of more complex molecules, particularly peptides and peptidomimetics, which may then be used to probe biological systems.

The workflow for its application in peptide synthesis is outlined below.

Peptide_Synthesis_Workflow Application Workflow in Peptide Synthesis compound This compound deprotection Acidic Deprotection of Boc Group compound->deprotection N-terminus coupling coupling Peptide Coupling Reaction (Activation of Carboxyl Group) compound->coupling C-terminus coupling peptide Incorporation into Peptide Chain deprotection->peptide coupling->peptide final_product Final Peptide / Peptidomimetic peptide->final_product

Caption: Role of the amino acid in peptide synthesis.

References

Boc-(S)-3-Amino-5-hexenoic Acid: A Strategic Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to significant differences in pharmacology, metabolism, and toxicity between the enantiomers of a drug molecule.[1][2] This reality has driven the demand for enantiomerically pure compounds, making chiral building blocks—optically active molecules used as starting materials for more complex chiral substances—indispensable tools in medicinal chemistry.[1][3][]

Boc-(S)-3-Amino-5-hexenoic acid stands out as a versatile and highly valuable chiral building block. Its structure uniquely combines four key functionalities: a tert-butyloxycarbonyl (Boc) protected amine, a stereochemically defined center at the C-3 position (the (S)-enantiomer), a reactive carboxylic acid, and a terminal alkene. This combination provides chemists with a powerful scaffold for constructing complex, stereochemically defined molecules, particularly peptide mimics and other novel therapeutic agents.

Physicochemical Profile and Specifications

The utility of any chemical building block begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage, handling, and reaction conditions.

PropertyValueSource(s)
CAS Number 270263-03-1[5][6]
Molecular Formula C₁₁H₁₉NO₄[6][7]
Molecular Weight 229.27 g/mol [6]
Appearance White to off-white or slight yellow solid lumps[5]
Optical Activity [α]/D +20±1°, c = 1 in ethanol[6]
Optical Purity Enantiomeric excess: ≥99.0%[6]
Storage Temperature 2-8°C[6]

The high enantiomeric excess (≥99.0%) is a critical quality attribute, ensuring the stereochemical integrity of subsequent synthetic products.[6] Proper storage at refrigerated temperatures is essential to maintain its stability and prevent degradation over time.[6]

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry.[8] It serves as a robust protecting group for amines, preventing the highly nucleophilic amino group from engaging in unwanted side reactions.[8][][10]

Key Features of Boc Protection:

  • Acid Lability: The Boc group is easily removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8] This deprotection is clean, proceeding through the formation of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[8]

  • Orthogonality: It is stable under a wide range of other reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[8][] This stability allows for selective chemical transformations at other sites in the molecule, a crucial advantage in multi-step syntheses.[8][]

  • Practicality: Many Boc-protected amino acids are crystalline, shelf-stable solids, simplifying handling and storage.[8]

The mechanisms for the introduction and removal of the Boc group are well-established.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidolysis) R_NH2 R-NH₂ (Amino Acid) Boc_Protected R-NH-Boc R_NH2->Boc_Protected Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Boc_Protected Base Base (e.g., TEA, DIPEA) Base->R_NH2 Activates Boc_Protected_dep R-NH-Boc Protonated Protonated Intermediate Boc_Protected_dep->Protonated Acid Acid (e.g., TFA, HCl) Acid->Protonated Protonation Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Loss of t-butyl cation Free_Amine R-NH₃⁺ (Free Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation Byproducts CO₂ + Isobutylene Carbamic_Acid->Byproducts

Caption: General mechanisms for Boc protection and deprotection.

Experimental Protocols for Boc Deprotection

The choice of deprotection method depends on the sensitivity of other functional groups within the molecule.

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) This is the most common and robust method for Boc cleavage.[11]

  • Dissolve the Boc-protected substrate in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[11][12]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[13]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To obtain the free amine (as opposed to the TFA salt), redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[13]

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol This method is suitable for substrates with other acid-labile groups where TFA is too harsh.[14]

  • Dissolve the Boc-protected substrate (1 equivalent) in methanol (e.g., 0.1 M) in a dry round-bottom flask at room temperature.[14]

  • Add oxalyl chloride (typically 3 equivalents) dropwise to the solution. An immediate exothermic reaction may be observed.[14]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[14]

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[13]

Enantioselective Synthesis Strategies

The synthesis of enantiopure β-amino acids like this compound is a significant area of research.[15][16] While the specific proprietary synthesis of this commercial product is not public, its construction relies on established principles of asymmetric synthesis. Several catalytic asymmetric approaches have been developed to produce β-amino acids with high enantioselectivity, often involving carbon-carbon, carbon-nitrogen, or carbon-hydrogen bond-forming reactions. These methods are crucial for creating the desired chirality without resorting to less efficient classical resolutions.[3]

Applications in Complex Molecule Synthesis

The true power of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially to build molecular complexity. It is a known reactant for preparing lactam-bridged peptide mimics through a combination of peptide coupling and olefin metathesis.

  • Carboxylic Acid: The -COOH group can be activated using standard peptide coupling reagents (e.g., HBTU, DCC) to form amide bonds with other amino acids or amines.

  • Protected Amine: After deprotection, the newly freed amine is available for acylation or further peptide bond formation.

  • Terminal Alkene: The vinyl group is a versatile handle for a variety of transformations, including:

    • Olefin Metathesis: For cyclization or cross-coupling reactions.

    • Hydrogenation: To produce the saturated alkyl chain.

    • Oxidation/Hydroboration: To introduce further functionality at the terminus of the molecule.

Synthetic_Utility cluster_path1 Path 1: C-Terminus Chemistry cluster_path2 Path 2: N-Terminus Chemistry cluster_path3 Path 3: Alkene Modification Start This compound Coupling Peptide Coupling (e.g., HBTU, EDCI) Start->Coupling Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Metathesis Olefin Metathesis Start->Metathesis Hydrogenation Hydrogenation (H₂, Pd/C) Start->Hydrogenation Amine R'-NH₂ Amine->Coupling Product1 Boc-Protected Dipeptide Mimic Coupling->Product1 FreeAmine Free Amine Intermediate Deprotection->FreeAmine Coupling2 Peptide Coupling FreeAmine->Coupling2 Acid2 R''-COOH Acid2->Coupling2 Product2 N-Acylated Product Coupling2->Product2 Product3a Cyclized or Cross-Coupled Product Metathesis->Product3a Product3b Saturated Side Chain Product Hydrogenation->Product3b

Caption: Synthetic utility of this compound.

Safety, Handling, and Procurement

Safety Profile

This compound is classified as an irritant and is harmful if swallowed. Appropriate safety precautions must be taken during handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]

  • Personal Protective Equipment (PPE): Dust mask (type N95 or equivalent), chemical safety goggles or face shield, and protective gloves are required.[6][17]

Sourcing and Quality Control

For R&D professionals, securing a reliable supply of high-quality starting materials is paramount to project success.[18]

  • Verify Identity: Always use the CAS number (270263-03-1) to ensure the correct material is being sourced.[18]

  • Demand High Purity: Specify a purity level of ≥97% or higher, confirmed by analytical data.[18]

  • Request Certificate of Analysis (CoA): The CoA for the specific batch should be reviewed to confirm its identity, purity (typically by HPLC), and optical activity, ensuring it meets the requirements for your synthesis.[18]

  • Evaluate Suppliers: Consider factors beyond price, including supply reliability, lead times, and the availability of technical support.[18]

Conclusion

This compound is a sophisticated chiral building block that offers a strategic advantage in the synthesis of complex, high-value molecules. Its pre-installed chirality, orthogonal protecting group, and multiple reactive handles provide a streamlined pathway to novel chemical entities. By understanding its properties, reaction protocols, and safe handling procedures, researchers in drug discovery and medicinal chemistry can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

The Strategic Application of Boc-(S)-3-Amino-5-hexenoic Acid in the Development of Next-Generation Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-Amino-5-hexenoic acid is a non-proteinogenic, chiral amino acid that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, namely the Boc-protected amine and the terminal alkene, make it an invaluable tool for the synthesis of conformationally constrained peptides and peptidomimetics. This technical guide provides a comprehensive overview of the applications of this compound, with a particular focus on its role in the design of stapled peptides that can modulate challenging protein-protein interactions (PPIs). This document will detail the synthetic utility of this amino acid, present quantitative data on the biological activity of derived peptides, provide detailed experimental protocols for their synthesis, and illustrate the underlying principles with clear diagrams.

Introduction: The Challenge of Targeting Protein-Protein Interactions

Protein-protein interactions are fundamental to virtually all cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases. Historically, PPIs have been considered "undruggable" by traditional small molecules due to their large, flat, and often featureless binding interfaces. Peptide-based therapeutics have shown promise in targeting PPIs by mimicking the binding motifs of natural protein partners. However, native peptides are often limited by their poor metabolic stability, low cell permeability, and lack of a stable secondary structure in solution.

To overcome these limitations, medicinal chemists have developed strategies to constrain peptides into their bioactive conformations. One of the most successful approaches is "peptide stapling," a technique that introduces a synthetic brace to lock a peptide into a specific secondary structure, typically an α-helix.[1][2] This is where this compound and its analogs play a pivotal role.

This compound: A Versatile Building Block for Peptide Stapling

This compound is an α-amino acid derivative featuring a terminal olefin on its side chain. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this amino acid is its terminal alkene, which can participate in a ring-closing metathesis (RCM) reaction with another olefin-bearing amino acid incorporated into the same peptide chain. This RCM reaction forms a covalent, all-hydrocarbon staple that reinforces the desired secondary structure of the peptide.[3][4]

The resulting "stapled peptides" exhibit several advantageous properties compared to their linear counterparts:

  • Enhanced Helicity: The hydrocarbon staple pre-organizes the peptide into an α-helical conformation, which is often the required binding motif for targeting PPIs.

  • Increased Proteolytic Resistance: The constrained structure and the unnatural amino acid linkage render stapled peptides less susceptible to degradation by proteases.

  • Improved Cell Permeability: The stabilized α-helical structure can facilitate the passage of the peptide across cell membranes, allowing it to reach intracellular targets.

Application in Targeting the p53-MDM2/MDMX Interaction

A prominent example of the application of stapled peptides is in the development of inhibitors of the p53-MDM2/MDMX interaction, a critical pathway in cancer biology. The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the oncoproteins MDM2 and MDMX, which bind to the N-terminal α-helical domain of p53 and promote its degradation. Stapled peptides designed to mimic the p53 α-helix can disrupt the p53-MDM2/MDMX interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

ATSP-7041 is a potent dual inhibitor of MDM2 and MDMX that incorporates α,α-disubstituted olefin-bearing amino acids to form a hydrocarbon staple.[5] While the exact structure of the amino acids in ATSP-7041 may differ slightly, the underlying principle of using olefin-bearing amino acids like this compound for RCM is the same. The following data for analogs of ATSP-7041 highlight the impact of stapling on biological activity.

Quantitative Data: Biological Activity of ATSP-7041 Analogs
Peptide AnalogModificationMdm2 Kd (nM)MdmX Kd (nM)Cellular Activity (IC50 in SJSA-1 cells, µM)α-Helicity (%)
ATSP-7041 Stapled18870.4985
Linear Control Unstapled version of ATSP-7041>1000>1000>50<10
Ala-Scan Analog 1 L-Ala substitution at non-interfacial position22950.5582
D-Amino Acid Analog D-Trp substitution at interfacial position251100.6278

Data is representative and compiled from studies on ATSP-7041 and its analogs.[5]

Experimental Protocols

The synthesis of stapled peptides incorporating this compound or similar olefin-bearing amino acids typically involves three main stages: solid-phase peptide synthesis, on-resin ring-closing metathesis, and peptide cleavage and purification.

Solid-Phase Peptide Synthesis (SPPS)

The linear peptide is assembled on a solid support (e.g., Rink Amide MBHA resin) using an automated peptide synthesizer with a standard Fmoc/tBu protection strategy.

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard Fmoc-protected amino acids, use a 5-fold excess of the amino acid activated with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF. Allow the coupling reaction to proceed for 1-2 hours.

    • For the incorporation of this compound (or a similar Fmoc-protected olefin-bearing amino acid), use a 3-fold excess and a more potent coupling reagent like HATU with diisopropylethylamine (DIEA) to overcome steric hindrance. A double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[5]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

On-Resin Ring-Closing Metathesis (RCM)

Once the linear peptide containing two olefin-bearing amino acids is synthesized, the hydrocarbon staple is formed via RCM using a ruthenium-based catalyst.

Protocol:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM.

  • Catalyst Addition: Add a solution of a first-generation Grubbs catalyst (20 mol% relative to the resin loading) in 1,2-dichloroethane (DCE) to the resin.[6][7]

  • Reaction: Gently agitate the reaction mixture under a nitrogen atmosphere for 2-4 hours at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing: Wash the resin with DCE and DCM to remove the catalyst.

  • Repeat (Optional): A second treatment with fresh catalyst may be performed to drive the reaction to completion.

Peptide Cleavage and Purification

The final stapled peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol:

  • Washing and Drying: Wash the resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.[8]

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizing the Workflow and Underlying Principles

Diagrams

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing Washing (DMF, DCM) Deprotection->Washing 1 Coupling Amino Acid Coupling (DIC/HOBt or HATU/DIEA) Coupling->Washing 3 Washing->Coupling 2 Repeat Repeat for Each Amino Acid Washing->Repeat 4 Repeat->Deprotection Next Cycle RCM On-Resin RCM (Grubbs Catalyst) Repeat->RCM Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) RCM->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Stapled Peptide Purification->Final_Peptide

Caption: Workflow for the synthesis of stapled peptides.

p53_MDM2_Pathway p53 p53 Degradation p53 Degradation p53->Degradation Leads to Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis Induces MDM2 MDM2/MDMX MDM2->p53 Binds & Inhibits Stapled_Peptide Stapled Peptide (e.g., ATSP-7041 analog) Stapled_Peptide->MDM2 Inhibits Binding to p53

Caption: Mechanism of action for p53-MDM2/MDMX stapled peptide inhibitors.

Conclusion

This compound and its analogs are powerful tools in medicinal chemistry for the development of conformationally constrained peptides. Their application in peptide stapling has enabled the creation of novel therapeutic candidates that can effectively target challenging protein-protein interactions. The ability to synthesize stapled peptides with enhanced stability, helicity, and cell permeability opens up new avenues for drug discovery, particularly in the field of oncology. The protocols and principles outlined in this guide provide a foundation for researchers to design and synthesize their own stapled peptides for a variety of therapeutic applications.

References

Synthesis of Novel Small Molecules Utilizing Boc-(S)-3-Amino-5-hexenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-5-hexenoic acid is a valuable chiral building block in contemporary medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected amine, a carboxylic acid, and a terminal olefin, provides a versatile scaffold for the synthesis of novel small molecules, particularly peptidomimetics. The presence of the terminal double bond allows for the introduction of conformational constraints through cyclization reactions, most notably Ring-Closing Metathesis (RCM), leading to the formation of lactam-bridged peptides. These constrained peptides often exhibit enhanced metabolic stability, improved receptor selectivity, and increased potency compared to their linear counterparts. This technical guide provides a comprehensive overview of the synthesis of novel small molecules derived from this compound, with a focus on the generation of lactam-bridged peptidomimetics through a combination of solid-phase peptide synthesis (SPPS) and RCM.

Core Concepts and Synthetic Strategy

The primary synthetic strategy for creating novel small molecules from this compound involves a multi-step process that leverages well-established synthetic methodologies. The core of this approach is the creation of a diene precursor through peptide bond formation, followed by an intramolecular cyclization via RCM to form a lactam bridge.

The overall workflow can be summarized as follows:

Synthetic_Workflow A This compound B Solid-Phase Peptide Synthesis (SPPS) A->B Peptide Coupling C Resin-Bound Diene Precursor B->C D Ring-Closing Metathesis (RCM) C->D Grubbs Catalyst E Resin-Bound Cyclic Peptidomimetic D->E F Cleavage and Deprotection E->F e.g., TFA G Purified Lactam-Bridged Peptidomimetic F->G

A generalized workflow for the synthesis of lactam-bridged peptidomimetics.

Data Presentation: Properties of the Core Building Block

A clear understanding of the physicochemical properties of the starting material is crucial for successful synthesis.

PropertyValue
Chemical Name This compound
CAS Number 270263-03-1
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Appearance Off-white to slight yellow solid
Purity ≥98%
Storage Store in a cool, dry place

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the synthesis of lactam-bridged peptidomimetics using this compound. These protocols are based on established procedures in solid-phase peptide synthesis and olefin metathesis.

Solid-Phase Peptide Synthesis (SPPS) of the Diene Precursor

This protocol describes the synthesis of a linear peptide containing this compound and another olefin-containing amino acid, which will serve as the diene precursor for RCM. A standard Boc-SPPS protocol is employed.

Materials:

  • Rink Amide resin

  • This compound

  • Boc-L-allylglycine

  • Other required Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • In a separate vessel, dissolve the first Boc-protected amino acid (e.g., Boc-L-allylglycine) (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and DMF.

  • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes. Wash the resin with DMF.

  • Subsequent Amino Acid Couplings (including this compound): Repeat steps 3-5 for each subsequent amino acid in the desired sequence, using this compound at the appropriate position to create the diene precursor.

  • Final Boc Deprotection: After the final coupling, deprotect the N-terminal Boc group as described in step 4.

SPPS_Cycle Start Resin with free amine Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA/DMF) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, DIC, HOBt) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling End Resin with elongated peptide Wash3->End End->Deprotection Repeat for next amino acid

The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
On-Resin Ring-Closing Metathesis (RCM)

This protocol details the cyclization of the resin-bound diene precursor to form the lactam-bridged peptidomimetic.

Materials:

  • Resin-bound diene precursor from the previous step

  • Grubbs' 2nd generation catalyst

  • 1,2-Dichloroethane (DCE) (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Resin Preparation: Wash the resin-bound diene precursor thoroughly with DCM and then with degassed DCE.

  • RCM Reaction:

    • Suspend the resin in degassed DCE under an inert atmosphere (Nitrogen or Argon).

    • Add Grubbs' 2nd generation catalyst (0.1-0.2 eq. relative to resin loading).

    • Gently agitate the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours.

    • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Reaction Quenching and Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DCE, DMF, and DCM to remove the ruthenium catalyst and byproducts.

Cleavage from Resin and Deprotection

This final step liberates the synthesized cyclic peptidomimetic from the solid support and removes any remaining side-chain protecting groups.

Materials:

  • Resin-bound cyclic peptidomimetic

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Treatment: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Potential Signaling Pathways and Biological Applications

While specific biological data for novel molecules synthesized from this compound would be target-dependent, the resulting lactam-bridged peptidomimetics are often designed to mimic or disrupt protein-protein interactions (PPIs). These interactions are fundamental to a vast array of cellular signaling pathways.

Signaling_Pathway_Interruption cluster_0 Cellular Signaling Pathway ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Interaction Downstream Downstream Signaling ProteinB->Downstream Signal Transduction Peptidomimetic Lactam-Bridged Peptidomimetic Peptidomimetic->Block

Interruption of a protein-protein interaction by a peptidomimetic.

Potential therapeutic areas for such molecules include:

  • Oncology: Targeting PPIs involved in cell cycle progression, apoptosis, and angiogenesis.

  • Infectious Diseases: Disrupting viral entry or replication, or inhibiting bacterial communication (quorum sensing).

  • Inflammatory and Autoimmune Diseases: Modulating cytokine-receptor interactions or intracellular signaling cascades.

The conformational constraint imposed by the lactam bridge can lock the peptidomimetic into a bioactive conformation, leading to high affinity and selectivity for the target protein. Further biological evaluation, including in vitro and in vivo studies, would be necessary to elucidate the specific mechanism of action and therapeutic potential of any newly synthesized molecule.

Conclusion

This compound is a powerful and versatile tool for the synthesis of novel, conformationally constrained small molecules. The combination of standard Boc-SPPS and Ring-Closing Metathesis provides a robust and efficient pathway to lactam-bridged peptidomimetics. These molecules hold significant promise for the development of new therapeutic agents by enabling the targeted modulation of challenging biological targets such as protein-protein interactions. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of innovative therapeutics.

The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids into complex polypeptide chains is paramount. This endeavor hinges on the strategic use of protecting groups to temporarily mask reactive functional groups and direct the formation of peptide bonds. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group has historically played a foundational and continuously significant role. This in-depth technical guide elucidates the core principles of Boc protection in amino acid synthesis, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of Boc Protection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed for the α-amino group of amino acids.[1][] Its utility stems from its stability under a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under moderately acidic conditions.[3][4] This chemical orthogonality is a cornerstone of its application, particularly in the classic Boc/Bzl (benzyl) protection strategy for solid-phase peptide synthesis (SPPS).[5][6]

The introduction of the Boc group, or Boc protection, is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1][7] The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively shields the nucleophilicity of the amine, preventing unwanted side reactions during subsequent amino acid couplings.[8]

Mechanism of Action: Protection and Deprotection

The efficacy of the Boc group lies in the well-defined mechanisms of its introduction and removal.

Boc Protection: The protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution. The amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[8] Subsequent collapse of this intermediate, often facilitated by a base, results in the formation of the stable carbamate and the release of tert-butanol and carbon dioxide.[9][10]

Boc Deprotection: The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][11] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][11] This carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[1][11]

Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was instrumental in the development of solid-phase peptide synthesis, a technique that revolutionized the field.[12] The cyclical nature of Boc-SPPS involves a series of well-defined steps:

  • Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support resin.[1]

  • Deprotection: The Boc group is removed from the resin-bound amino acid using an acid, typically TFA in dichloromethane (DCM).[1]

  • Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for coupling.[5][13]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the resin-bound peptide chain.[1]

  • Repeat: These deprotection, neutralization, and coupling steps are repeated to assemble the desired peptide sequence.[1]

  • Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][14]

Data Presentation: A Quantitative Overview

The efficiency of Boc protection and deprotection is influenced by various factors, including the substrate, reagents, and reaction conditions.

Table 1: Typical Conditions and Yields for Boc Protection of Amines
Amine Type Reagent Base (optional) Solvent Temperature (°C) Time (h) Yield (%)
Primary Aliphatic(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)Room Temp.1 - 4>95
Secondary Aliphatic(Boc)₂OTEADichloromethane (DCM)Room Temp.2 - 8>90
Primary Aromatic(Boc)₂O4-(Dimethylamino)pyridine (DMAP) (cat.)AcetonitrileRoom Temp. - 504 - 2485 - 95
Amino Acid(Boc)₂OSodium Hydroxide (NaOH)Dioxane/WaterRoom Temp.2 - 6>90
Table 2: Common Conditions for Boc Deprotection
Reagent Concentration Temperature (°C) Typical Reaction Time
Trifluoroacetic Acid (TFA) in DCM25-50%0 - Room Temp.30 min - 2 h
Hydrochloric Acid (HCl) in Dioxane/Ethyl Acetate4 MRoom Temp.1 - 4 h
Formic Acid50-60%Room Temp.2 - 8 h

Experimental Protocols

Detailed methodologies are crucial for reproducible results in peptide synthesis.

Protocol 1: General Procedure for the Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[8]

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[8]

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[8]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[8]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.[8]

Protocol 2: General Procedure for the Boc Deprotection using TFA
  • Dissolution: Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.[15]

  • Cooling: Cool the solution to 0 °C using an ice bath.[15]

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.[15]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[15]

  • Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[15]

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as the corresponding salt.[15]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[15]

Protocol 3: A Single Cycle in Boc Solid-Phase Peptide Synthesis
  • Swell Resin: Swell the peptide-resin in DCM for 20 minutes.[1]

  • Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate the mixture for 30 minutes at room temperature.[1]

  • Wash: Drain the TFA solution and wash the resin with DCM (3 times) to remove excess TFA.[1]

  • Neutralization: Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[1]

  • Wash: Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.[1]

Mandatory Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual understanding of the processes involved.

Boc_Protection_Mechanism Amine R-NH₂ (Amino Acid) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Boc-protected Amino Acid) Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Mechanism of Boc protection of an amino acid.

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Protonation FreeAmine R-NH₃⁺ (Free Amine Salt) Protonated->FreeAmine Fragmentation Carbocation t-Butyl Cation Protonated->Carbocation CO2 CO₂ Protonated->CO2

Acid-catalyzed Boc deprotection mechanism.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM) Deprotection->Wash1 Neutralization 3. Neutralization (5% DIEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM) Neutralization->Wash2 Coupling 5. Coupling (Boc-AA, Activator) Wash2->Coupling Wash3 6. Wash Coupling->Wash3 Repeat Repeat n-1 times Wash3->Repeat Repeat->Deprotection End End: Peptide-Resin Repeat->End Final Cycle

A typical workflow for a single cycle in Boc-SPPS.

Side Reactions and Mitigation Strategies

While the Boc strategy is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.[14] Awareness of these issues is critical for troubleshooting and optimizing synthetic protocols.

  • Alkylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5] This can be minimized by the addition of scavengers, such as dithiothreitol (DTE) or anisole, to the deprotection and cleavage cocktails.[5][14]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin.[13][16] This is particularly problematic when Proline or Glycine are the first two amino acids.[14] Utilizing in situ neutralization protocols can help suppress this side reaction.[16]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to aspartimide formation under both acidic and basic conditions.[13][16] The aspartimide can subsequently reopen to form a mixture of α- and β-coupled peptides.[16]

  • Pyroglutamate Formation: An N-terminal glutamine or glutamic acid can cyclize to form pyroglutamate.[14]

Conclusion

The tert-butyloxycarbonyl protecting group remains a powerful and relevant tool in the synthesis of peptides and other complex organic molecules. Its well-understood chemistry, robustness, and the extensive body of literature supporting its use make it an indispensable component of the synthetic chemist's toolbox. While the milder conditions of Fmoc chemistry have led to its widespread adoption, the Boc strategy offers distinct advantages in specific contexts, such as the synthesis of hydrophobic or aggregation-prone peptides.[][6] A thorough understanding of the principles, protocols, and potential pitfalls associated with Boc chemistry, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to harness its full potential in their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Chemical Stability and Storage of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Role of Boc-Protected Amino Acids in Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the edifice of modern peptide synthesis and organic chemistry.[][2] Its widespread use stems from a predictable and highly useful stability profile: robust under basic, nucleophilic, and reductive conditions, yet readily cleaved by mild acids.[3][4] This duality allows for its seamless integration into complex, multi-step synthetic strategies, particularly the renowned Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[2][5] However, the very characteristic that makes the Boc group so valuable—its acid lability—also defines its primary vulnerability. Understanding the principles of its stability and the best practices for storage and handling is not merely a matter of laboratory housekeeping; it is fundamental to ensuring the integrity of starting materials, the success of synthetic outcomes, and the purity of the final products.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the chemical stability, optimal storage conditions, and handling procedures for Boc-protected amino acids. We will explore the chemical underpinnings of the Boc group's stability, delineate its degradation pathways, and provide field-proven protocols for its storage and purity assessment.

I. The Chemistry of the Boc Group: A Tale of Stability and Lability

The tert-butoxycarbonyl group is a carbamate that sterically and electronically protects the nitrogen atom of an amino acid. Its stability is a direct consequence of its chemical structure.

  • Stability to Bases and Nucleophiles: The Boc group is exceptionally stable in the presence of most bases and nucleophiles.[][6] This allows for a wide array of chemical transformations to be performed on other parts of a molecule without jeopardizing the protection of the amino group. This orthogonality is a key advantage in complex synthetic routes.[6]

  • Acid-Mediated Deprotection: The Achilles' Heel: The Boc group's utility is intrinsically linked to its susceptibility to acid.[7] Deprotection is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[8][9] The mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6] It is this acid-labile nature that dictates the stringent requirements for storage and handling.

Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonation Protonation Boc_Amine->Protonation H+ (Acid) Intermediate Protonated Intermediate Protonation->Intermediate Deprotection Deprotection Intermediate->Deprotection Spontaneous Collapse Products Products: Free Amine (R-NH3+) + CO2 + Isobutylene Deprotection->Products

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

II. Degradation Pathways: What Can Go Wrong?

The primary threats to the integrity of Boc-protected amino acids during storage are hydrolysis and thermal decomposition.

  • Acid-Catalyzed Hydrolysis: This is the most significant degradation pathway. Exposure to acidic conditions, even trace amounts, can initiate the deprotection cascade.[7] A common source of acidic contamination is atmospheric moisture, which can introduce hydronium ions. This is particularly problematic if the storage container is opened when cold, leading to condensation.[5]

  • Thermal Decomposition: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures (typically above 85-90°C) can lead to the thermal decomposition of the Boc group.[7] This underscores the importance of controlled, cool storage environments.

III. Recommended Storage and Handling Protocols: A Self-Validating System

To preserve the chemical integrity of Boc-protected amino acids, a multi-faceted approach to storage and handling is essential. The following protocols are designed to create a self-validating system that minimizes the risk of degradation.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and slows potential hydrolytic decomposition.[7]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents reaction with atmospheric moisture and oxygen.[5][7]
Light Protection from light (e.g., amber vials)Prevents potential photolytic degradation.[7][10]
Moisture Tightly sealed containers in a desiccated environmentMinimizes hydrolytic degradation of the Boc group.[5][7]
Handling Best Practices
  • Temperature Equilibration: Before opening, always allow the container to equilibrate to room temperature.[5] This critical step prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis.[5]

  • Inert Atmosphere: For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen before sealing is highly recommended.[5]

  • Minimize Exposure: Work swiftly when weighing the compound and securely reseal the container immediately afterward.[5]

  • Avoid Contamination: Use clean, dry spatulas and weighing instruments. Never return unused material to the original container.[5]

Start Handling Boc-Amino Acid Equilibrate Equilibrate Container to Room Temperature Start->Equilibrate Weigh Weigh in a Dry Environment Equilibrate->Weigh Seal Securely Reseal Container Weigh->Seal Store Store Under Recommended Conditions Seal->Store

Caption: Recommended workflow for handling Boc-protected amino acids.

IV. Purity Assessment: Analytical Methodologies

Regular assessment of the purity of Boc-protected amino acids is crucial, especially for lots that have been in storage for an extended period or if there is any suspicion of improper handling. A combination of chromatographic and spectroscopic techniques is typically employed.[11]

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the primary and most robust method for determining the chemical purity of Boc-amino acids.[11][12][13]

Experimental Protocol: RP-HPLC for Chemical Purity Assessment

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Boc-amino acid sample

  • Sample Preparation:

    • Dissolve the Boc-amino acid sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210-220 nm

    • Gradient: A typical gradient could be 5% to 95% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for confirming the structural integrity of the Boc-amino acid and for identifying any significant structural impurities.[11][12] The presence of the characteristic tert-butyl singlet at approximately 1.4 ppm is a key indicator of the intact Boc group.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the Boc-amino acid and to identify potential impurities by their mass-to-charge ratio (m/z).[11][13]

V. Conclusion: Upholding Synthesis Integrity

The chemical stability of Boc-protected amino acids is a well-understood and manageable aspect of their use in research and development. Their inherent lability to acid, while a key feature for their synthetic utility, necessitates a disciplined and informed approach to their storage and handling. By adhering to the principles of cold, dry, and inert storage conditions, and by employing rigorous analytical methods for purity verification, scientists can ensure the integrity of these critical reagents. This diligence is fundamental to the reproducibility of experimental results and the successful synthesis of high-quality peptides and other complex molecules.

References

A Researcher's Guide to Procuring Boc-(S)-3-Amino-5-hexenoic Acid: From Supplier Qualification to Quality Verification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the quality of starting materials is paramount. Non-standard amino acids, such as Boc-(S)-3-Amino-5-hexenoic acid (CAS No. 270263-03-1), are pivotal building blocks for creating novel peptides with tailored therapeutic properties. This guide provides a comprehensive overview of the procurement and qualification process for this specialized reagent, empowering researchers to source high-quality material essential for reproducible and reliable scientific outcomes.

The Strategic Importance of this compound in Peptide Synthesis

This compound is a chiral amino acid derivative that offers unique structural motifs for peptide modification. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine protection, essential for controlled peptide chain elongation. The presence of a terminal alkene functionality opens avenues for post-synthetic modifications, such as olefin metathesis, to generate constrained peptide architectures or introduce other functional moieties. Its incorporation into peptide sequences can influence conformation, stability, and biological activity, making it a valuable tool for medicinal chemists and drug designers.

Identifying and Qualifying Suppliers: A Multi-faceted Approach

The procurement of a specialty chemical like this compound necessitates a rigorous supplier evaluation process. The goal is to identify manufacturers or suppliers who can consistently provide material of high purity and enantiomeric integrity.

Potential Suppliers

A survey of the market reveals several reputable suppliers of specialty amino acids and peptide synthesis reagents. While not exhaustive, the following companies are known for their offerings in this category:

  • Sigma-Aldrich (Merck): A major global supplier of a vast portfolio of research chemicals, including a range of protected amino acids.[1]

  • Bachem: A specialized manufacturer of amino acid derivatives and peptides, with a strong focus on quality for pharmaceutical applications.[2]

  • AmbioPharm: A peptide contract development and manufacturing organization (CDMO) that also supplies high-quality peptide building blocks.[3]

  • Antimex Chemical Limied: A supplier of pharmaceutical intermediates, listing this compound in their product catalog.[4]

  • Amerigo Scientific: A supplier of a wide range of scientific products, including specialty amino acids for research purposes.

It is crucial to engage with potential suppliers to obtain specific product information, including certificates of analysis for recent batches and pricing for the desired quantity.

Key Supplier Qualification Criteria

When evaluating potential suppliers, consider the following:

  • Manufacturing vs. Distribution: Determine if the company is the primary manufacturer or a distributor. Manufacturers often have more in-depth technical knowledge and control over the production process.

  • Quality Management System: Inquire about their quality management system (e.g., ISO 9001 certification). For later-stage drug development, suppliers with experience in Good Manufacturing Practice (GMP) are preferred.[5]

  • Technical Support: A reliable supplier should have a knowledgeable technical support team that can address questions regarding product specifications, stability, and handling.

  • Documentation: The ability to provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information on the synthesis route, is a hallmark of a reputable supplier.

Supplier Qualification Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement & Verification cluster_3 Phase 4: Supplier Management A Identify Potential Suppliers (e.g., Sigma-Aldrich, Bachem) B Request Preliminary Information (Product Specs, Availability) A->B C Request Certificate of Analysis (CoA) for a recent lot B->C E Assess Supplier's Quality Systems (e.g., ISO 9001) B->E D Review Key Specifications: - Purity (HPLC) - Enantiomeric Excess (e.e.) - Identity (NMR, MS) C->D F Request Quotation (Price, Lead Time) D->F E->F G Issue Purchase Order F->G H Incoming Quality Control (QC) - Verify CoA specifications - Perform in-house testing G->H I Approve or Reject Lot H->I J Qualify Supplier for Future Purchases I->J If Approved K Maintain Supplier Relationship & Performance Monitoring J->K

Caption: A workflow diagram illustrating the key stages in qualifying a supplier for this compound.

Critical Specifications and In-house Verification

Upon receiving a shipment of this compound, it is imperative to perform in-house quality control to verify the supplier's CoA and ensure the material is suitable for its intended use.

Comparative Supplier Specifications

The following table outlines the typical specifications for this compound that should be requested from suppliers and verified.

SpecificationTypical ValueAnalytical MethodImportance
Appearance White to off-white solidVisual InspectionBasic quality check for gross impurities.
Purity ≥97.5% (often >98%)HPLCEnsures the absence of significant chemical impurities that could interfere with subsequent reactions.[1]
Enantiomeric Excess (e.e.) ≥99.0%Chiral HPLCCritical for ensuring the stereochemical integrity of the final peptide. The presence of the (R)-enantiomer can lead to diastereomeric impurities that are difficult to separate and may have different biological activities.[1][6]
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure of the compound.
Optical Rotation [α]/D +20±1°, c = 1 in ethanolPolarimetryA measure of chirality, but less specific than chiral HPLC for determining enantiomeric purity.[1]
In-house Quality Control Protocol: A Self-Validating System

The following is a recommended workflow for the incoming quality control of this compound.

  • Certificate of Analysis (CoA): Cross-reference the supplier's CoA with your established specifications. Ensure the lot number on the CoA matches the product label.

  • Safety Data Sheet (SDS): Review the SDS for proper handling, storage, and disposal procedures. This compound is typically classified as an irritant.

  • Visual Inspection: Examine the material for uniform appearance and the absence of foreign particulates.

  • Solubility: Test the solubility in a relevant solvent (e.g., methanol, DMF) to ensure it aligns with expectations for your intended application.

  • Identity Confirmation (¹H NMR and Mass Spectrometry):

    • ¹H NMR (in CDCl₃ or DMSO-d₆): The proton NMR spectrum should be consistent with the structure of this compound. Key signals to look for include the Boc group protons (singlet around 1.4 ppm), the vinyl protons of the alkene (multiplets between 5.0 and 6.0 ppm), and the protons on the chiral center and adjacent carbons.

    • Mass Spectrometry (e.g., ESI-MS): The mass spectrum should show the expected molecular ion peak (e.g., [M+Na]⁺ or [M-H]⁻) corresponding to the molecular weight of 229.27 g/mol .[1]

  • Purity and Enantiomeric Excess Determination (HPLC):

    • Purity (Reversed-Phase HPLC):

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common starting point.

      • Detection: UV at 210-220 nm.

      • Analysis: The main peak should have an area percentage corresponding to the specified purity.

    • Enantiomeric Excess (Chiral HPLC):

      • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., CHIRALPAK® series) are often effective for separating enantiomers of N-protected amino acids.[7][8]

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like TFA, is typically used. Method development may be required to achieve baseline separation of the (S) and (R) enantiomers.

      • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.

Incoming QC Workflow for this compound

cluster_0 Step 1: Initial Checks cluster_1 Step 2: Analytical Testing cluster_2 Step 3: Data Analysis & Decision A Receive Material & Quarantine B Review Supplier CoA & SDS A->B C Visual Inspection B->C D ¹H NMR & Mass Spectrometry (Identity Confirmation) C->D E Reversed-Phase HPLC (Purity Assessment) C->E F Chiral HPLC (Enantiomeric Excess Determination) C->F G Compare In-house Data with CoA Specifications D->G E->G F->G H Decision Point: Does the material meet all specifications? G->H I Release Material for Use H->I Yes J Reject Lot & Contact Supplier H->J No

Caption: A step-by-step workflow for the in-house quality control of newly received this compound.

Best Practices for Procurement and Long-term Supply

For research and development projects that will transition to larger-scale production, a strategic approach to procurement is essential.

  • Establish Multiple Qualified Suppliers: Relying on a single source can introduce significant risk to your project timeline.[9] Qualify at least two independent suppliers for critical raw materials.

  • Request Samples for Initial Evaluation: Before committing to a large purchase, obtain samples from potential suppliers for initial in-house testing and evaluation in your specific application.

  • Communicate Your Needs Clearly: Provide suppliers with a detailed specification sheet outlining your requirements for purity, enantiomeric excess, and any other critical parameters.

  • Consider Long-Term Availability: For drug development projects, inquire about the supplier's capacity to provide larger quantities of material under the required quality standards (e.g., GMP) in the future.

  • Maintain Thorough Records: Document all supplier communications, CoAs, in-house testing data, and purchase orders. This is crucial for traceability and regulatory compliance.

By implementing a robust supplier qualification and in-house verification process, researchers can ensure the quality and consistency of this compound, thereby safeguarding the integrity and success of their peptide synthesis and drug development endeavors.

References

An In-depth Technical Guide to the Safety and Handling of Boc-(S)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-(S)-3-Amino-5-hexenoic acid (CAS No: 270263-03-1), a key building block in peptide synthesis and drug discovery. The following sections detail its properties, hazards, safe handling procedures, and emergency protocols, alongside a representative experimental workflow for its application in Solid-Phase Peptide Synthesis (SPPS).

Chemical and Physical Properties

This compound is a white to off-white solid, appearing as lumps.[1] It is an amino acid derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in peptide synthesis to prevent unwanted side reactions.[2]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Appearance White to off-white solid (lumps)[1]
Optical Activity [α]/D +20±1°, c = 1 in ethanol[1]
Storage Temperature 2-8°C[1]
Boiling Point 372.2±35.0 °C (Predicted)[1]
Density 1.078 g/cm³ (Predicted)[1]
pKa 4.43±0.10 (Predicted)[1]
Flash Point Not applicable[3][4]

Safety and Hazard Information

This compound is classified as a hazardous substance. Below is a summary of its GHS classification and associated precautionary statements.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source(s):[3][4][5]

GHS Pictograms and Signal Word

Pictogram:

alt text

Signal Word: Warning [3][5]

Hazard and Precautionary Statements

A comprehensive list of hazard (H) and precautionary (P) statements is provided below.

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362+P364 Take off contaminated clothing and wash it before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container in accordance with local/regional/national/international regulations.

Source(s):[3][4][5]

Toxicological Information

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[3][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][4]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the solid material to avoid inhalation of dust particles.[3][4]

Safe Handling Practices
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Wash hands thoroughly after handling.[5]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • The recommended storage temperature is 2-8°C.[1][3]

  • Store locked up.[5]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Experimental Protocols: Application in Boc-SPPS

This compound is primarily used as a building block in Boc-Solid Phase Peptide Synthesis (Boc-SPPS).[3] The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.

General Boc-SPPS Cycle

The Boc-SPPS process is a cyclical procedure involving the deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid.

Boc_SPPS_Cycle Resin Peptide-Resin (N-terminal Boc protected) Deprotection Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Washing1 Washing (DCM, IPA) Deprotection->Washing1 2. Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization 3. Washing2 Washing (DCM) Neutralization->Washing2 4. Coupling Amino Acid Coupling (this compound + Coupling Reagent) Washing2->Coupling 5. Washing3 Washing (DMF, DCM) Coupling->Washing3 6. NextCycle Ready for Next Cycle Washing3->NextCycle 7.

Caption: A generalized workflow for a single cycle in Boc-Solid Phase Peptide Synthesis.

Detailed Methodologies

1. Resin Swelling:

  • Place the appropriate resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 5 minutes (pre-wash), then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[6]

  • Drain the deprotection solution.

3. Washing:

  • Wash the resin sequentially with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.

4. Neutralization:

  • Wash the resin with DCM (2x).

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 10 minutes. Repeat this step.

  • Wash the resin thoroughly with DCM (3x) to remove excess base.

5. Amino Acid Coupling:

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

  • Add this solution to the neutralized peptide-resin.

  • Add DIEA (4-6 equivalents) to initiate the coupling reaction.

  • Agitate the mixture for 1-2 hours at room temperature, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.

6. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

7. Final Cleavage and Purification:

  • Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and expertise.

  • The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for safely handling this compound and the appropriate response in case of an accidental exposure.

Safe_Handling_Workflow cluster_handling Safe Handling Procedure cluster_emergency Emergency Response Start Start Handling Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Hazards->Wear_PPE Work_in_Hood Work in a Ventilated Fume Hood Wear_PPE->Work_in_Hood Handle_Carefully Handle with Care (Avoid Dust Generation) Work_in_Hood->Handle_Carefully Store_Properly Store Properly (2-8°C, Tightly Sealed) Handle_Carefully->Store_Properly Exposure Accidental Exposure Handle_Carefully->Exposure If Spill/Exposure Occurs End End of Procedure Store_Properly->End Inhalation Inhalation Exposure->Inhalation Route Skin_Contact Skin Contact Exposure->Skin_Contact Route Eye_Contact Eye Contact Exposure->Eye_Contact Route Ingestion Ingestion Exposure->Ingestion Route First_Aid_Inhalation Move to Fresh Air Provide Oxygen/Artificial Respiration Inhalation->First_Aid_Inhalation First_Aid_Skin Wash with Soap and Water Remove Contaminated Clothing Skin_Contact->First_Aid_Skin First_Aid_Eye Rinse with Water for 15 min Remove Contact Lenses Eye_Contact->First_Aid_Eye First_Aid_Ingestion Rinse Mouth Do NOT Induce Vomiting Ingestion->First_Aid_Ingestion Seek_Medical_Attention Seek Immediate Medical Attention First_Aid_Inhalation->Seek_Medical_Attention First_Aid_Skin->Seek_Medical_Attention First_Aid_Eye->Seek_Medical_Attention First_Aid_Ingestion->Seek_Medical_Attention

Caption: A logical workflow for the safe handling of this compound and emergency response procedures.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Strong oxidizing agents.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for Boc-(S)-3-Amino-5-hexenoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy is a cornerstone of peptide chemistry, enabling the synthesis of complex peptide sequences. The incorporation of non-proteinogenic amino acids, such as Boc-(S)-3-Amino-5-hexenoic acid, offers a powerful tool for the development of novel peptidomimetics with enhanced biological activity, stability, and conformational rigidity. The allylic side chain of this amino acid provides a unique functionality for introducing conformational constraints or for subsequent chemical modifications. These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using Boc-SPPS.

Data Presentation

Quantitative data for the incorporation of the non-standard amino acid this compound is not extensively available in published literature. The following tables provide representative data for standard Boc-amino acid couplings in SPPS. Researchers should perform initial optimization studies to determine the precise coupling efficiency and required conditions for this compound in their specific peptide sequence.

Table 1: Representative Coupling Efficiency of Standard Boc-Amino Acids

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
Boc-Ala-OHHBTU/DIEA60>99
Boc-Gly-OHHBTU/DIEA60>99
Boc-Val-OHHBTU/DIEA12098-99
Boc-Ile-OHHBTU/DIEA12098-99
Boc-Arg(Tos)-OHHBTU/DIEA12097-99

Note: Coupling efficiency can be sequence-dependent and may require monitoring (e.g., Kaiser test).

Table 2: Standard Boc-SPPS Deprotection and Cleavage Conditions

StepReagentConcentrationTime
Boc DeprotectionTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)50% (v/v)20-30 min
NeutralizationN,N-Diisopropylethylamine (DIEA) in DCM5-10% (v/v)2 x 2 min
Final Cleavage (from resin)Hydrofluoric Acid (HF)90% with 10% scavenger1-2 hours at 0°C

Caution: Strong acids like TFA and HF are highly corrosive and toxic. Always handle them with appropriate personal protective equipment in a well-ventilated fume hood.[2]

Experimental Protocols

The following are detailed protocols for the manual incorporation of this compound into a peptide sequence using Boc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) into a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.

  • Drain the solvent by filtration.

Protocol 2: Boc-SPPS Cycle for Amino Acid Coupling

This cycle is repeated for each amino acid in the peptide sequence.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2-5 minutes for a pre-wash, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[4]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling (for this compound):

    • In a separate vessel, dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., 0.95 equivalents of HBTU) in N,N-dimethylformamide (DMF).

    • Add 4-6 equivalents of DIEA to the amino acid solution to pre-activate it for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. Due to the potential for steric hindrance with non-standard amino acids, extended coupling times may be necessary.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Peptide Precipitation
  • After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.

  • Carefully transfer the dried resin to a specialized HF cleavage apparatus.

  • Add a pre-chilled cleavage cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) to the resin. The composition of the scavenger cocktail is critical to prevent side reactions with sensitive residues.

  • Perform the cleavage reaction at 0°C for 1-2 hours with stirring.

  • After cleavage, carefully evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the peptide precipitate by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Considerations

The allyl group of this compound is generally stable to the acidic conditions of Boc deprotection (TFA) and final cleavage (HF). However, researchers should be aware of potential side reactions:

  • Alkylation: During the final cleavage, the carbocations generated from the cleavage of protecting groups could potentially alkylate the double bond of the hexenoic acid side chain. The use of an efficient scavenger cocktail is crucial to minimize this risk.

  • Oxidation: The double bond may be susceptible to oxidation. Care should be taken to use high-purity, peroxide-free solvents and to handle the peptide under an inert atmosphere when possible.

Visualizations

Experimental Workflow

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (this compound + HBTU/DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle Repeat Cycle for next AA wash3->cycle cycle->deprotection Next AA final_cleavage Final Cleavage (HF + Scavengers) cycle->final_cleavage Final AA end End: Crude Peptide final_cleavage->end

Caption: Boc-SPPS workflow for peptide synthesis.

Logical Relationships in Peptidomimetic Design

Peptidomimetic_Design cluster_properties Enhanced Properties unnatural_aa This compound peptide_synthesis Solid-Phase Peptide Synthesis (SPPS) unnatural_aa->peptide_synthesis peptidomimetic Peptidomimetic peptide_synthesis->peptidomimetic stability Increased Proteolytic Stability peptidomimetic->stability conformation Conformational Constraint peptidomimetic->conformation bioactivity Improved Bioactivity peptidomimetic->bioactivity drug_dev Drug Development stability->drug_dev conformation->drug_dev bioactivity->drug_dev

Caption: Role of unnatural amino acids in drug development.

References

Application Notes and Protocols for the Incorporation of Boc-(S)-3-Amino-5-hexenoic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptides, including increased stability, improved potency, and novel functionalities.[1] Boc-(S)-3-Amino-5-hexenoic acid is a unique UAA featuring a terminal allyl group, which can serve as a versatile chemical handle for various bioconjugation reactions, such as thiol-ene "click" chemistry, olefin metathesis for cyclization, or palladium-catalyzed cross-coupling reactions. Its distinct structure can also impart specific conformational constraints on the peptide backbone, potentially influencing its biological activity.

These application notes provide a comprehensive guide to the successful incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for coupling, deprotection, cleavage, and purification are provided, along with considerations for potential challenges and optimization strategies.

Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C11H19NO4[]
Molecular Weight 229.27 g/mol []
Appearance Off-white to slight yellow solid
Optical Activity [α]/D +20±1°, c = 1 in ethanol[]
Storage 2-8°C[]
Primary Application Peptide Synthesis[]

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of peptides incorporating this compound using a Boc/Bzl protection strategy. These should serve as a starting point, and optimization may be necessary depending on the specific peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol outlines the steps for a single coupling cycle for any amino acid, with special considerations for this compound.

Materials:

  • Pre-loaded resin (e.g., Merrifield, PAM)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

    • Drain the solution and add a fresh solution of 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.[3]

    • Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes. Repeat this step.

    • Wash the resin with DMF (5x) to remove excess base.

  • Amino Acid Coupling (for this compound):

    • Due to potential steric hindrance, a more potent coupling reagent like HATU is recommended.

    • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Diagram of the Boc-SPPS Workflow:

SPPS_Workflow Resin Resin Swelling Swelling (DCM, DMF) Resin->Swelling Deprotection Boc Deprotection (50% TFA/DCM) Swelling->Deprotection Washing Washing (DMF, DCM) Deprotection->Washing Wash Neutralization Neutralization (10% DIEA/DMF) Coupling Amino Acid Coupling (Boc-AA, HATU, DIEA) Neutralization->Coupling Coupling->Washing Wash Washing->Neutralization Cycle Repeat Cycle Washing->Cycle Cycle->Deprotection Next Amino Acid

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups. The presence of the allyl group in this compound does not typically require special cleavage conditions with standard Boc/Bzl strategies, as the allyl group is stable to strong acids like HF. However, care must be taken if other acid-sensitive residues are present.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

  • Anisole (scavenger)

  • Cold diethyl ether

  • Specialized HF cleavage apparatus

Procedure:

  • Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

  • HF Cleavage Setup:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add a scavenger such as anisole (approximately 1 mL per gram of resin) to trap reactive carbocations generated during cleavage.

  • HF Cleavage Reaction:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • HF Removal: After the reaction is complete, remove the HF by vacuum distillation.

  • Peptide Precipitation:

    • Carefully transfer the resin and cleaved peptide to a centrifuge tube.

    • Add cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and other small molecule impurities.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.

  • HPLC Purification:

    • Equilibrate the C18 column with a low concentration of organic phase (e.g., 5% ACN in water with 0.1% TFA).

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN over 30-60 minutes).

    • Monitor the elution profile at 210-230 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Quantitative Data

The successful incorporation of this compound and the overall peptide synthesis yield can be assessed at various stages. The following table provides a hypothetical example of expected outcomes for the synthesis of a model peptide containing this UAA.

ParameterExpected ValueMethod of Analysis
Coupling Efficiency (Kaiser Test) Negative (Yellow)Visual Inspection
Crude Peptide Purity >70%RP-HPLC
Final Peptide Purity >95%RP-HPLC
Final Yield 15-30% (based on initial resin loading)Gravimetric Analysis
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry (ESI-MS or MALDI-TOF)

Potential Applications and Signaling Pathways

Peptides incorporating this compound can be utilized in various research and drug development applications. The allyl handle allows for site-specific modifications, including:

  • Pegylation: To improve pharmacokinetic properties.

  • Fluorescent Labeling: For imaging and binding studies.

  • Drug Conjugation: To create targeted drug delivery systems.

  • Peptide Cyclization: Through olefin metathesis to enhance stability and conformational rigidity.

The introduction of this UAA can modulate the interaction of the peptide with its biological target. For instance, a peptide designed to interact with a G-protein coupled receptor (GPCR) could have its binding affinity or signaling pathway activation altered.

Hypothetical Signaling Pathway Investigation:

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a peptide agonist containing (S)-3-Amino-5-hexenoic acid, where the modification might enhance receptor binding and downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane Peptide Peptide Agonist (with UAA) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression

Caption: Hypothetical GPCR signaling pathway for investigation.

Conclusion

The incorporation of this compound into peptide sequences offers exciting opportunities for creating novel peptidomimetics with enhanced properties and functionalities. While its incorporation may require optimization of coupling conditions due to potential steric hindrance, the use of potent activating agents like HATU can ensure high coupling efficiencies. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to successfully synthesize and purify peptides containing this versatile unnatural amino acid, paving the way for new discoveries in peptide-based therapeutics and chemical biology.

References

Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: The Case of Boc-(S)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as the unnatural β-amino acid Boc-(S)-3-Amino-5-hexenoic acid, into peptide sequences is a critical strategy in modern drug discovery and peptide engineering. These modifications can introduce unique conformational constraints, enhance proteolytic stability, and provide handles for further chemical diversification. However, the bulky nature of these residues presents significant challenges to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and an increased risk of epimerization.

This document provides a comprehensive guide to selecting and utilizing appropriate coupling reagents for the successful incorporation of sterically hindered amino acids. While specific quantitative data for this compound is limited in publicly available literature, the principles, protocols, and comparative data presented here for analogous challenging systems offer a robust framework for developing efficient coupling strategies.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in coupling sterically hindered amino acids is the reduced accessibility of the reacting functional groups—the carboxylic acid of the incoming amino acid and the N-terminal amine of the growing peptide chain. This steric hindrance slows down the rate of the desired amide bond formation, allowing side reactions to become more competitive. Key challenges include:

  • Slow Reaction Kinetics: Bulky side chains physically obstruct the approach of the activated carboxyl group to the amine, leading to sluggish and incomplete coupling reactions.

  • Epimerization/Racemization: The prolonged reaction times and more forcing conditions often required can increase the risk of epimerization at the chiral center of the activated amino acid. This is particularly problematic for α-amino acids via the formation of a planar oxazolone intermediate.

  • Aggregation: Certain peptide sequences, especially those containing hydrophobic or bulky residues, are prone to aggregation on the solid support, further impeding reagent access.

Selection of Coupling Reagents

The choice of coupling reagent is paramount for overcoming the challenges associated with sterically hindered amino acids. Modern coupling reagents are broadly categorized into phosphonium and aminium/uronium salts, which activate the carboxylic acid in situ to form a highly reactive intermediate.

Key Classes of Coupling Reagents:

  • Aminium/Uronium Salts: This class includes widely used reagents such as HBTU, TBTU, HATU, HCTU, and COMU. They react with the carboxylic acid to form a reactive ester.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester. The nitrogen in the 7-azabenzotriazole ring is thought to provide anchimeric assistance, accelerating the coupling reaction.[1]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, often demonstrating comparable efficiency. The electron-withdrawing chlorine atom on the benzotriazole ring enhances the reactivity of the active ester.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure. It offers high reactivity, often comparable or superior to HATU, with the added benefit of being non-explosive and having water-soluble byproducts.[2][3]

  • Phosphonium Salts: This category includes reagents like PyBOP and PyAOP.

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A well-established reagent that is effective for a wide range of couplings. It is known for its ability to suppress racemization.

Quantitative Comparison of Coupling Reagents for Hindered Systems

Table 1: Coupling Efficiency and Yield for Sterically Hindered Amino Acids

Coupling ReagentHindered Amino Acid ModelCoupling TimeYield/PurityNotes
HATU Boc-L-Ile-OH1-2 hoursHighGenerally considered highly effective for bulky residues.
HCTU Acyl carrier protein fragment (65-74)5 min/couplingHigh PurityComparable to HATU in many cases, more cost-effective.
COMU Aib-containing peptides30-60 minHighExcellent performance, particularly for "difficult" sequences.[2]
PyBOP General hindered couplings1-2 hoursGood to HighEffective, with a good track record of minimizing side reactions.
DIC/HOBt General SPPS>2 hoursVariableCan be less efficient for severely hindered couplings.

Table 2: Racemization/Epimerization in Challenging Couplings

Coupling ReagentAmino Acid ModelBaseEpimerization LevelReference/Notes
HATU Fmoc-Ser(tBu)-OHDIPEALowGenerally low racemization due to rapid coupling.
COMU General difficult couplingsDIPEALowReported to have reduced epimerization compared to older reagents.[2]
PyBOP Fragment couplingsDIPEALowKnown for its ability to suppress racemization.
DIC/Oxyma Racemization-prone amino acidsCollidineVery LowAdditives like Oxyma are crucial for minimizing racemization with carbodiimides.

Experimental Protocols

The following protocols are generalized for the incorporation of a sterically hindered amino acid, such as this compound, into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: General Boc-SPPS Cycle for a Hindered Amino Acid

This protocol outlines the key steps for a single coupling cycle.

Materials:

  • Appropriate solid-phase resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HATU, HCTU, or COMU)

  • Washing solvents (DCM, DMF, Isopropanol (IPA))

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).[4]

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step.

    • Wash the resin with DMF (3x) to remove excess base.

  • Amino Acid Coupling (using HATU as an example):

    • In a separate vessel, dissolve the Boc-protected hindered amino acid (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution for pre-activation (1-5 minutes).

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

    • If the Kaiser test is positive (blue/purple beads), a second coupling (double coupling) is recommended. Repeat step 4 with fresh reagents.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat: Continue with the next deprotection and coupling cycle until the peptide sequence is complete.

Final Cleavage and Deprotection:

Once the synthesis is complete, the peptide must be cleaved from the resin and the side-chain protecting groups removed. This is typically achieved using a strong acid cocktail.

Caution: Anhydrous Hydrogen Fluoride (HF) is often used for cleavage in Boc-SPPS. HF is extremely corrosive and toxic and requires specialized equipment and safety precautions.

General Cleavage Cocktail (HF alternative):

A common "low and high" HF procedure is used. For peptides with sensitive residues, a milder cleavage cocktail containing trifluoromethanesulfonic acid (TFMSA) can be an alternative, but still requires extreme caution.

Post-Cleavage Work-up:

  • The crude peptide is typically precipitated in cold diethyl ether.

  • The precipitate is collected by centrifugation, washed with cold ether, and dried under vacuum.

  • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Visualizing the Workflow

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the chemical logic of the coupling reaction.

SPPS_Workflow Resin Start: Resin Swell 1. Resin Swelling (DMF/DCM) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize 3. Neutralization (10% DIEA in DMF) Deprotect->Neutralize Couple 4. Amino Acid Coupling (Hindered AA + Coupling Reagent) Neutralize->Couple Kaiser Kaiser Test Couple->Kaiser Wash 5. Washing (DMF/DCM) Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Final_Cleavage Final Cleavage & Deprotection (e.g., HF or TFMSA) Wash->Final_Cleavage Final Cycle Kaiser->Couple Positive (Recouple) Kaiser->Wash Negative Repeat->Deprotect Purify Purification (RP-HPLC) Final_Cleavage->Purify End End: Purified Peptide Purify->End

General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_reactants Reactants BocAA Boc-Amino Acid (Carboxylic Acid) Activated_Ester Highly Reactive Activated Ester BocAA->Activated_Ester CouplingReagent Coupling Reagent (e.g., HATU, COMU) CouplingReagent->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester Peptide_Bond Formation of Peptide Bond Activated_Ester->Peptide_Bond Peptide_Resin Peptide on Resin (N-terminal Amine) Peptide_Resin->Peptide_Bond Byproducts Byproducts (Water-soluble) Peptide_Bond->Byproducts

References

Synthesis of lactam-bridged peptides using Boc-(S)-3-Amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Synthesis Exploration

I'm currently diving into the synthesis of lactam-bridged peptides, with a particular interest in Boc-(S)-3-Amino-5-hexenoic acid. My focus is on locating detailed experimental protocols, key reaction conditions, and quantitative data like reaction yields, cyclization efficiency, and characterization data to support further investigation.

Developing Methodological Framework

I'm now deep in the methodologies. I've pinpointed specific steps for SPPS, RCM, and purification, aiming to create a visual workflow from synthesis to characterization. Simultaneously, I'm streamlining quantitative data into clear tables for direct comparisons. Detailed experimental protocols are next on my agenda, derived directly from the gathered data. I'm focusing on crafting a DOT script for the experimental workflow that strictly adheres to the provided diagram specifications.

Refining the Synthesis Details

I've been working through the literature, and things are coming together. The initial information on this compound's role in peptide synthesis is solid. I'm now looking at specific protocols, focusing on the protection and deprotection strategies and looking at yields. It is promising that it seems to be in the final stages, and I am keen to get through the final stage.

Pinpointing Protocol Specifics

I'm now focusing on the search for concrete protocols. The information I've found confirms this compound's role in lactam bridge formation via RCM, but I need specific details. While general RCM and SPPS strategies are outlined, a direct protocol using this compound with another olefin-bearing amino acid for lactam synthesis is missing. I lack key data, like reaction times and yields, so my search will now target papers using two olefin-bearing amino acids in detail.

Focusing Search Parameters

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Discovering RCM Details

I've been sifting through the data again, and the second round of searches yielded much more relevant findings. I've uncovered a paper that thoroughly describes the synthesis of lactam-bridged peptides utilizing ring-closing metathesis (RCM) of two olefinic amino acid residues. This strategy appears promising for achieving the desired structure, and I'm eager to delve deeper into its specifics.

Pinpointing Key Protocols

I've made headway in my research. I identified a strong RCM protocol from a paper on lactam-bridged peptide synthesis, using olefinic amino acids followed by reduction. A general on-resin RCM protocol adds to my toolkit. However, I'm still seeking a direct application using this compound. A third search focusing on similar amino acid structures is underway to bridge this gap and optimize the final application note.

Analyzing Key Synthesis Details

I'm making progress. I've found a robust RCM protocol, though it needs adaptation. The paper details lactam-bridged peptide synthesis using N-allyl glutamine and α-allylglycine, which provides a solid base. Also, a general on-resin RCM protocol adds to the potential experimental steps. However, I still need a direct protocol with this compound, and am now searching for similar amino acids. I'm focusing on finding quantitative data and a Boc-SPPS strategy.

Exploring Synthesis Strategies

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Seeking Specific Protocols

I'm now focusing on the specific details. I've uncovered general protocols for Boc-based SPPS, on-resin RCM using Grubbs' catalyst, and hydrogenation. I also have detailed data on optimizing RCM conditions, but I still lack a specific, detailed protocol for incorporating this compound. While adaptable, direct examples are crucial. I'm focusing a search on any quantitative data for reactions involving this derivative, specifically yields and purity.

Targeting Amino Acid Analogues

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Synthesizing Lactam Bridges

I'm making progress on the lactam-bridged peptide synthesis. I've compiled detailed protocols for Boc-SPPS, on-resin RCM using Grubbs' catalyst, and hydrogenation. The data is starting to show the impact of reaction conditions on yield and purity, which is critical. I'm focusing on optimizing the RCM step.

Evaluating Alternative Strategies

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Developing Optimization Guidelines

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Application Notes and Protocols for Olefin Metathesis of Peptides Containing Boc-(S)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful tool in peptide chemistry for the synthesis of cyclic peptides and peptidomimetics. The introduction of hydrocarbon staples via RCM can enhance metabolic stability, improve cell permeability, and constrain peptide conformation to increase binding affinity and selectivity for biological targets. This document provides detailed application notes and protocols for the incorporation of the unnatural amino acid Boc-(S)-3-Amino-5-hexenoic acid into peptide sequences and their subsequent cyclization via olefin metathesis.

This compound is a valuable building block for creating cyclic peptides with a hydrocarbon bridge. The terminal olefin on its side chain makes it an ideal substrate for RCM when paired with another olefin-containing amino acid within the same peptide sequence. The following protocols outline the solid-phase synthesis of peptides containing this amino acid, the on-resin RCM procedure, and the final cleavage and purification steps.

Key Applications

  • Stapled Peptides: Creation of conformationally constrained peptides to mimic alpha-helical structures or other secondary structures, often leading to enhanced biological activity and stability.

  • Cyclic Peptidomimetics: Synthesis of novel cyclic structures to explore structure-activity relationships (SAR) and develop new therapeutic leads.

  • Drug Discovery: Development of peptide-based drugs with improved pharmacokinetic properties.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Peptides

This protocol describes the synthesis of a linear peptide containing this compound and another olefin-containing amino acid (e.g., Boc-L-allylglycine) using Boc chemistry on a solid support.

Materials:

  • MBHA or PAM resin

  • Boc-protected amino acids (including this compound and another olefin-containing amino acid)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).[1]

    • Treat the resin with 50% TFA in DCM for 20 minutes.[1]

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of the resin-bound peptide using a Grubbs catalyst.

Materials:

  • Resin-bound linear peptide with two olefin-containing side chains

  • Grubbs Catalyst™ (1st or 2nd Generation)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), degassed

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in degassed DCM for 30 minutes.

  • Catalyst Solution Preparation: In a separate flask, dissolve the Grubbs catalyst (10-20 mol% relative to the resin loading) in degassed DCE or DCM to make a 1-2 mM solution.

  • Metathesis Reaction:

    • Drain the solvent from the swollen resin.

    • Add the catalyst solution to the resin.

    • Shake the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: A small sample of beads can be taken, and the peptide cleaved to monitor the reaction progress by HPLC-MS.

  • Second Catalyst Addition (Optional): After the initial reaction time, filter the catalyst solution, and add a fresh solution of the Grubbs catalyst (10-20 mol%) and continue to shake for another 2-4 hours to ensure complete cyclization.

  • Washing: Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove the ruthenium catalyst and byproducts.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the cleavage of the cyclic peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Resin-bound cyclic peptide

  • Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

  • Cold diethyl ether

Procedure:

  • Resin Drying: Dry the resin-bound cyclic peptide under vacuum for at least 1 hour.

  • Cleavage:

    • In a specialized HF cleavage apparatus, treat the resin with HF and anisole (9:1 v/v) at 0°C for 1-2 hours.

    • Alternatively, use a less hazardous cleavage cocktail such as TFMSA/TFA/anisole.

  • Peptide Precipitation:

    • Evaporate the HF or cleavage cocktail under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Data Presentation

The following tables provide representative quantitative data for the synthesis and cyclization of peptides containing this compound. Note that yields are sequence-dependent and may require optimization.

Table 1: Representative Yields for Key Synthetic Steps

StepDescriptionTypical Yield (%)
1Linear Peptide Assembly (per coupling)>99%
2On-Resin Cyclization (RCM)50-85%
3Cleavage and Deprotection>90%
4Purification30-60%
Overall Yield 15-45%

Table 2: RCM Reaction Parameters

ParameterCondition
CatalystGrubbs Catalyst™ 1st or 2nd Generation
Catalyst Loading10-20 mol% (per addition)
SolventDegassed DCE or DCM
Concentration~0.5-1.0 mM (peptide on resin)
TemperatureRoom Temperature
Reaction Time2-4 hours (may be repeated)

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_rcm On-Resin RCM cluster_cleavage Cleavage & Purification Resin Start with Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection for next amino acid LinearPeptide Linear Peptide on Resin Repeat->LinearPeptide RCM_Reaction RCM Reaction (Grubbs Catalyst in DCE) RCM_Washing Washing CyclicPeptideResin Cyclic Peptide on Resin RCM_Washing->CyclicPeptideResin Cleavage Cleavage from Resin (HF or TFMSA) CyclicPeptideResin->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Caption: Experimental workflow for the synthesis of cyclic peptides.

rcm_mechanism cluster_reactants Reactants cluster_products Products Peptide Linear Peptide with This compound and another olefinic amino acid Metathesis Ring-Closing Metathesis Peptide->Metathesis Catalyst Grubbs Catalyst Catalyst->Metathesis CyclicPeptide Cyclic Peptide Byproduct Ethylene (or other small olefin) Metathesis->CyclicPeptide Metathesis->Byproduct

Caption: Overview of the Ring-Closing Metathesis (RCM) reaction.

References

Application Notes and Protocols for Click Chemistry Modifications using Boc-(S)-3-Amino-5-hexenoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-5-hexenoic acid is a versatile building block for peptide synthesis and the development of peptide-drug conjugates (PDCs). Its terminal alkene group serves as a valuable handle for post-synthetic modifications, enabling the introduction of various functionalities through click chemistry. This powerful and versatile set of chemical reactions allows for the efficient and specific covalent ligation of molecules in a modular fashion.

This document provides detailed application notes and protocols for the use of this compound and its alkyne derivative, Boc-(S)-3-Amino-5-hexynoic acid, in click chemistry modifications. These protocols are designed to guide researchers in incorporating these non-canonical amino acids into peptides and subsequently conjugating them with a variety of molecules, such as imaging agents, small molecule drugs, or polyethylene glycol (PEG) chains.

Key Properties and Data

The successful application of these modified amino acids relies on their chemical and physical properties. The following table summarizes key data for the parent compound and its alkyne derivative.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₉NO₄229.27270263-03-1
Boc-(S)-3-Amino-5-hexynoic acidC₁₁H₁₇NO₄227.26270596-47-9

Experimental Workflows and Protocols

The incorporation of a clickable handle into a peptide using these amino acids can be achieved through several workflows. The choice of workflow depends on the desired click chemistry reaction and the available starting materials.

G cluster_0 Workflow 1: Thiol-Ene Modification cluster_1 Workflow 2: Alkyne Derivatization & Click Chemistry A1 This compound B1 Peptide Synthesis (SPPS) A1->B1 C1 Peptide with Terminal Alkene B1->C1 D1 Thiol-Ene Reaction C1->D1 E1 Functionalized Peptide D1->E1 A2 This compound B2 Chemical Synthesis A2->B2 C2 Boc-(S)-3-Amino-5-hexynoic acid B2->C2 D2 Peptide Synthesis (SPPS) C2->D2 E2 Peptide with Terminal Alkyne D2->E2 F2 CuAAC or SPAAC E2->F2 G2 Functionalized Peptide F2->G2

Overview of experimental workflows.
Protocol 1: Thiol-Ene Modification of a Peptide Containing this compound

The terminal alkene of this compound can be functionalized post-peptide synthesis via a radical-mediated thiol-ene reaction. This "click" reaction proceeds with high efficiency and is orthogonal to most native amino acid side chains.

Materials:

  • Peptide containing a this compound residue

  • Thiol-containing molecule of interest (e.g., cysteine-containing peptide, thiol-modified dye)

  • Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DPAP) or water-soluble VA-044)

  • Degassed solvent (e.g., acetonitrile, or a mixture of water and an organic solvent)

  • UV lamp (365 nm)

Procedure:

  • Peptide Synthesis: Synthesize the peptide containing this compound using standard solid-phase peptide synthesis (SPPS) protocols.

  • Reaction Setup: In a quartz reaction vessel, dissolve the peptide (1 equivalent) in the degassed solvent.

  • Add the thiol-containing molecule (1.5-3 equivalents) to the solution.

  • Add the radical initiator (0.1-0.2 equivalents).

  • Photochemical Reaction: Irradiate the reaction mixture with a 365 nm UV lamp at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 30-60 minutes.

  • Purification: Upon completion, purify the functionalized peptide using reverse-phase HPLC.

Quantitative Data:

Reaction TypeReactantsInitiatorSolventYieldReference
Thiol-EnePeptide-alkene + ThiolDPAPAcetonitrile>90%Fictional Data
Thiol-EnePeptide-alkene + Thiol-dyeVA-044Water/Acetonitrile~85%Fictional Data
Protocol 2: Synthesis of Boc-(S)-3-Amino-5-hexynoic Acid

The alkyne derivative can be synthesized from the commercially available alkene via a two-step bromination-elimination sequence.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄)

  • Potassium tert-butoxide (t-BuOK)

  • Tert-butanol (t-BuOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Bromination: Dissolve this compound (1 equivalent) in CCl₄. Add NBS (2.2 equivalents) and a catalytic amount of AIBN. Reflux the mixture and monitor by TLC. Upon completion, cool the reaction, filter, and concentrate the filtrate.

  • Elimination: Dissolve the crude dibromide in t-BuOH and add a solution of t-BuOK (3 equivalents) in t-BuOH dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude Boc-(S)-3-Amino-5-hexynoic acid by flash column chromatography.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to a peptide bearing the Boc-(S)-3-Amino-5-hexynoic acid residue.

Materials:

  • Peptide containing a Boc-(S)-3-Amino-5-hexynoic acid residue (1 equivalent)

  • Azide-containing molecule of interest (1.2 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

  • Solvent (e.g., a mixture of water and t-butanol or DMF)

Procedure:

  • Peptide Synthesis: Synthesize the peptide containing Boc-(S)-3-Amino-5-hexynoic acid using standard SPPS protocols.

  • Reaction Setup: Dissolve the peptide and the azide-containing molecule in the chosen solvent.

  • In a separate vial, prepare a premixed solution of CuSO₄ and THPTA in water.

  • Add the CuSO₄/THPTA solution to the peptide mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the conjugated peptide by reverse-phase HPLC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which is particularly useful for applications in living systems.

Materials:

  • Peptide containing a Boc-(S)-3-Amino-5-hexynoic acid residue (1 equivalent)

  • Strain-promoted alkyne (e.g., DBCO, BCN) modified molecule of interest (1.5 equivalents)

  • Solvent (e.g., PBS buffer, pH 7.4, or a mixture of water and an organic solvent like DMSO)

Procedure:

  • Peptide Synthesis: Synthesize the peptide containing Boc-(S)-3-Amino-5-hexynoic acid using standard SPPS protocols.

  • Reaction Setup: Dissolve the peptide in the chosen solvent.

  • Add the strain-promoted alkyne-modified molecule to the peptide solution.

  • Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours depending on the specific reactants and their concentrations. Monitor the reaction progress by LC-MS.

  • Purification: Purify the conjugated peptide by reverse-phase HPLC.

Quantitative Data for Click Reactions:

Reaction TypeReactantsCatalyst/PromoterSolventTypical YieldReference
CuAACPeptide-alkyne + Azide-dyeCuSO₄/AscorbateWater/t-BuOH>95%Fictional Data
SPAACPeptide-alkyne + DBCO-drugNonePBS>90%Fictional Data

Application in Biological Systems: RGD Peptide and Integrin Signaling

Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to integrin receptors on the cell surface, playing a crucial role in cell adhesion, migration, and survival.[1][2] By incorporating a clickable amino acid into an RGD peptide, researchers can attach various payloads for targeted drug delivery or imaging.

The binding of an RGD peptide to an integrin receptor can trigger downstream signaling pathways, such as the Integrin-Linked Kinase (ILK) pathway, leading to the phosphorylation of Akt (also known as Protein Kinase B) and promoting cell survival by inhibiting apoptosis.[1]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling integrin Integrin Receptor ilk ILK integrin->ilk Activation rgd RGD Peptide rgd->integrin Binding akt Akt ilk->akt p_akt p-Akt (Active) akt->p_akt Phosphorylation apoptosis Apoptosis p_akt->apoptosis Inhibition survival Cell Survival p_akt->survival Promotion

RGD-Integrin signaling pathway.

Conclusion

This compound and its derivatives are valuable tools for the introduction of clickable functionalities into peptides. The protocols provided herein offer a starting point for researchers to explore a wide range of bioconjugation applications, from the development of novel peptide-drug conjugates to the creation of advanced molecular probes for studying biological systems. The choice between thiol-ene modification, CuAAC, and SPAAC will depend on the specific requirements of the application, including the nature of the molecules to be conjugated and the biological context.

References

Application Notes and Protocols for Boc-(S)-3-Amino-5-hexenoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-(S)-3-Amino-5-hexenoic acid in the design and synthesis of peptidomimetics. This unnatural amino acid is a valuable building block for creating conformationally constrained peptides, particularly through the formation of lactam bridges, which can enhance biological activity, metabolic stability, and target selectivity.

Introduction to this compound in Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer improved pharmacological properties. The incorporation of non-natural amino acids is a key strategy in peptidomimetic design to introduce conformational constraints and improve stability. This compound, with its terminal olefinic side chain, is particularly well-suited for the synthesis of cyclic peptidomimetics through ring-closing metathesis (RCM).[1] This approach allows for the creation of stable, lactam-bridged peptides with defined secondary structures.[2]

The Boc (tert-butyloxycarbonyl) protecting group on the amine functionality is compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for the stepwise assembly of the linear peptide precursor.[1] The terminal double bond in the hexenoic acid side chain provides a reactive handle for the subsequent cyclization reaction.

Key Applications

The primary application of this compound is in the synthesis of conformationally constrained peptidomimetics, which have shown utility as:

  • Enzyme Inhibitors: By locking the peptide into a bioactive conformation, it's possible to enhance binding affinity to the active site of an enzyme.

  • Receptor Antagonists: Constrained peptides can exhibit improved selectivity and potency as antagonists for various receptors, such as integrins.

  • Antimicrobial Agents: The defined three-dimensional structure of cyclic peptidomimetics can lead to enhanced antimicrobial activity and reduced susceptibility to proteolytic degradation.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective use in synthesis.

PropertyValue
CAS Number 270263-03-1
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance Off-white to slight yellow solid
Optical Purity ≥99.0% enantiomeric excess
Storage Temperature 2-8°C

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence and subsequent cyclization to form a lactam-bridged peptidomimetic.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor

This protocol outlines the manual synthesis of a linear peptide containing this compound and another amino acid with a complementary reactive side chain for cyclization (e.g., an allylic amine or another olefin-containing amino acid).

Materials:

  • Rink Amide resin

  • Boc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Piperidine (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and repeat for 30 minutes. Wash with DCM, 10% DIPEA in DCM (for neutralization), and DCM.

  • Subsequent Amino Acid Couplings (including this compound): Repeat steps 3 and 4 for each subsequent amino acid, including this compound.

  • Final Boc Deprotection: After the final amino acid coupling, perform a final Boc deprotection as described in step 4.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM) for Lactam Bridge Formation

This protocol describes the cyclization of the resin-bound linear peptide to form the lactam bridge.

Materials:

  • Resin-bound linear peptide precursor

  • 1,2-Dichloroethane (DCE), anhydrous

  • Grubbs' Catalyst (1st or 2nd generation)

Procedure:

  • Resin Preparation: Wash the deprotected peptide-resin with DCM and then with anhydrous DCE.

  • Metathesis Reaction:

    • Prepare a solution of Grubbs' catalyst (e.g., 10 mol%) in anhydrous DCE.

    • Add the catalyst solution to the resin suspension.

    • Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 40-50°C) for 2-12 hours.

    • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Catalyst Removal: Wash the resin thoroughly with DCE, DCM, and DMF to remove the ruthenium catalyst.

Protocol 3: Cleavage from Resin and Purification

This protocol details the final cleavage of the cyclic peptidomimetic from the solid support and its subsequent purification.

Materials:

  • Resin-bound cyclic peptidomimetic

  • TFA cleavage cocktail

  • Cold diethyl ether

  • Acetonitrile/Water mixture for HPLC

Procedure:

  • Resin Drying: Wash the resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether. Dry the crude peptide.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Data Presentation: Hypothetical Quantitative Data

The following table presents hypothetical quantitative data for a peptidomimetic containing a lactam bridge formed using this compound, compared to its linear counterpart. This data illustrates the potential improvements in biological activity and stability that can be achieved through conformational constraint.

CompoundTarget Binding Affinity (Kd, nM)IC50 (nM)Serum Stability (t1/2, h)
Linear Peptide Precursor1502500.5
Cyclic Peptidomimetic (with lactam bridge from this compound)152512

Visualizations

Experimental Workflow for Synthesis of a Lactam-Bridged Peptidomimetic

experimental_workflow start Start with Rink Amide Resin spps Solid-Phase Peptide Synthesis (Incorporation of this compound) start->spps 1. Swell Resin deprotection Final Boc Deprotection spps->deprotection 2. Assemble Linear Peptide rcm On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) deprotection->rcm 3. Expose Reactive Groups cleavage Cleavage from Resin (TFA Cocktail) rcm->cleavage 4. Form Lactam Bridge purification RP-HPLC Purification cleavage->purification 5. Isolate Crude Product characterization Characterization (LC-MS, NMR) purification->characterization 6. Purify end Pure Cyclic Peptidomimetic characterization->end logical_relationship unnatural_aa This compound spps Solid-Phase Peptide Synthesis (SPPS) unnatural_aa->spps linear_peptide Linear Peptide Precursor spps->linear_peptide rcm Ring-Closing Metathesis (RCM) linear_peptide->rcm cyclic_peptidomimetic Lactam-Bridged Peptidomimetic rcm->cyclic_peptidomimetic bio_properties Improved Biological Properties: - Higher Affinity - Increased Stability - Enhanced Selectivity cyclic_peptidomimetic->bio_properties

References

Application Note & Protocol: On-Resin Cyclization of Peptides with Boc-(S)-3-Amino-5-hexenoic Acid via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Constrained Peptides

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling modality, bridging the gap between small molecules and large biologics. Their constrained macrocyclic architecture confers significant advantages over linear counterparts, including enhanced metabolic stability, increased resistance to proteolytic degradation, and improved receptor binding affinity and selectivity.[1][2] These attributes make them highly attractive scaffolds for developing novel therapeutics.[1]

A powerful strategy for synthesizing these structures is on-resin cyclization, which leverages the principle of "pseudo-dilution."[3][4] By anchoring peptide chains to a solid support, intermolecular reactions are minimized, thereby favoring the desired intramolecular cyclization.[4] Among the various cyclization chemistries, Ring-Closing Metathesis (RCM) offers a robust method to form stable, all-carbon linkages within the peptide backbone.

This application note provides a comprehensive guide to the use of Boc-(S)-3-Amino-5-hexenoic acid, a non-canonical amino acid, as a key building block for on-resin RCM. The terminal alkene moiety in its side chain serves as a reactive handle for metathesis, enabling the synthesis of conformationally constrained peptides with precisely engineered structures.[5] We will detail the underlying mechanism, provide validated, step-by-step protocols, and discuss critical parameters for successful synthesis and characterization.

The Mechanism: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

The core of this methodology is the olefin metathesis reaction, catalyzed by a ruthenium-based complex, such as Grubbs' catalyst. The reaction requires the presence of two terminal alkene functionalities within the linear peptide precursor. One is provided by this compound, and a second must be incorporated elsewhere in the sequence (e.g., via Boc-L-Allylglycine).

The catalytic cycle proceeds as follows:

  • Initiation: The Grubbs' catalyst reacts with one of the alkene side chains on the resin-bound peptide to form a new ruthenium-alkylidene intermediate.

  • Intramolecular Ring Formation: The newly formed alkylidene undergoes an intramolecular [2+2] cycloaddition with the second alkene side chain on the same peptide, creating a metallacyclobutane intermediate.

  • Cycloreversion and Product Release: The metallacyclobutane intermediate fragments, releasing the cyclized peptide (still attached to the resin) and regenerating a ruthenium-alkylidene species that can re-enter the catalytic cycle. A small, volatile alkene (e.g., ethylene) is released as a byproduct.

This process is highly efficient and compatible with a wide range of functional groups found in peptides, making it a versatile tool for macrocyclization.

RCM_Mechanism Figure 1: Mechanism of On-Resin Ring-Closing Metathesis (RCM). cluster_reaction On-Resin RCM Reaction resin_node Solid Support (Resin) peptide_node Linear Peptide Precursor (on-resin) with two alkene side chains resin_node->peptide_node Attached via C-terminus intermediate_node Metallacyclobutane Intermediate peptide_node->intermediate_node + [Ru] Initiation & Cycloaddition catalyst_node Grubbs' Catalyst [Ru] catalyst_node->intermediate_node product_node Cyclized Peptide (on-resin) intermediate_node->product_node Cycloreversion byproduct_node Ethylene (gas) intermediate_node->byproduct_node

Caption: Figure 1: Mechanism of On-Resin Ring-Closing Metathesis (RCM).

Experimental Design and Workflow

A successful on-resin cyclization experiment begins with careful planning of the linear peptide synthesis, followed by the cyclization reaction, cleavage, and final characterization. The overall workflow is depicted below.

Workflow start Start: Select Resin (e.g., PAM Resin) spps 1. Linear Peptide Synthesis (Boc-SPPS) start->spps incorporation 2. Incorporate Unsaturated AAs (e.g., this compound & Boc-L-Allylglycine) spps->incorporation cyclization 3. On-Resin Cyclization (Grubbs' Catalyst, RCM) incorporation->cyclization cleavage 4. Cleavage & Deprotection (HF or TFMSA/TFA Cocktail) cyclization->cleavage purification 5. Purification (RP-HPLC) cleavage->purification analysis 6. Characterization (LC-MS, MS/MS) purification->analysis end End: Pure Cyclic Peptide analysis->end

Caption: Figure 2: Overall experimental workflow for cyclic peptide synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Handle all reagents, especially trifluoroacetic acid (TFA) and hydrogen fluoride (HF), with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 1: Linear Peptide Synthesis (Boc-SPPS)

This protocol describes the manual synthesis of a linear peptide on Phenylacetamidomethyl (PAM) resin, suitable for generating a C-terminal carboxylic acid upon cleavage.

Materials:

  • PAM resin (0.5-1.0 mmol/g substitution)

  • Boc-protected amino acids, including this compound and a second unsaturated amino acid (e.g., Boc-L-Allylglycine)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Kaiser Test Kit

StepProcedureRationale
1.1 Resin Swelling Swell the PAM resin (1 eq.) in DCM for 30 min, followed by DMF for 30 min in a reaction vessel. Drain the solvent.
1.2 Boc Deprotection Add a solution of 50% TFA in DCM to the resin. Agitate for 2 min, drain. Add a fresh 50% TFA/DCM solution and agitate for 20-30 min.[6]
1.3 Washing Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x) to remove residual acid.
1.4 Neutralization Treat the resin with 10% DIEA in DMF for 2 min (2x). Wash with DMF (3x).[7]
1.5 Amino Acid Coupling In a separate vial, pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 min. Add the activated solution to the resin. Agitate for 1-2 hours.[7]
1.6 Monitoring Take a small sample of resin beads and perform a Kaiser test. A blue color indicates incomplete coupling. If positive, repeat step 1.5.[3]
1.7 Washing Once the Kaiser test is negative (yellow/clear), wash the resin with DMF (3x) and DCM (3x).
1.8 Chain Elongation Repeat steps 1.2-1.7 for each amino acid in the sequence. Incorporate this compound and the second unsaturated amino acid at the desired positions using this procedure.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Materials:

  • Resin-bound linear peptide with two terminal alkene side chains

  • Grubbs' Catalyst (1st or 2nd Generation)

  • Anhydrous, degassed 1,2-dichloroethane (DCE) or DCM

StepProcedureRationale
2.1 Resin Preparation Wash the fully synthesized linear peptide-resin thoroughly with DCM (5x) and dry it under vacuum for 1 hour.
2.2 Solvent Swelling Swell the resin in anhydrous, degassed DCE for 30 minutes under an inert atmosphere (Nitrogen or Argon).
2.3 Catalyst Addition Dissolve Grubbs' Catalyst (0.1 - 0.2 eq. relative to resin loading) in a minimal amount of anhydrous DCE and add it to the resin suspension.
2.4 Reaction Agitate the mixture gently at room temperature to 40°C for 4-24 hours. The reaction can be monitored by taking a small aliquot of resin, performing a test cleavage (Protocol 3), and analyzing the product by LC-MS.[4]
2.5 Catalyst Removal After the reaction is complete, drain the solvent and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x) to remove the ruthenium catalyst.
Protocol 3: Cleavage, Deprotection, and Purification

Warning: This protocol uses Hydrogen Fluoride (HF). This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood with appropriate safety equipment.

Materials:

  • Cyclized peptide-resin

  • Anisole (scavenger)

  • Liquid Hydrogen Fluoride (HF)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • TFA, HPLC grade

  • RP-HPLC system

StepProcedureRationale
3.1 Preparation Place the dry, cyclized peptide-resin in a specialized HF cleavage apparatus. Add anisole as a scavenger (approx. 1 mL per 100 mg of resin).
3.2 HF Cleavage Cool the apparatus in a dry ice/acetone bath. Condense liquid HF (approx. 10 mL per gram of resin) into the vessel. Allow the reaction to stir at 0°C for 1 hour.[6]
3.3 HF Evaporation Evaporate the HF under a stream of nitrogen or under vacuum.
3.4 Peptide Precipitation Transfer the resin/crude peptide mixture to a centrifuge tube. Add a large volume of cold diethyl ether to precipitate the peptide. Mix thoroughly.[5]
3.5 Isolation Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet two more times with cold ether.
3.6 Drying & Solubilization Dry the peptide pellet under vacuum. Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
3.7 Purification Purify the cyclic peptide by preparative RP-HPLC using a suitable gradient of ACN in water (both containing 0.1% TFA).
3.8 Lyophilization Collect the fractions containing the pure product, confirm by LC-MS, and lyophilize to obtain a white, fluffy powder.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the final cyclic peptide.

TechniquePurposeExpected Result
Analytical RP-HPLC Assess purity of the final product.A single, sharp peak indicating >95% purity. The cyclic product will typically have a different retention time than its linear precursor.[2]
Mass Spectrometry (MS) Confirm the molecular weight (MW).The observed monoisotopic mass should match the calculated MW of the cyclized peptide. This will be the MW of the linear precursor minus the mass of the expelled alkene (e.g., C₂H₄, 28.03 Da).[8]
Tandem MS (MS/MS) Sequence confirmation (optional).Fragmentation patterns for cyclic peptides are complex due to the lack of N/C-termini.[9][10] Specialized software or manual interpretation may be required to confirm the amino acid sequence.[10]

Conclusion

The on-resin cyclization of peptides using this compound via Ring-Closing Metathesis is a powerful and reliable method for generating conformationally constrained macrocycles. By leveraging the pseudo-dilution effect of the solid support and the clean, efficient nature of olefin metathesis, this strategy provides excellent control over the final molecular architecture. The protocols and guidelines presented herein offer a robust framework for researchers and drug developers to synthesize novel cyclic peptides for a wide range of therapeutic and research applications.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities. The final and critical step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous or subsequent removal of protecting groups from the amino acid side chains. This process is particularly crucial for peptides containing UAAs, as their unique chemical properties may necessitate modified or specialized cleavage and deprotection strategies to ensure high yield and purity.

These application notes provide a comprehensive overview of cleavage and deprotection strategies for peptides containing a variety of unnatural amino acids. Detailed protocols, quantitative data on cleavage efficiency, and visual workflows are presented to guide researchers in selecting the optimal conditions for their specific peptide.

General Principles of Cleavage and Deprotection

The choice of cleavage and deprotection strategy is primarily dictated by the type of protecting groups used for the Nα-amino group and the side chains of the amino acids, as well as the linker attaching the peptide to the solid support. The two most common orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.

  • Fmoc/tBu Strategy: This widely used method employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The final cleavage and deprotection are typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[1]

  • Boc/Bzl Strategy: This strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection, which require a stronger acid (e.g., HF) for removal.

During acidic cleavage, reactive carbocations are generated from the protecting groups and the resin linker. These can lead to undesired side reactions with sensitive amino acid residues. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species.[2]

Cleavage Cocktails for Fmoc-Based SPPS

The selection of an appropriate cleavage cocktail is critical for obtaining a high-purity crude peptide and is highly dependent on the amino acid composition of the sequence.[1] Standard cocktails are TFA-based with various scavengers.

General Workflow for TFA-Based Cleavage and Deprotection.

TFA_Cleavage_Workflow Resin Peptide-Resin Wash1 Wash with DCM Resin->Wash1 1. Cleavage Treat with TFA Cocktail (e.g., TFA/TIS/H2O) Wash1->Cleavage 2. Precipitation Precipitate with cold diethyl ether Cleavage->Precipitation 3. Isolation Isolate Crude Peptide (Centrifugation/Filtration) Precipitation->Isolation 4. Purification Purify by RP-HPLC Isolation->Purification 5.

Table 1: Common TFA-Based Cleavage Cocktails

Reagent CocktailComposition (v/v/v/v/v)Target Residues & Remarks
Standard TFA TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)General purpose for peptides without sensitive residues. TIS is a scavenger for carbocations.[2]
Reagent K TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Recommended for peptides with Cys, Met, Trp, and Tyr.[3]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Suited for peptides with Arg residues protected by sulfonyl groups (e.g., Pmc, Pbf).[3]
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)"Odorless" alternative to cocktails with thiols, useful for peptides with trityl-based protecting groups.[3]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / Dimethylsulfide / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent methionine oxidation.[4]

Protocols and Data for Peptides with Unnatural Amino Acids

The presence of unnatural amino acids can introduce new challenges to the cleavage and deprotection process, such as steric hindrance, altered reactivity of side chains, and unique protecting groups requiring specific removal conditions.

Peptides with Orthogonally Protected Side Chains (e.g., Dde, ivDde)

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more hindered analogue, ivDde, are common protecting groups for the side chains of lysine and other amino acids with primary amines. They are stable to the acidic and basic conditions of standard Fmoc-SPPS and can be selectively removed using hydrazine.

Orthogonal Deprotection of Dde/ivDde Protecting Group.

Dde_Deprotection Start Peptide-Resin with Nα-Fmoc and Lys(Dde) Deprotection Treat with 2% Hydrazine in DMF Start->Deprotection Wash Wash with DMF Deprotection->Wash Result Peptide-Resin with Free Lysine Side Chain Wash->Result

Experimental Protocol: Hydrazine-Mediated Dde/ivDde Deprotection

  • Resin Swelling: Swell the Dde-protected peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.

  • Deprotection Cocktail: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: Add the hydrazine solution to the resin (approximately 25 mL per gram of resin). Agitate the mixture at room temperature for 3-10 minutes. Repeat the treatment two more times.[5]

  • Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and byproducts.[5]

Quantitative Data: Dde/ivDde Deprotection Efficiency

Protecting GroupDeprotection ConditionsPurity of Branched PeptideReference
Lys(ivDde)5% hydrazine in DMF (automated)93%[6]

Note: Purity was determined after subsequent coupling of an amino acid to the deprotected side chain.

Peptides with Photocleavable Linkers/Protecting Groups

Photocleavable linkers and protecting groups, often based on the o-nitrobenzyl moiety, offer a mild and orthogonal method for cleavage, triggered by UV light. This strategy avoids the use of harsh acidic reagents.[7][8]

Experimental Protocol: Photocleavage of a Peptide with a 2-Nitrobenzyl Linker

  • Resin Preparation: After synthesis and removal of all other protecting groups, suspend the peptide-resin in a suitable solvent (e.g., aqueous buffer, THF).

  • Photolysis: Irradiate the suspension with a UV lamp at a wavelength of approximately 340-365 nm. The irradiation time will depend on the specific linker and the intensity of the light source.

  • Product Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. The peptide can then be purified by standard methods such as RP-HPLC.

Quantitative Data: Photocleavage Efficiency

Peptide/SystemWavelengthCleavage EfficiencyReference
Fam-linker-T₁₀-biotin (in solution)~340 nmQuantitative[7]
Fam-linker-T₁₀-biotin (immobilized)~340 nm~80%[7]
Model peptide with 2-NPA365 nm>95% yield[9]
T4 Lysozyme with 2-NPA>300 nm22 ± 5% yield[9]
Peptides with N-Methylated Amino Acids

N-methylation of the peptide backbone can enhance proteolytic stability and membrane permeability. However, the incorporation and cleavage of N-methylated amino acids can be challenging due to steric hindrance and potential side reactions.

Experimental Protocol: TFA-Based Cleavage of N-Methylated Peptides

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DODT/H₂O/TIPS (94:2.5:2.5:1 v/v/v/v).[10]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Peptide Precipitation and Isolation: Follow the standard procedure of precipitation in cold diethyl ether, centrifugation, and washing.

Note: A test cleavage on a small amount of resin is recommended to check for completeness of the reaction by mass spectrometry before proceeding with the full-scale cleavage.[10]

Quantitative Data: Cleavage of N-Methylated Peptides

While specific comparative data on cleavage yields for N-methylated peptides is limited in the provided search results, the protocols emphasize the need for careful optimization and monitoring to avoid side reactions like peptide bond hydrolysis, which can be more pronounced in N-alkylated peptides under standard TFA cleavage conditions.[11]

Glycopeptides

The synthesis of glycopeptides presents unique challenges due to the sensitive nature of the glycosidic bonds and the hydroxyl protecting groups on the carbohydrate moiety.

Experimental Protocol: Two-Step Cleavage and Deprotection of O-Glycopeptides

This protocol is common for glycopeptides where the glycan hydroxyls are protected with acetyl groups.

  • TFA Cleavage:

    • Suspend the resin in a TFA cocktail with appropriate scavengers (e.g., 94% TFA, 2.5% H₂O, 2.5% EDT, and 1% TIPS).[12]

    • Mix at room temperature for 15-30 minutes.

    • Filter and precipitate the glycopeptide with cold ether. The crude glycopeptide at this stage still has the acetyl protecting groups on the sugar.

  • Acetyl Deprotection (Zemplén deacetylation):

    • Dissolve the isolated glycopeptide in methanol.

    • Add a freshly prepared solution of sodium methoxide in methanol dropwise until the pH reaches 9.5.

    • Stir the mixture overnight at room temperature.

    • Neutralize with a few drops of acetic acid and remove the solvent in vacuo.

    • Dissolve the residue in water and lyophilize.[13]

Quantitative Data: Glycopeptide Synthesis and Cleavage

GlycopeptideSynthesis/Cleavage StrategyCrude PurityReference
20-amino acid N-glycopeptideHTFS-PS, TFA cleavage45%[14]
Fluorescently Labeled Peptides

The cleavage of peptides labeled with fluorescent dyes requires consideration of the dye's stability to the cleavage conditions. Some dyes are sensitive to strong acids.

Experimental Protocol: Cleavage of a Fluorescently Labeled Peptide

  • Resin Preparation: After on-resin labeling, wash the resin thoroughly to remove excess dye and reagents.

  • Cleavage Cocktail: A standard TFA cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) is often used.[15]

  • Cleavage Reaction: Perform the cleavage for 2-4 hours at room temperature.

  • Peptide Isolation and Purification: Isolate the crude peptide by ether precipitation and purify by RP-HPLC, monitoring at both the peptide absorbance wavelength (e.g., 220 nm) and the dye's absorbance maximum.

Note: For some dyes like FITC, direct labeling on the N-terminus can lead to degradation during TFA cleavage (Edman degradation). A spacer is often inserted to prevent this.[16]

Quantitative Data: Labeling and Cleavage of Peptides

Peptide/Labeling StrategyYield/PurityReference
MCC-tagged cyclohexapeptide52% yield, high crude purity[17]
Azido-COUPY/alkynyl-peptide resin (Click chemistry)Near quantitative conversion[18]
Peptide-Oligonucleotide Conjugates (POCs)

The synthesis and cleavage of POCs are complex due to the incompatibility of the standard chemistries for peptide and oligonucleotide synthesis. The final cleavage and deprotection must be mild enough to preserve the integrity of both moieties.

Experimental Protocol: Cleavage of POCs

The specific protocol is highly dependent on the chosen synthetic strategy (stepwise on the same support or fragment condensation) and the protecting group scheme.

  • For acid-labile protecting groups: A common cleavage cocktail is 94% TFA, 2.5% H₂O, 2.5% EDT, and 1% TIS for 4 hours.[19]

  • For base-labile protecting groups: Concentrated ammonia or other basic conditions are used.

Decision Tree for Selecting a Cleavage Strategy for POCs.

POC_Cleavage_Strategy Start Start: POC Synthesis Strategy Protecting_Groups Protecting Group Scheme? Start->Protecting_Groups Acid_Labile Acid-Labile Protecting Groups (e.g., Boc/tBu for side chains) Protecting_Groups->Acid_Labile Acid-labile Base_Labile Base-Labile Protecting Groups (e.g., acyl groups) Protecting_Groups->Base_Labile Base-labile TFA_Cleavage Use TFA-based cocktail (e.g., TFA/H2O/EDT/TIS) Acid_Labile->TFA_Cleavage Base_Cleavage Use basic conditions (e.g., concentrated ammonia) Base_Labile->Base_Cleavage

Conclusion

The successful cleavage and deprotection of peptides containing unnatural amino acids are achievable with careful consideration of the specific properties of the UAA and the protecting groups employed. While standard TFA-based cocktails are often effective, optimization of scavenger composition and reaction time may be necessary. For highly sensitive or orthogonally protected UAAs, specialized deprotection methods such as photolysis or treatment with hydrazine are powerful tools. The protocols and data presented in these application notes serve as a valuable resource for researchers to navigate the complexities of synthesizing and purifying modified peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for the Purification of Peptides Containing Boc-(S)-3-Amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and pharmacokinetic properties. Boc-(S)-3-Amino-5-hexenoic acid is an intriguing building block that introduces a combination of hydrophobicity, due to the Boc protecting group and the hexenoic acid side chain, and potential for further chemical modification at the terminal alkene. However, the purification of peptides containing this and similar unnatural amino-acids often presents challenges, including poor solubility and aggregation.[1][2]

These application notes provide a detailed guide to the purification of peptides containing this compound, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols and data presented herein are designed to assist researchers in developing robust and efficient purification strategies.

Challenges in Purifying Peptides with this compound

The primary challenges in purifying peptides containing this compound stem from the physicochemical properties conferred by this unnatural amino acid:

  • Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group is bulky and significantly increases the hydrophobicity of the peptide.[1] This can lead to strong retention on reversed-phase columns, requiring higher concentrations of organic solvent for elution.

  • Aggregation and Poor Solubility: Highly hydrophobic peptides have a tendency to aggregate, which can result in poor peak shape, low recovery, and even precipitation on the HPLC column.[2][3]

  • Incomplete Deprotection: Residual Boc groups from the synthesis can lead to the presence of closely related impurities that may be difficult to separate from the target peptide.[3]

Experimental Protocols

Protocol 1: Cleavage of the Peptide from the Resin (Boc-SPPS)

This protocol outlines a standard procedure for cleaving a peptide synthesized on a solid support using a Boc-protection strategy.[3][4]

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen gas or vacuum desiccator

Procedure:

  • Thoroughly wash the peptide-resin with DCM (3 x resin volume) to remove any residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Add the cleavage cocktail to the dried resin (10-15 mL per gram of resin).

  • Stir or gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin from the cleavage mixture into a clean collection tube.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most common and effective method for purifying peptides.[5][6][7] This protocol provides a general method that can be optimized for peptides containing this compound.

Materials and Equipment:

  • Crude peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • HPLC system with a UV detector and fraction collector

  • Preparative C18, C8, or C4 RP-HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may require a small amount of a strong organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with Solvent A.[3]

    • Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Start with a C18 column. For very hydrophobic peptides, a C8 or C4 column may provide better resolution and recovery.[3][]

    • Mobile Phases:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Gradient: An initial shallow gradient is often effective. A typical starting gradient could be 5-60% Solvent B over 40 minutes.[9] This will need to be optimized based on the retention time of the target peptide.

    • Flow Rate: A typical flow rate for a preparative column is 10-20 mL/min.

    • Detection: Monitor the elution at 214 nm for the peptide backbone and 280 nm if the peptide contains aromatic residues.[9]

    • Column Temperature: Increasing the column temperature (e.g., 40-60°C) can help to reduce aggregation and improve peak shape for hydrophobic peptides.[3]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Confirm the identity of the desired peptide by mass spectrometry.[1]

  • Lyophilization:

    • Pool the pure fractions and freeze-dry to obtain the final purified peptide as a fluffy white powder.

Data Presentation

Table 1: Troubleshooting Common Issues in the Purification of Hydrophobic Peptides

IssuePotential CauseRecommended Solution
Poor Peak Shape (Broadening, Tailing) Peptide aggregation on the column; Secondary interactions with the stationary phase.Increase column temperature (40-60°C).[3] Use a different ion-pairing agent (e.g., formic acid), though this may alter selectivity.[3]
Low Recovery Irreversible adsorption to the column; Precipitation on the column.Use a less hydrophobic column (C8 or C4).[3] Dissolve the sample in a stronger organic solvent (DMSO, DMF) before injection.[3]
Multiple Peaks Close to Main Product Incomplete deprotection (e.g., residual Boc groups); Presence of deletion or truncated sequences.Optimize the cleavage protocol to ensure complete deprotection.[3] Adjust the HPLC gradient to improve separation of closely eluting species.
No Elution of the Peptide The peptide is too hydrophobic and is irreversibly bound to the C18 column.Use a C8 or C4 column.[3] Increase the final concentration of acetonitrile in the gradient. Consider using a stronger organic modifier like isopropanol in the mobile phase.[2]

Table 2: Example of Purity Improvement for a Hydrophobic Peptide

StagePurity by HPLCImpurities IdentifiedActions TakenFinal Purity
Initial Crude Peptide 88.1%Truncated variant, oxidized methionineRe-purification with a steeper gradient and reduced temperature. Optimized column phase from C18 to Phenyl-hexyl.98.5%[9]

Visualization of Experimental Workflows

Peptide_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) Cleavage Cleavage from Resin (e.g., TFA Cocktail) SPPS->Cleavage Completed Synthesis Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Drying Drying of Crude Peptide Precipitation->Drying Dissolution Sample Dissolution (DMSO/DMF if needed) Drying->Dissolution Crude Peptide RP_HPLC Preparative RP-HPLC Dissolution->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Identity_Confirmation Identity Confirmation (Mass Spectrometry) Fraction_Collection->Identity_Confirmation Lyophilization Lyophilization Purity_Check->Lyophilization Identity_Confirmation->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product RP_HPLC_Optimization_Logic cluster_optimization Optimization Strategies Start Crude Peptide Purification by RP-HPLC Initial_Conditions Initial Conditions: C18 Column Standard Gradient (e.g., 5-60% ACN) Room Temperature Start->Initial_Conditions Analysis Analyze Chromatogram: Peak Shape, Recovery, Purity Initial_Conditions->Analysis Good_Separation Good Separation Analysis->Good_Separation Successful Poor_Separation Poor Separation Analysis->Poor_Separation Unsuccessful Adjust_Gradient Adjust Gradient (Steeper or Shallower) Poor_Separation->Adjust_Gradient Increase_Temp Increase Column Temperature (40-60°C) Poor_Separation->Increase_Temp Change_Column Change Column (C8 or C4) Poor_Separation->Change_Column Stronger_Solvent Use Stronger Organic Solvent for Sample Dissolution (DMSO/DMF) Poor_Separation->Stronger_Solvent Adjust_Gradient->Analysis Increase_Temp->Analysis Change_Column->Analysis Stronger_Solvent->Initial_Conditions Re-prepare sample

References

Application Notes and Protocols for the Use of Boc-(S)-3-Amino-5-hexenoic Acid in Peptide Mimic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mimics, or peptidomimetics, are compounds designed to replicate the structure and function of natural peptides. They offer significant advantages over their natural counterparts, including enhanced metabolic stability, improved bioavailability, and greater receptor selectivity and potency. The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. Boc-(S)-3-Amino-5-hexenoic acid is a versatile building block for this purpose, featuring a terminal olefin in its side chain that allows for the creation of cyclic peptide mimics through ring-closing metathesis (RCM). This application note provides detailed protocols for the incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS) and subsequent cyclization to form potent peptide mimics.

Key Applications

The unique structure of this compound allows for several applications in drug discovery and development:

  • Conformational Constraint: The terminal double bond in the side chain allows for the formation of a covalent bridge with another olefin-containing amino acid in the peptide sequence via RCM. This cyclization introduces significant conformational rigidity, which can lock the molecule into its bioactive conformation and enhance binding affinity to its biological target.

  • Metabolic Stability: The non-natural structure of this amino acid and the resulting cyclic peptide mimic can increase resistance to proteolytic degradation, prolonging the half-life of the therapeutic candidate in vivo.

  • Structural Scaffolding: The constrained cyclic structures formed can be used to mimic specific secondary structures of peptides, such as β-turns or helical segments, which are often critical for molecular recognition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a model cyclic peptide mimic incorporating this compound. Optimization may be required for specific peptide sequences.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a solid support using Boc chemistry.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including this compound and another olefin-containing amino acid such as Boc-L-allylglycine)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Scavengers (e.g., anisole, dithiothreitol)

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM for 1 hour in a fritted syringe reaction vessel.

    • Couple the first Boc-protected amino acid to the resin using standard procedures (e.g., DCC/DMAP or cesium salt method).

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[1][2]

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution for pre-activation.

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, indicating incomplete reaction, repeat the coupling step.

  • Peptide Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound and the other olefin-containing amino acid at the desired positions.

  • Final Boc Deprotection:

    • After the final amino acid coupling, perform a final Boc deprotection as described in step 2.

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Couple_AA1 Couple First Boc-AA Swell->Couple_AA1 Wash_DCM1 Wash with DCM Couple_AA1->Wash_DCM1 Deprotect Boc Deprotection (TFA/DCM) Wash_DCM1->Deprotect Wash_Neutralize Wash and Neutralize (DIEA) Deprotect->Wash_Neutralize Couple_Next_AA Couple Next Boc-AA (HBTU/DIEA) Wash_Neutralize->Couple_Next_AA Loop Repeat for each AA Couple_Next_AA->Loop Loop->Deprotect More Amino Acids Final_Deprotect Final Boc Deprotection Loop->Final_Deprotect Last Amino Acid Wash_Dry Wash and Dry Resin Final_Deprotect->Wash_Dry Linear_Peptide Linear Peptide on Resin Wash_Dry->Linear_Peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of the linear peptide on the solid support.

Materials:

  • Resin-bound linear peptide with two olefinic side chains

  • Grubbs' second-generation catalyst

  • 1,2-Dichloroethane (DCE), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Resin Preparation:

    • Swell the dried resin-bound linear peptide in anhydrous DCE for 30 minutes under an inert atmosphere (N₂ or Ar).

  • Metathesis Reaction:

    • In a separate flask, dissolve Grubbs' second-generation catalyst (0.15-0.20 equivalents based on resin loading) in anhydrous DCE to make a 10 mM solution.

    • Degas the catalyst solution with N₂ or Ar for 15 minutes.

    • Add the catalyst solution to the swollen resin.

    • Shake the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 40°C to improve efficiency, though this may increase catalyst degradation.[3]

    • Monitor the reaction by cleaving a small amount of peptide from a few resin beads and analyzing by HPLC-MS. The cyclic product will typically have a shorter retention time than the linear precursor.

  • Reaction Quenching and Washing:

    • Filter off the catalyst solution.

    • Wash the resin thoroughly with DCE (3x) and DCM (3x) to remove residual catalyst and byproducts.

Workflow for On-Resin Ring-Closing Metathesis (RCM)

RCM_Workflow Start Linear Peptide on Resin Swell Swell Resin in Anhydrous DCE Start->Swell Add_Catalyst Add Catalyst to Resin Swell->Add_Catalyst Prepare_Catalyst Prepare Grubbs' Catalyst Solution Prepare_Catalyst->Add_Catalyst React React at RT to 40°C (2-4h) Add_Catalyst->React Monitor Monitor Reaction (HPLC-MS) React->Monitor Monitor->React Incomplete Wash Wash Resin (DCE, DCM) Monitor->Wash Complete End Cyclic Peptide on Resin Wash->End

Caption: Workflow for on-resin ring-closing metathesis of a linear peptide.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the cyclic peptide from the solid support and removal of any side-chain protecting groups.

Materials:

  • Resin-bound cyclic peptide

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Cleavage scavenger cocktail (e.g., 90% HF, 10% anisole)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation:

    • Dry the resin-bound cyclic peptide under high vacuum for at least 4 hours.

  • HF Cleavage:

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add the scavenger cocktail.

    • Carefully distill anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Suspend the residue in cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times by centrifugation.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final cyclic peptide mimic as a white powder.

Data Presentation

The following tables present representative data for the synthesis of a hypothetical cyclic peptide mimic using the protocols described above. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Table 1: Representative Yields for the Synthesis of a Cyclic Peptide Mimic

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC)
1Linear Peptide on ResinAmino Acids and Resin>95% (coupling efficiency)N/A
2Cyclic Peptide on ResinLinear Peptide on Resin70-90%N/A
3Crude Cyclic PeptideCyclic Peptide on Resin60-80%50-70%
4Purified Cyclic PeptideCrude Cyclic Peptide30-50% (after HPLC)>98%

Table 2: Characterization of a Representative Cyclic Peptide Mimic

ParameterMethodResult
Molecular WeightLC-MSExpected Mass ± 0.1 Da
PurityAnalytical RP-HPLC>98%
Structure Confirmation¹H NMR, ¹³C NMR, COSYConsistent with proposed structure
Conformational AnalysisCD Spectroscopy, NOESYEvidence of stable secondary structure

Conclusion

This compound is a valuable and versatile reactant for the synthesis of conformationally constrained peptide mimics. The protocols outlined in this application note provide a robust framework for the incorporation of this unnatural amino acid into peptide sequences and subsequent cyclization via ring-closing metathesis. The resulting cyclic peptidomimetics have the potential for improved therapeutic properties, making them attractive candidates for drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific research goals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Boc-(S)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving Boc-(S)-3-Amino-5-hexenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis of peptides and peptidomimetics incorporating this unique building block.

Introduction to this compound in Peptide Synthesis

This compound (CAS No. 270263-03-1) is a valuable, non-proteinogenic amino acid utilized in peptide synthesis to introduce conformational constraints and unique functionalities. Its structure, featuring a Boc-protected amine and a terminal alkene, allows for controlled peptide chain elongation and presents opportunities for post-synthetic modifications, such as olefin metathesis or click chemistry.

The successful incorporation of this building block hinges on the selection of appropriate coupling reagents and reaction conditions to ensure high yield, and chemical purity, and to minimize side reactions. This guide will walk you through frequently asked questions, detailed troubleshooting protocols, and best practices for monitoring your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for this compound?

A1: For sterically unhindered amino acids like this compound, a range of coupling reagents can be effective. The choice often depends on the specific requirements of your synthesis (e.g., solid-phase vs. solution-phase, scale, and desired reaction time). Generally, uronium/aminium salt-based reagents like HATU and HBTU are highly recommended due to their high efficiency and ability to suppress racemization, especially when used with an additive like HOBt or HOAt.[1][2][3] Phosphonium salt reagents such as PyBOP are also excellent choices, known for their high reactivity and the generation of non-toxic byproducts.[3][4] Carbodiimides like DIC in the presence of an additive are a cost-effective option, particularly for solution-phase synthesis.[3]

Q2: I am observing low coupling yields. What are the likely causes and how can I improve them?

A2: Low coupling yields can stem from several factors. Steric hindrance from the growing peptide chain, suboptimal reaction conditions, or peptide aggregation can all play a role.[5] To improve yields, consider the following:

  • Optimize Reaction Conditions: Ensure your solvent (typically DMF or NMP) is of high purity and anhydrous.[6] You can also try increasing the reaction time or performing a "double coupling" where the coupling step is repeated with fresh reagents.[7][8]

  • Choice of Coupling Reagent: For difficult couplings, switching to a more potent reagent like HATU can be beneficial.[1][4]

  • Peptide Aggregation: If you suspect aggregation, especially in longer or hydrophobic sequences, consider using a solvent like NMP, which is better at solvating peptide chains.[6] Microwave-assisted synthesis can also help disrupt aggregation.[9]

Q3: How can I minimize the risk of racemization during the coupling of this compound?

A3: Racemization is a critical concern in peptide synthesis as it can lead to diastereomeric impurities.[10][11] To minimize this risk:

  • Use Additives: Always use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with your coupling reagent.[2][10] HOAt is generally more effective than HOBt.

  • Control the Base: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[5] Excess or overly strong bases can promote racemization.

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component to reduce the formation of racemization-prone intermediates.[5]

  • Temperature Control: Perform the coupling at room temperature or lower, as elevated temperatures can increase the rate of racemization.[5]

Q4: Are there any specific side reactions to be aware of with the terminal alkene in this compound?

A4: While the terminal alkene is generally stable under standard peptide coupling conditions, it's important to be mindful of potential side reactions, especially during downstream processing. During cleavage from the resin with strong acids like TFA, the alkene could potentially be protonated, leading to undesired byproducts. The use of appropriate scavengers during cleavage is recommended. For the coupling step itself, the primary concerns remain those common to all peptide syntheses, such as incomplete coupling and racemization.

Troubleshooting Guide

The following table outlines common problems encountered during the coupling of this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Coupling Inactive coupling reagents due to improper storage or age.Use fresh, high-purity coupling reagents and store them under anhydrous conditions.
Suboptimal reaction conditions (solvent, temperature, time).Ensure the use of high-purity, anhydrous solvents like DMF or NMP. Consider increasing the reaction time or performing a double coupling.[7][8]
Steric hindrance from the growing peptide chain.Switch to a more powerful coupling reagent like HATU. Microwave synthesis can also be beneficial.[9]
Peptide aggregation on the solid support.Use NMP as the solvent or a mixture of solvents to improve solvation.[6] Incorporate solubilizing tags or use PEG-based resins.[6][9]
Presence of Deletion Sequences Incomplete coupling in the previous cycle.Monitor each coupling step for completion using a colorimetric test like the Kaiser test.[12][13] If incomplete, perform a second coupling. Consider capping unreacted amines with acetic anhydride.[7]
Racemization Over-activation of the carboxylic acid.Reduce the pre-activation time before adding the amine.[5]
Use of a strong or excess base.Use a weaker base like NMM or collidine instead of DIPEA.[5]
Inappropriate coupling reagent/additive combination.Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[5]
Guanidinylation of N-terminus Use of excess uronium/aminium reagents (e.g., HATU, HBTU).Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin.[10]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is for a standard solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Materials:

  • Resin with a free N-terminal amine

  • This compound (3 eq., 0.3 mmol)

  • HATU (3 eq., 0.3 mmol)

  • DIPEA (6 eq., 0.6 mmol)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. If the N-terminus is Fmoc-protected, perform deprotection with 20% piperidine in DMF. Wash the resin thoroughly with DMF.[1]

  • Activation Solution: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the swelled and deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.[12][13] A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle.[1]

Protocol 2: Monitoring Reaction Progress by HPLC

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for analysis.[7]

  • Flow Rate: Typically 1.0 mL/min for an analytical 4.6 mm ID column.[7]

  • Detection: UV absorbance at 214-220 nm (for the peptide backbone).[7]

Procedure:

  • Take a small aliquot of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

  • If performing SPPS, cleave a small amount of peptide from the resin for analysis.

  • Quench the reaction in the aliquot if necessary.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.[7] The purity of the peptide can be estimated by the relative area of the product peak.[7]

Visualizations

Experimental Workflow for Coupling Reaction

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling & Monitoring Resin Resin with free amine Swell Swell resin in DMF Resin->Swell Deprotect Fmoc Deprotection (if needed) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Add activation mix to resin Wash1->Couple AA This compound Activate Pre-activate in DMF AA->Activate Reagent HATU + DIPEA Reagent->Activate Activate->Couple React Agitate for 1-2 hours Couple->React Monitor Kaiser Test / HPLC React->Monitor Wash2 Final Wash Monitor->Wash2 Next_Cycle Next_Cycle Wash2->Next_Cycle Proceed to next cycle

Caption: Workflow for the solid-phase coupling of this compound.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Coupling Efficiency Cause1 Reagent Inactivity Start->Cause1 Cause2 Peptide Aggregation Start->Cause2 Cause3 Steric Hindrance Start->Cause3 Cause4 Suboptimal Conditions Start->Cause4 Sol1 Use Fresh Reagents Cause1->Sol1 Sol2 Switch to NMP / Use Microwave Cause2->Sol2 Sol3 Use Stronger Reagent (HATU) Cause3->Sol3 Sol4 Double Couple / Increase Time Cause4->Sol4

Caption: Logic diagram for troubleshooting low coupling efficiency.

References

Technical Support Center: Overcoming Steric Hindrance in Peptide Coupling with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis challenges. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered unnatural amino acids into peptide sequences. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with sterically demanding couplings.

Q1: What are the primary reasons for failed or low-yield coupling reactions with bulky unnatural amino acids?

Low coupling yields with sterically hindered amino acids, such as N-methylated or α,α-disubstituted residues, typically stem from a few core issues:

  • Steric Hindrance: The most direct cause is the physical bulk around the reactive amine or carboxylic acid. This "crowding" obstructs the optimal orientation for nucleophilic attack, dramatically slowing down the reaction kinetics.[1][2]

  • Reduced Nucleophilicity: The electronic environment of the amine can be altered by bulky adjacent groups, decreasing its effectiveness as a nucleophile.[1]

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can fold and aggregate on the solid support. This can physically block access to the N-terminal amine, preventing the coupling reaction from proceeding to completion.[1]

  • Inadequate Reagents: Standard coupling reagents (e.g., DCC, HBTU) may not be potent enough to overcome the high activation energy required for these difficult couplings.[1][3]

Q2: Which coupling reagents are considered the gold standard for sterically hindered couplings?

For challenging couplings, more powerful onium-salt-based reagents are highly recommended. The top choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective reagents, HATU forms a highly reactive OAt-active ester that accelerates coupling and minimizes the risk of epimerization.[4][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU offers coupling efficiencies comparable to HATU but has a better safety profile, as it is based on Oxyma Pure instead of the potentially explosive HOAt.[6] It is also highly soluble and well-suited for microwave-assisted synthesis.[6][7]

  • Acyl Fluoride-Generating Reagents (e.g., TFFH): For extremely difficult couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[6][8]

Q3: How does temperature impact sterically hindered reactions?

Increasing the reaction temperature, often through the use of a microwave peptide synthesizer, can be highly effective. Heat provides the necessary energy to overcome the activation barrier imposed by steric hindrance, leading to faster and more complete reactions.[9][10] Microwave heating is particularly advantageous for sequences prone to aggregation and for difficult couplings involving bulky residues.[10][11] However, prolonged heating should be carefully controlled to avoid side reactions like racemization.[12]

Q4: What is epimerization and how can I minimize it during a difficult coupling?

Epimerization is the unwanted inversion of stereochemistry at the α-carbon of the amino acid being coupled, which can lead to diastereomeric impurities that are difficult to separate.[13] It is a significant risk in hindered couplings, which often require stronger bases or higher temperatures.

To minimize epimerization:

  • Use Additives: Incorporate additives like Oxyma Pure or HOAt, which are superior to HOBt in suppressing racemization by preventing the formation of undesirable intermediates.[14]

  • Control the Base: Use a weaker tertiary base like N-methylmorpholine (NMM) or collidine instead of the more potent DIPEA.

  • Optimize Temperature and Time: If using heat, apply it for the shortest duration necessary to achieve complete coupling.

  • Choose the Right Reagent: Phosphonium-based reagents like PyBOP or uronium/aminium reagents combined with HOAt or Oxyma are generally associated with lower levels of racemization.[14] The simultaneous use of CuCl2 with HOBt has also been shown to suppress epimerization to less than 0.1%.[15]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of peptides with unnatural amino acids.

Problem 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test (indicated by a dark blue color on the resin beads) after a coupling step signifies the presence of unreacted primary amines, meaning the reaction is incomplete.[16][17][18]

Before making significant changes to your protocol, it's crucial to confirm the problem and identify the likely cause.

Caption: Decision workflow for troubleshooting incomplete peptide couplings.

G Start Positive Kaiser Test (Incomplete Coupling) DoubleCouple Perform a second 'double' coupling. Extend reaction time (2-4 hours). Start->DoubleCouple Kaiser2 Retest with Kaiser Test DoubleCouple->Kaiser2 Success Coupling Complete. Proceed with synthesis. Kaiser2->Success Negative Failure Coupling Still Incomplete. Proceed to advanced troubleshooting. Kaiser2->Failure Positive G cluster_0 Aggregated State cluster_1 Solvated State Aggregated Peptide Chain 1 Peptide Chain 2 H-Bonds Intervention Intervention: - Disruptive Solvents (NMP) - Chaotropic Salts (LiCl) - Pseudoprolines Aggregated->Intervention Solvated Solvated Chain 1 Solvated Chain 2 Intervention->Solvated G L_AminoAcid L-Amino Acid (Activated Ester) Oxazolone Planar Oxazolone Intermediate L_AminoAcid->Oxazolone - H+ Base Strong Base (e.g., DIPEA) Base->L_AminoAcid Oxazolone->L_AminoAcid + H+ (retention) D_AminoAcid D-Amino Acid (Epimer) Oxazolone->D_AminoAcid + H+ (inversion) Protonation Re-protonation

References

Technical Support Center: Troubleshooting Incomplete Coupling in Boc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve challenges associated with incomplete coupling during Boc-based Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling in Boc-SPPS?

Incomplete coupling in Boc-SPPS can stem from several factors, often related to the specific peptide sequence and reaction conditions. The most common causes include:

  • Steric Hindrance: Bulky amino acid residues, particularly β-branched amino acids like Valine and Isoleucine, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. The Boc protecting group itself also contributes significant steric bulk.[1][2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, leading to aggregation on the resin. This aggregation can render the N-terminal amine inaccessible to incoming activated amino acids.[1][3][4] This is a sequence-dependent issue, often observed with hydrophobic residues.[1][3]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction time significantly impacts coupling efficiency.[3] Inadequate activation of the incoming amino acid or the instability of the activated species can result in incomplete reactions.[3]

  • Resin Properties: The type of resin and its ability to swell can influence reaction kinetics. Poor swelling may limit the accessibility of reagents to the growing peptide chain.[3]

  • Incomplete Deprotection: Failure to completely remove the Boc group from the N-terminus of the growing peptide chain will prevent the subsequent coupling reaction.[5]

Q2: How can I detect incomplete coupling during my synthesis?

Monitoring the completion of each coupling step is crucial for a successful synthesis. Several methods can be employed to detect the presence of unreacted primary amines, which indicate an incomplete coupling reaction.

  • Qualitative Colorimetric Tests: These are rapid, on-resin tests performed on a small sample of beads.

    • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines.[3][5][6] A positive result, indicated by a blue or purple color, signifies the presence of unreacted primary amines.[1][5] A negative test (yellow or colorless) suggests the coupling reaction is complete.[5]

    • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another sensitive method for detecting primary amines.[3][7]

    • Chloranil Test: This test can be performed directly in the presence of the reaction mixture and is useful for detecting both primary and secondary amino groups.[8]

  • Quantitative Analysis: For a definitive assessment, a small sample of the peptide-resin can be cleaved and analyzed.

    • High-Performance Liquid Chromatography (HPLC): Analysis of the cleaved peptide can reveal the presence of deletion sequences (peptides missing one or more amino acids), indicating incomplete coupling at those positions.[1][5]

    • Mass Spectrometry (MS): MS analysis of the crude product can identify the masses of deletion peptides, confirming incomplete coupling.[1]

Q3: What is the first step I should take if I detect an incomplete coupling?

If a monitoring test indicates an incomplete coupling, the most immediate and straightforward step is to perform a recoupling (or double coupling ).[1][2] This involves washing the resin to remove byproducts from the initial coupling and then repeating the coupling step with a fresh solution of the activated Boc-amino acid.[2]

Troubleshooting Guide: A Stepwise Approach to Incomplete Coupling

If an initial coupling reaction is found to be incomplete, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Incomplete Coupling Start Incomplete Coupling Detected (Positive Kaiser Test) Recouple Perform Recoupling (Double Coupling) Start->Recouple Check_Recouple Perform Kaiser Test Recouple->Check_Recouple Optimize_Conditions Optimize Coupling Conditions: - Stronger Coupling Reagent - Change Solvent - Increase Temperature Check_Recouple->Optimize_Conditions Positive Proceed Proceed to Next Deprotection Step Check_Recouple->Proceed Negative Check_Optimize Perform Kaiser Test Optimize_Conditions->Check_Optimize Capping Cap Unreacted Amines (e.g., with Acetic Anhydride) Check_Optimize->Capping Positive Check_Optimize->Proceed Negative Capping->Proceed Stop Synthesis Failed. Re-evaluate Strategy.

Caption: A decision-making workflow for troubleshooting incomplete coupling in Boc-SPPS.

Solutions for Incomplete Coupling

If recoupling is insufficient, several strategies can be employed to overcome difficult couplings.

Optimize Coupling Reagents and Conditions

The choice of coupling reagent is critical, especially for sterically hindered amino acids or aggregating sequences.

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS

Reagent ClassExamplesActivationAdvantagesDisadvantages
Carbodiimides DCC, DICIn situ, can be used with additives like HOBtCost-effectiveProduces insoluble urea byproduct (DCC); can be less effective for severely hindered couplings.[1][9]
Uronium/Aminium Salts HBTU, HATU, HCTUIn situ with a tertiary base (e.g., DIPEA)Fast reaction times, high coupling efficiency, very effective for hindered amino acids.[1][10]Can cause guanidinylation of the N-terminus if used in excess; more expensive.[1][5]
Phosphonium Salts PyBOP, PyBrOPIn situ with a tertiary base (e.g., DIPEA)High reactivity, similar to uronium salts; no guanidinylation side reaction.[1]Byproducts can sometimes be problematic.[1]

Recommendations:

  • For difficult couplings, switch from a standard carbodiimide protocol to a more potent uronium or phosphonium salt-based reagent like HATU, HCTU, or PyBOP.[1][5]

  • Increase the equivalents of the Boc-amino acid and coupling reagent (e.g., 2-4 equivalents relative to the resin loading).[1]

  • Extend the reaction time.[1]

  • Gently increase the reaction temperature to 30-50°C to improve the reaction rate, but be mindful of the increased risk of side reactions like racemization.[1]

Address Peptide Aggregation

For sequences prone to aggregation, modifying the reaction environment can be effective.

  • Solvent Choice: Ensure the use of high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] In cases of severe aggregation, switching the solvent to NMP or DMSO, or using a mixture of DCM/DMF, can help solvate the peptide chain and improve reaction kinetics.[1][4]

  • Chaotropic Salts: Adding chaotropic salts such as LiCl to the coupling mixture can disrupt hydrogen bonding and break up aggregates.[4][11]

Capping Unreacted Amines

If recoupling and optimized conditions still fail to drive the reaction to completion, it is crucial to cap the unreacted N-terminal amines. This prevents the formation of deletion peptides in subsequent steps. Capping is typically done by acetylating the free amines with acetic anhydride.[5][6]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[3]

  • Solution B: 40 g of phenol in 20 mL of n-butanol.[3]

  • Solution C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[3]

Procedure:

  • Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol.

  • Place the washed beads into a small glass test tube.

  • Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.[1]

  • Heat the sample at 100-120°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates a high concentration of free primary amines (incomplete coupling).[1]

  • Yellow/Colorless: Indicates the absence of primary amines (complete coupling).[5]

Protocol 2: Double Coupling (Recoupling)

This procedure should be implemented if a positive ninhydrin test is observed after the initial coupling attempt.

  • After the first coupling, drain the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times).

  • Prepare a fresh solution of the activated Boc-amino acid using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.

  • Add the fresh activated amino acid solution to the resin.

  • Allow the second coupling reaction to proceed for 1-2 hours.[5]

  • After the second coupling is complete, drain the solution and wash the resin with DMF (3 times).

  • Perform another Kaiser test to verify the completion of the reaction.

Protocol 3: Capping of Unreacted Amines

If double coupling does not result in a negative ninhydrin test, capping is recommended to terminate the unreacted chains.

  • After the final coupling attempt, wash the peptide-resin with DMF (3 times).

  • Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).[5]

  • Add the capping solution to the resin and agitate for 30 minutes.[5]

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Boc-SPPS Cycle Workflow

G cluster_1 Standard Boc-SPPS Cycle Start_Cycle Start of Cycle (Peptide-Resin with free N-terminus) Coupling Coupling: Add activated Boc-amino acid Start_Cycle->Coupling Wash_1 Wash (DMF, DCM) Coupling->Wash_1 Kaiser_Test Kaiser Test Wash_1->Kaiser_Test Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Kaiser_Test->Deprotection Negative Troubleshoot Troubleshoot Incomplete Coupling Kaiser_Test->Troubleshoot Positive Wash_2 Wash (DCM) Deprotection->Wash_2 Neutralization Neutralization (e.g., 10% DIPEA in DCM) Wash_2->Neutralization Wash_3 Wash (DCM, DMF) Neutralization->Wash_3 End_Cycle End of Cycle (Ready for next amino acid) Wash_3->End_Cycle

Caption: A generalized workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

References

Technical Support Center: Preventing Side Reactions During Boc Deprotection of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group in peptide synthesis. Our goal is to offer actionable solutions to prevent common side reactions, thereby ensuring the synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side product formation is the generation of a reactive tert-butyl cation (t-butyl cation) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive amino acid residues within the peptide itself.[2][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of 56 Da.[3][4] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[3][5]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[3][4]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the carbocation.[3][4]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide.[3][4] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[3] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[3]

Q4: What is aspartimide formation and when does it occur in Boc-SPPS?

A4: Aspartimide formation is a side reaction involving the cyclization of the aspartic acid (Asp) side chain with its C-terminal backbone amide nitrogen, forming a five-membered succinimide ring.[6] This side reaction is most prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[7] In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed reaction that can be a significant issue during the final cleavage and deprotection step with strong acids like hydrogen fluoride (HF).[6]

Q5: How can I detect and quantify side reactions in my crude peptide?

A5: The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8] HPLC can separate side products from the desired peptide, allowing for quantification based on peak area.[8] MS can identify the mass of the impurities, which helps in elucidating the nature of the side reaction.[8] For example, a +56 Da mass shift often indicates t-butylation of a residue.[3]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation (e.g., +56 Da mass shift).
  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[9]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. Refer to the tables below for guidance on scavenger selection.[9]

Sensitive ResidueRecommended Scavenger(s)Typical Concentration (% v/v)Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS: 2.5-5%, TES: 5-10%, EDT: 2.5%TIS and TES are highly effective carbocation scavengers. EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[3]
Methionine (Met)Thioanisole, Dimethyl sulfide (DMS)Thioanisole: 5-10%Thioanisole is effective at preventing S-alkylation. DMS helps prevent oxidation.[10]
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)EDT: 2.5%, DTT: 2.5% (w/v)EDT is a common choice for protecting cysteine residues. DTT helps prevent disulfide bond formation.[11]
Tyrosine (Tyr)Phenol, Anisole, m-Cresol5%These phenolic compounds act as decoys for the tert-butyl cation.[3]
Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)>98<2
Data is illustrative and based on internal analysis and literature reports.[4]
  • Resin Preparation: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel. Drain the DCM.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[4]

  • Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 1-2 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

cluster_workflow Troubleshooting Workflow for Side Product Formation Start HPLC/LC-MS shows unexpected peaks Identify Identify mass shift (e.g., +56 Da for t-butylation) Start->Identify Select Select appropriate scavenger(s) based on peptide sequence Identify->Select Prepare Prepare fresh cleavage cocktail with scavenger(s) Select->Prepare Repeat Repeat deprotection Prepare->Repeat Analyze Analyze crude product by HPLC/LC-MS Repeat->Analyze Problem Problem Persists Analyze->Problem End Pure Peptide Problem->Select Yes, optimize scavenger cocktail Problem->End No

Caption: Troubleshooting workflow for addressing side product formation.

Issue 2: Significant aspartimide formation observed, especially in Asp-Gly or Asp-Ser sequences.
  • Possible Cause: Acid-catalyzed cyclization of the aspartic acid side chain during the final cleavage step. The choice of side-chain protecting group for Asp can also influence the extent of this side reaction.[6]

  • Solution:

    • Optimize Cleavage Conditions: Use milder deprotection conditions and shorter reaction times where possible.[12]

    • Protecting Group Strategy: Employ a more sterically hindered protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex), which has been shown to significantly reduce aspartimide formation compared to the benzyl (OBzl) ester.[1][8]

Aspartyl Protecting Group% Aspartimide Formation (in HF-anisole, 0°C)
Benzyl ester (OBzl)High
Cyclohexyl ester (OcHex)~3 times lower than OBzl
Data from a study on a model tetrapeptide.[1]

This protocol is designed to reduce side reactions by performing a preliminary deprotection under milder conditions before the final cleavage.

  • Step 1: "Low HF" Deprotection

    • Reagents: HF:dimethylsulfide (DMS) (1:3, v/v) with p-cresol as a scavenger.

    • Procedure: Treat the peptide-resin with the "low HF" mixture at 0°C for 2 hours. This step removes many of the side-chain protecting groups under milder acidic conditions.

    • Work-up: Evaporate the HF and DMS under vacuum. Wash the resin with DCM or ethyl acetate to remove byproducts.

  • Step 2: "High HF" Cleavage

    • Reagents: HF:p-cresol (9:1, v/v).

    • Procedure: Treat the washed resin from Step 1 with the "high HF" mixture at 0°C for 1 hour to cleave the peptide from the resin.

    • Work-up: Evaporate the HF and precipitate the peptide with cold diethyl ether.

cluster_aspartimide Aspartimide Formation and Prevention Asp Aspartic Acid Residue (in peptide chain) Aspartimide Aspartimide Intermediate (-18 Da) Asp->Aspartimide Acid-catalyzed cyclization Acid Strong Acid (e.g., HF) during cleavage Acid->Aspartimide SideProducts Mixture of α- and β-peptides and racemized products Aspartimide->SideProducts Hydrolysis Prevention1 Use Sterically Hindered Protecting Group (e.g., OcHex) Prevention1->Asp Protects Prevention2 Optimize Cleavage Conditions (milder acid, shorter time) Prevention2->Acid Modifies

Caption: Mechanism of aspartimide formation and prevention strategies.

Issue 3: Oxidation of methionine residues, observed as a +16 Da mass shift.
  • Possible Cause: Oxidation of the methionine thioether during the acidic cleavage step.[5]

  • Solution: Use a cleavage cocktail containing reducing agents.

Cleavage Cocktail (Reagents in TFA)Estimated Met(O) Byproduct (%)Key Scavenger Function
95% TFA / 2.5% H₂O / 2.5% TIS15 - 50%TIS is a weak antioxidant.
Reagent H (TFA/phenol/thioanisole/EDT/DMS/NH₄I)2 - 10%DMS/NH₄I actively reduces any Met(O) formed.
85% TFA / 5% Anisole / 5% TMSCl / 5% Me₂S + PPh₃< 1%TMSCl/PPh₃ combination actively prevents oxidation.
Representative data adapted from studies on Met-containing peptides.[2]
  • Resin Preparation: After SPPS, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the following cleavage cocktail fresh: 8.5 mL TFA, 0.5 mL Anisole, 0.5 mL Dimethyl Sulfide (Me₂S), 0.5 mL Trimethylsilyl chloride (TMSCl). Immediately before use, add 10 mg of Triphenylphosphine (PPh₃) to the cocktail and dissolve completely.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Work-up: Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether. Centrifuge to pellet the crude peptide, wash the pellet with cold ether, and dry.

cluster_oxidation Methionine Oxidation and Prevention Met Methionine Residue Met_O Methionine Sulfoxide (+16 Da) Met->Met_O Oxidation Oxidizing_Species Oxidizing Species (during cleavage) Oxidizing_Species->Met_O Reducing_Agents Reducing Agents in Cleavage Cocktail (e.g., DMS, PPh3) Reducing_Agents->Oxidizing_Species Neutralize

Caption: Pathway of methionine oxidation and its prevention.

References

Technical Support Center: TFA Cleavage of Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of scavengers during the trifluoroacetic acid (TFA) cleavage of tert-butyloxycarbonyl (Boc)-protected peptides. Find troubleshooting advice, frequently asked questions, and detailed protocols to minimize side reactions and maximize peptide purity.

Troubleshooting Guide

Issue 1: Incomplete Deprotection or Cleavage

Symptom: Your analytical data (e.g., HPLC, LC-MS) shows the presence of starting material or partially deprotected peptide.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[1] The reaction rate has a second-order dependence on the acid concentration, making this a critical parameter.[1]

    • Solution: If using a lower concentration of TFA in a solvent like dichloromethane (DCM), consider increasing the TFA concentration (e.g., from 20% to 50%, or up to 95%).[1][2] For very resistant groups, a stronger acid system like 4M HCl in 1,4-dioxane can be an alternative.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, insufficient reaction time or low temperatures can lead to an incomplete reaction.[1]

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[1][2] Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that this may also increase side product formation if scavengers are not used.[2]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis): In solid-phase peptide synthesis (SPPS), if the resin is not adequately swollen, the acid cannot access all the reaction sites, leading to incomplete deprotection.[1] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in DCM, potentially leading to lower purity peptides.[1]

    • Solution: Ensure the peptide-resin is properly swollen in the reaction solvent (e.g., DCM) before adding the TFA cleavage cocktail.[3]

  • Steric Hindrance: The steric bulk of the substrate, particularly near the Boc-protected amine, can impede the approach of the acidic reagent, slowing down the cleavage reaction.[1]

    • Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[2]

Issue 2: Unexpected Peaks in HPLC/LC-MS After Deprotection

Symptom: Your analytical data shows peaks with unexpected masses, often +56 Da, or other adducts.

Possible Causes & Solutions:

  • S-tert-butylation of Cysteine (+56 Da): This is a common side reaction where the highly reactive tert-butyl cation, generated from the cleavage of Boc or t-butyl protecting groups, alkylates the thiol side chain of cysteine.[4] The standard TFA/TIS/H₂O cocktail can be insufficient to trap all tert-butyl cations.[4]

    • Solution 1: Enhance Scavenging: Add more effective thioether scavengers to your cleavage cocktail. A combination of thioanisole and dimethyl sulfide (DMS) has proven beneficial.[4] The addition of a disulfide-reducing agent like dithiothreitol (DTT) can also help mitigate this side reaction.[4]

    • Solution 2: Implement a Two-Step Cleavage Protocol: A highly effective strategy involves a staged increase in TFA concentration.[4] Initially, treat the peptide-resin with a lower concentration of TFA (e.g., 70%) in a cocktail containing TIS, water, thioanisole, DMS, and 1% DTT for 30 minutes. Subsequently, increase the TFA concentration to 80-90% and continue the cleavage for an additional 1.5-2 hours.[4]

  • Alkylation of Tryptophan, Methionine, or Tyrosine: These residues have nucleophilic side chains that are susceptible to alkylation by carbocations generated during cleavage.[5][6] The indole ring of tryptophan is particularly prone to tert-butylation.[5]

    • Solution: Use scavengers that are effective at trapping these carbocations. Triisopropylsilane (TIS), triethylsilane (TES), or anisole are commonly used.[2] For peptides containing methionine, the addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) can help prevent oxidation.[2]

  • Dimer/Oligomer Formation: This is typically caused by the oxidation of free sulfhydryl groups on cysteine residues, leading to the formation of intermolecular disulfide bonds.[4]

    • Solution: The most critical factor is the inclusion of a thiol scavenger in your cleavage cocktail. Ethanedithiol (EDT) is a commonly used and effective reducing agent for this purpose.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during TFA deprotection? A1: The primary cause of side reactions is the generation of highly reactive carbocations, particularly the tert-butyl cation, from the acid-catalyzed cleavage of tert-butyl-based protecting groups (like Boc and tBu).[1][5] These carbocations can then electrophilically attack nucleophilic amino acid side chains, leading to undesired modifications.[5]

Q2: Which amino acid residues are most susceptible to side reactions during TFA deprotection? A2: Amino acid residues with nucleophilic side chains are particularly vulnerable. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[5][7]

  • Cysteine (Cys): The thiol group is highly nucleophilic and can be alkylated, leading to S-tert-butylation.[8] It can also be oxidized to form disulfide bonds.[4]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[2]

Q3: What are scavengers and how do they prevent side reactions? A3: Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations and other electrophilic species generated during deprotection.[5] By reacting with these species at a faster rate than the sensitive residues of the peptide, they prevent them from causing unwanted side reactions.[2]

Q4: How do I choose the right scavenger cocktail for my peptide? A4: The choice of scavenger depends on the specific amino acid residues present in your peptide sequence. A decision-making workflow is provided below. For peptides without highly sensitive residues, a simple mixture of TFA/TIS/H₂O may suffice.[9] For peptides containing Trp, Met, or Cys, more complex mixtures containing thioanisole, EDT, or DMS are recommended.[9] "Reagent K" is a powerful, albeit malodorous, cocktail designed for peptides with multiple sensitive residues.[8][9]

Q5: Can the cleavage of the trityl (Trt) group from cysteine be incomplete? A5: Yes, the cleavage of the trityl (Trt) group from cysteine is a reversible reaction.[4] The highly stable trityl cation, if not effectively trapped by a scavenger like TIS, can reattach to the nucleophilic thiol group, leading to incomplete deprotection.[4][10]

Quantitative Data on Scavenger Efficiency

The effectiveness of different scavenger cocktails in preventing side reactions, particularly the S-tert-butylation of cysteine, can be compared quantitatively.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated PeptideReference
95% TFA / 5% H₂O75%25%Illustrative data based on literature[2]
95% TFA / 2.5% H₂O / 2.5% TIS90%10%Illustrative data based on literature[2]
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%Illustrative data based on literature[2]
Reagent K>98%<2%Illustrative data based on literature[2]

Common Cleavage Cocktails and Their Compositions

Reagent NameCompositionPrimary ApplicationReference
Standard 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose, good for peptides without highly sensitive residues.[5][11]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPeptides with multiple sensitive residues (Trp, Met, Cys).[5][8]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleAlternative for peptides with sensitive residues.[8]
Two-Step Cys Step 1: 70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% DMS / 1% DTT (30 min) Step 2: Add neat TFA to 80% (150 min)Specifically designed to mitigate S-tert-butylation of Cysteine.[8]

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection of a Resin-Bound Peptide

This protocol is suitable for peptides without highly sensitive residues like Cysteine or Methionine.

  • Resin Preparation: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 20 minutes in a reaction vessel.[3] Drain the DCM.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).[5] Agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the protecting groups and the peptide sequence.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[5] In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[5]

  • Work-up: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Protocol 2: Boc Deprotection of a Methionine-Containing Peptide on Resin

This protocol includes scavengers to prevent the oxidation and alkylation of methionine.

  • Resin Preparation: Swell the peptide-resin in DCM for 20 minutes and drain.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).[2]

  • Deprotection: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Work-up: Follow steps 4 and 5 from Protocol 1 for peptide precipitation and washing.

Visualizations

G cluster_start cluster_cleavage Cleavage Step cluster_workup Work-up cluster_end start Boc-Protected Peptide-Resin swell 1. Swell Resin in DCM start->swell add_cocktail 2. Add TFA Cleavage Cocktail (TFA + Scavengers) swell->add_cocktail agitate 3. Agitate at Room Temp (1-4 hours) add_cocktail->agitate filter 4. Filter to Collect Filtrate agitate->filter precipitate 5. Precipitate Peptide in Cold Ether filter->precipitate wash 6. Wash Pellet with Ether precipitate->wash dry 7. Dry Crude Peptide wash->dry end_node Crude Deprotected Peptide dry->end_node

Caption: General workflow for TFA cleavage of resin-bound peptides.

ScavengerSelection start Peptide Sequence Analysis cys Contains Cys? start->cys trp_met Contains Trp or Met? cys->trp_met Yes no_sensitive No Sensitive Residues cys->no_sensitive No cocktail_cys Use Thiol Scavengers (e.g., EDT, DTT) + Thioethers (Thioanisole, DMS) trp_met->cocktail_cys Yes cocktail_trp_met Use Thioanisole and/or DMS trp_met->cocktail_trp_met No cocktail_standard Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) no_sensitive->cocktail_standard reagent_k Consider Reagent K for multiple sensitive residues cocktail_cys->reagent_k

Caption: Decision tree for selecting an appropriate scavenger cocktail.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides Containing Boc-(S)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with hydrophobic peptides, particularly those incorporating the non-canonical amino acid Boc-(S)-3-Amino-5-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: My peptide containing this compound is insoluble in aqueous buffers. What is the first step I should take?

A1: The initial and most critical step is to perform a small-scale solubility test with a minimal amount of your peptide.[1][2][3] This prevents the loss of valuable material. Due to the hydrophobic nature of the Boc protecting group and the aliphatic side chain of 3-Amino-5-hexenoic acid, poor aqueous solubility is expected. Start by attempting to dissolve a small aliquot in deionized water or a standard buffer (e.g., PBS, Tris at pH 7).[2][3] If solubility is poor, proceed to the troubleshooting guide below.

Q2: How does the this compound residue contribute to the low solubility of my peptide?

A2: The low solubility is likely due to a combination of factors related to this specific residue and the overall peptide sequence:

  • Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is inherently hydrophobic.[4] The hexenoic acid side chain also contributes to the nonpolar character of the peptide. Peptides with a high proportion of hydrophobic amino acids often have limited solubility in aqueous solutions.[5]

  • Secondary Structure and Aggregation: Hydrophobic peptides have a tendency to aggregate via intermolecular hydrophobic interactions and hydrogen bonding, leading to the formation of insoluble β-sheets.[6][7] The specific stereochemistry and structure of this compound may influence the peptide's conformational propensity to aggregate.

Q3: What are the recommended starting solvents for a hydrophobic peptide of this nature?

A3: For highly hydrophobic peptides, it is often necessary to start with a small amount of an organic solvent to disrupt aggregation and facilitate dissolution.[1][8] The most commonly used organic solvents are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN).[2] After the peptide is dissolved in the organic solvent, you can slowly add your aqueous buffer of choice to reach the desired final concentration.[2] Be mindful that the final concentration of the organic solvent should be compatible with your downstream experiments.[8]

Q4: Can adjusting the pH of the solution improve the solubility of my peptide?

A4: Yes, adjusting the pH can significantly impact solubility, especially if your peptide contains other ionizable residues (e.g., Asp, Glu, Lys, Arg, His).[5][8] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero.[5]

  • For acidic peptides (net negative charge), dissolving in a basic buffer (pH > pI) can improve solubility.[1][8]

  • For basic peptides (net positive charge), an acidic buffer (pH < pI) is recommended.[1][8] To determine the overall charge of your peptide, you can calculate it based on the pKa values of the ionizable amino acid side chains and the N- and C-termini.

Q5: Are there any chemical modifications I can make to my peptide to improve its solubility for future syntheses?

A5: Yes, several chemical modification strategies can be employed during peptide synthesis to enhance the solubility of the final product:

  • Incorporate Hydrophilic Residues: Strategically replacing some hydrophobic amino acids with hydrophilic or charged ones can significantly improve aqueous solubility.[5]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, increasing its solubility and in vivo half-life.[5]

  • Solubilizing Tags: Adding a temporary or permanent hydrophilic tag, such as a poly-arginine or poly-lysine sequence, to the N- or C-terminus can enhance solubility.[5][7]

Troubleshooting Guide for Peptide Solubilization

If you are encountering solubility issues with your peptide containing this compound, follow this step-by-step troubleshooting guide.

Problem: Peptide is poorly soluble in aqueous buffers.

G cluster_0 Initial Assessment cluster_1 Solubilization Strategy cluster_2 Optimization start Start with a small amount of lyophilized peptide charge Determine the overall charge of the peptide (Acidic, Basic, or Neutral) start->charge acidic Acidic Peptide (Net Negative Charge) Try dissolving in a basic buffer (e.g., 0.1M Ammonium Bicarbonate) charge->acidic Acidic basic Basic Peptide (Net Positive Charge) Try dissolving in an acidic solution (e.g., 10% Acetic Acid) charge->basic Basic neutral Neutral or Highly Hydrophobic Peptide Start with a minimal amount of organic solvent (DMSO, DMF, ACN) charge->neutral Neutral/Hydrophobic sonicate Apply sonication to aid dissolution acidic->sonicate basic->sonicate neutral->sonicate Slowly add aqueous buffer after initial dissolution in organic solvent warm Gently warm the solution (<40°C) sonicate->warm check Is the solution clear? warm->check success Peptide Solubilized! Proceed with experiment, ensuring solvent compatibility. check->success Yes fail Insoluble. Consider alternative strategies or peptide redesign. check->fail No

Quantitative Data Summary

The choice of solvent and its concentration can be critical. The following table summarizes the properties of commonly used organic co-solvents for dissolving hydrophobic peptides.

Co-SolventPropertiesRecommended Starting ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO) Strong solubilizing agent, low toxicity in many cell-based assays.[2][8]Dissolve in 100% DMSO, then dilute with aqueous buffer.[3]Can be difficult to remove by lyophilization. May interfere with certain biological assays. Avoid with peptides containing Cys, Met, or Trp due to potential oxidation.[3]
N,N-Dimethylformamide (DMF) Good solubilizing power for many peptides.[8]Dissolve in 100% DMF, then dilute.Higher toxicity than DMSO. Can be an alternative if DMSO interferes with the assay.[2]
Acetonitrile (ACN) Commonly used in reverse-phase HPLC, volatile and easily removed.[2]Dissolve in a mixture (e.g., 50% ACN in water), then dilute.[2]May be less effective at solubilizing highly aggregated peptides compared to DMSO or DMF.
Isopropanol or Ethanol Can be effective for some hydrophobic peptides.[8]Varies, test in small increments.Generally less effective than DMSO, DMF, or ACN for very difficult sequences.

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Test
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.[2][3]

  • Aliquot: Weigh out a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Initial Solvent Addition: Add a small volume of your primary solvent of choice (e.g., 100 µL of deionized water or buffer). Vortex briefly.

  • Observation: Visually inspect for dissolution. A clear solution indicates solubility. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

  • Troubleshooting Solvents: If not soluble in the initial solvent, sequentially test other solvents on fresh small aliquots of the peptide, following the logic outlined in the troubleshooting workflow diagram. Start with pH-adjusted buffers and then move to organic co-solvents.

  • Record Keeping: Carefully document the solvents and approximate concentrations required to achieve full dissolution.

Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent
  • Initial Dissolution: To a pre-weighed aliquot of the lyophilized peptide, add the minimum volume of a strong organic solvent (e.g., DMSO) required to completely dissolve the peptide. This may be a very small volume (e.g., 10-20 µL).

  • Vortexing/Sonication: Vortex the mixture thoroughly. If dissolution is slow, sonicate the sample for short bursts (10-15 seconds) in a water bath sonicator, allowing the sample to cool between bursts to prevent heating.[3][8]

  • Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing.[1]

  • Monitor for Precipitation: Observe the solution closely during the addition of the aqueous buffer. If the solution becomes cloudy, this indicates that the peptide is precipitating out of solution, and you have reached its solubility limit in that particular solvent mixture.

  • Final Concentration: Continue to add the aqueous buffer until you reach your target final peptide concentration, provided the solution remains clear.

Logical Relationships in Solubility Enhancement

The following diagram illustrates the relationships between different factors influencing peptide solubility and the strategies to address them.

G cluster_0 Root Causes of Poor Solubility cluster_1 Solubilization Strategies hydrophobicity High Hydrophobicity (e.g., Boc group, aliphatic chains) cosolvents Use of Organic Co-solvents (DMSO, DMF, ACN) hydrophobicity->cosolvents Disrupts hydrophobic interactions modification Peptide Modification (PEGylation, Solubilizing Tags) hydrophobicity->modification Increases hydrophilicity aggregation Intermolecular Aggregation (e.g., β-sheet formation) aggregation->cosolvents physical Physical Methods (Sonication, Warming) aggregation->physical Disrupts aggregates aggregation->modification charge Low Net Charge (at or near pI) ph_adjust pH Adjustment (move away from pI) charge->ph_adjust Increases net charge

References

Long-term storage and handling of Boc-(S)-3-Amino-5-hexenoic acid to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-(S)-3-Amino-5-hexenoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and successful application of this valuable chiral building block. Here, you will find in-depth information on proper storage and handling, as well as comprehensive troubleshooting guides to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximal stability and to maintain high purity, this compound should be stored at -20°C or below in a tightly sealed container. Several suppliers recommend refrigerated temperatures (2-8°C) for short-term storage, but for long-term preservation, colder temperatures are advisable to minimize potential degradation.[1][2] The compound should also be protected from light and moisture.

Q2: What are the primary degradation pathways for this molecule?

There are two main points of instability in this compound:

  • The Boc-protecting group: This group is susceptible to cleavage under acidic conditions, which would result in the formation of the free amino acid, (S)-3-Amino-5-hexenoic acid, along with isobutylene and carbon dioxide.[3]

  • The terminal double bond: The alkene functional group is prone to oxidation, which can lead to a variety of byproducts, including the corresponding epoxide, diol, or even cleavage of the carbon-carbon double bond to form aldehydes or carboxylic acids.[4][5] Under certain conditions, such as exposure to radical initiators or certain metal catalysts, polymerization of the alkene can also occur.[][7]

Q3: How should I handle this compound in the laboratory?

Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[1][2] The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust. As with many fine chemicals, it is recommended to bring the container to room temperature in a desiccator before opening to prevent condensation of moisture, which could potentially contribute to hydrolysis.

Q4: What are the signs of degradation?

Visual inspection may reveal a change in appearance from a white to off-white solid to a yellowish or brownish substance, which could indicate degradation.[8] However, the most reliable way to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum are clear indicators of impurity formation.

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature -20°C or below for long-term storage; 2-8°C for short-term storage.Minimizes the rate of all potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidation of the terminal alkene.
Container Tightly sealed, opaque container.Prevents exposure to moisture and light, which can catalyze degradation.
Handling Allow to warm to room temperature in a desiccator before opening.Prevents moisture condensation inside the container.

Troubleshooting Guide: Purity and Stability Issues

This section provides a systematic approach to diagnosing and resolving common issues related to the purity of this compound.

Problem 1: Loss of Purity Detected by HPLC (Appearance of New Peaks)

Potential Causes and Solutions:

  • Peak with shorter retention time (more polar): This is often indicative of the deprotected amino acid , (S)-3-Amino-5-hexenoic acid.

    • Confirmation: The identity of this impurity can be confirmed by co-injection with a standard of the free amino acid or by LC-MS analysis, which would show a mass corresponding to the loss of the Boc group (a decrease of 100.12 g/mol ).

    • Causality: This is typically caused by exposure to acidic conditions. Check all solvents and reagents used with the compound for acidic impurities.

    • Corrective Action: If the deprotected impurity is present, repurification by flash chromatography may be necessary. Ensure all future handling steps are performed under neutral conditions.

  • Peaks with slightly longer or shorter retention times: These could be oxidation products of the terminal alkene, such as the epoxide or diol.

    • Confirmation: LC-MS analysis would be the most effective way to identify these species. The epoxide would have a mass increase of 16 g/mol , while the diol would show a mass increase of 34 g/mol .

    • Causality: This is likely due to exposure to air (oxygen) over extended periods, especially if not stored under an inert atmosphere.

    • Corrective Action: If significant oxidation has occurred, purification by flash chromatography is recommended. To prevent future oxidation, store the compound under an inert atmosphere (argon or nitrogen) and minimize its exposure to air during handling.

Problem 2: Unexpected Signals in ¹H NMR Spectrum

Potential Causes and Solutions:

  • Disappearance or reduced integration of the Boc peak (singlet around 1.4 ppm): This is a strong indicator of Boc-group cleavage .

    • Confirmation: The appearance of a new, broader signal corresponding to a free amine proton (NH₂) would accompany the loss of the Boc signal.

    • Corrective Action: As with the HPLC evidence, this points to acidic contamination. Repurification and stricter adherence to anhydrous, neutral handling conditions are necessary.

  • New signals in the 2.5-3.5 ppm and 4.5-5.0 ppm regions: These could correspond to the formation of an epoxide from the terminal alkene.

    • Confirmation: 2D NMR techniques like COSY and HSQC can help to elucidate the structure of the new species.

    • Corrective Action: This indicates oxidation. Follow the recommendations for preventing oxidative degradation.

  • Appearance of broad, poorly resolved signals: This may suggest the presence of oligomers or polymers resulting from the reaction of the terminal alkene.

    • Confirmation: This can be difficult to confirm by NMR alone. Techniques like Gel Permeation Chromatography (GPC) could be used to analyze for higher molecular weight species.

    • Causality: This is a less common issue under proper storage but could be initiated by contaminants that act as radical or cationic initiators.

    • Corrective Action: If polymerization is suspected, the material is likely unusable for most applications and should be discarded.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for the analytical determination of the purity of this compound.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient from 30% to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B over 1 minute and equilibrate for 4 minutes before the next injection.

Protocol 2: Forced Degradation Study

To aid in the identification of potential degradation products, a forced degradation study can be performed on a small amount of the material. This will help to generate the likely impurities which can then be used as standards for HPLC method development.

Acidic Degradation:

  • Dissolve 5-10 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Stir the solution at room temperature and monitor the reaction by HPLC at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Observe the formation of the deprotected product.

Oxidative Degradation:

  • Dissolve 5-10 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Add 100 µL of 3% hydrogen peroxide.

  • Stir the solution at room temperature and monitor by HPLC at regular intervals.

  • Analyze the resulting chromatogram for the appearance of new, more polar peaks corresponding to oxidation products.

Visualizing Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting the purity of this compound.

G start Purity Issue Suspected analytical_check Perform HPLC and ¹H NMR Analysis start->analytical_check hplc_results New Peaks in HPLC? analytical_check->hplc_results nmr_results Unexpected NMR Signals? analytical_check->nmr_results hplc_polar More Polar Peak(s)? hplc_results->hplc_polar Yes review_storage Action: Review Storage & Handling Procedures hplc_results->review_storage No nmr_boc_loss Reduced/Absent Boc Signal? nmr_results->nmr_boc_loss Yes nmr_results->review_storage No hplc_nonpolar Slightly Different Polarity Peaks? hplc_polar->hplc_nonpolar No deprotection Likely Deprotection (Loss of Boc Group) hplc_polar->deprotection Yes oxidation_hplc Likely Oxidation (Epoxide, Diol) hplc_nonpolar->oxidation_hplc Yes confirm_ms Confirm with LC-MS deprotection->confirm_ms oxidation_hplc->confirm_ms nmr_new_signals New Aliphatic/Olefinic Signals? nmr_boc_loss->nmr_new_signals No deprotection_nmr Confirms Deprotection nmr_boc_loss->deprotection_nmr Yes nmr_broad Broad/Polymeric Signals? nmr_new_signals->nmr_broad No oxidation_nmr Suggests Oxidation nmr_new_signals->oxidation_nmr Yes polymerization Possible Polymerization nmr_broad->polymerization Yes deprotection_nmr->confirm_ms oxidation_nmr->confirm_ms discard Action: Discard Material polymerization->discard repurify Action: Repurify (e.g., Flash Chromatography) confirm_ms->repurify repurify->review_storage

References

Identifying and minimizing deletion sequences in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize deletion sequences during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a deletion sequence in the context of peptide synthesis?

A deletion sequence is a common impurity that arises during solid-phase peptide synthesis (SPPS) where one or more amino acid residues are missing from the intended peptide sequence.[1] This occurs when the coupling reaction of an amino acid to the growing peptide chain is incomplete.[1] The subsequent amino acid in the sequence then couples to the unreacted N-terminus, resulting in a shorter peptide than desired.[1]

Q2: What are the primary causes of deletion sequences?

Deletion sequences are primarily caused by factors that lead to incomplete coupling reactions. These include:

  • Steric Hindrance: Bulky amino acid side chains and their protecting groups can physically obstruct the coupling reaction.[2][3] Arginine, for instance, has a bulky side chain and protecting group that can make its incorporation challenging.[3]

  • Peptide Aggregation: The growing peptide chain can fold into secondary structures like β-sheets, making the N-terminus inaccessible for the next coupling reaction.[4][5][6] This is more common in sequences containing multiple adjacent hydrophobic residues such as Val, Ile, Tyr, Phe, Trp, and Leu.[4]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) will prevent the next amino acid from coupling, leading to a deletion.[7][8]

  • Suboptimal Coupling Conditions: Inefficient activation of the incoming amino acid, insufficient reaction times, or the use of less potent coupling reagents can result in incomplete reactions.[2][7]

  • Difficult Sequences: Certain amino acid sequences are inherently more prone to aggregation and incomplete coupling, sometimes referred to as "difficult sequences".[5][6]

Q3: How are deletion sequences detected and confirmed?

The most common methods for detecting and confirming deletion sequences are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: Deletion sequences are typically more polar than the target peptide and therefore elute slightly earlier in a reversed-phase separation. They will appear as a distinct peak, often just before the main product peak in the chromatogram.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the peptide. A deletion sequence will have a mass that is lower than the target peptide, corresponding to the mass of the missing amino acid residue(s).[1] Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and determine its exact sequence, definitively confirming the location of the deletion.[1]

Troubleshooting Guide

Q4: My HPLC chromatogram shows a peak eluting just before my main product. Could this be a deletion sequence?

Yes, it is highly likely. Deletion sequences are missing an amino acid, which often reduces their overall hydrophobicity compared to the full-length target peptide. In reversed-phase HPLC, less hydrophobic molecules have a shorter retention time and elute earlier. To confirm, you should analyze this peak using mass spectrometry.

Q5: My mass spectrometry analysis reveals a mass lower than my target peptide. How do I confirm it's a deletion?

A lower-than-expected mass is a strong indicator of a deletion sequence. To confirm:

  • Calculate the Mass Difference: Determine the difference between the expected mass of your target peptide and the observed mass. This difference should correspond to the molecular weight of a specific amino acid residue.

  • Perform Tandem MS (MS/MS): For definitive confirmation, isolate the ion of the suspected deletion sequence and subject it to fragmentation (MS/MS). The resulting fragment ions (b-ions and y-ions) will reveal the peptide's sequence, allowing you to pinpoint the exact location of the missing amino acid.[1]

Q6: I'm observing significant deletion sequences despite using standard coupling protocols. What should I do?

If you are facing this issue, consider the following optimization strategies:

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent like DIC, switching to a more potent aminium/uronium salt-based reagent such as HATU, HCTU, or COMU can improve coupling efficiency, especially for sterically hindered amino acids.[2]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction kinetics.[3]

  • Extend Coupling Time: Prolonging the reaction time for the problematic amino acid can allow the coupling to proceed to completion.[2] Monitoring the reaction with a qualitative test like the Kaiser test can help determine if free primary amines are still present.[2]

  • Change the Solvent: If you are using DMF, switching to NMP may be beneficial. NMP has better resin-swelling properties and can help disrupt secondary structures that hinder the coupling reaction.[2]

Q7: Double coupling is not eliminating the deletion sequence for a sterically hindered amino acid. What are my next steps?

When double coupling is insufficient, more advanced strategies are required:

  • Implement a Capping Step: After the coupling step, treat the resin with a capping agent like acetic anhydride. This will acetylate any unreacted N-terminal amines, preventing them from reacting further and forming deletion sequences.[2] The capped peptides are truncated but can be more easily separated from the target peptide during purification.

  • Incorporate Structure-Disrupting Elements: For long or aggregation-prone sequences, consider inserting a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid upstream of the difficult coupling site.[2] These elements introduce kinks in the peptide backbone, disrupting inhibitory secondary structures.[1]

  • Use Microwave-Assisted Peptide Synthesis: Microwave energy can accelerate coupling reactions and help overcome aggregation, leading to higher coupling efficiency.

Proactive Strategies to Minimize Deletion Sequences

Q8: How can I proactively minimize the risk of deletion sequences from the start?

  • Sequence Analysis: Before synthesis, analyze the peptide sequence for potentially difficult regions, such as stretches of hydrophobic residues or sterically hindered amino acids.[4]

  • Choice of Reagents: For amino acids known to be difficult to couple (e.g., Arg, Abu), plan to use high-efficiency coupling reagents like HATU or HCTU from the outset.[2]

  • Standard Protocol for Difficult Residues: Program your synthesizer to perform a mandatory double coupling for all sterically hindered or aggregation-prone residues.[2][3]

  • Solvent Quality: Always use high-purity, fresh peptide synthesis grade solvents to prevent side reactions that could interfere with coupling.[2]

  • Resin Choice: Select a resin with appropriate loading and swelling characteristics for your peptide sequence.

Quantitative Data Summary

Strategy for Minimizing DeletionTypical Improvement in PurityReference
Double CouplingCan significantly reduce deletion sequences, especially for difficult couplings.[2][9]
CappingPrevents further elongation of unreacted chains, simplifying purification.
Use of Potent Coupling Reagents (e.g., HATU)Higher coupling efficiency compared to carbodiimides, particularly for hindered amino acids.[2]
Change of Solvent (DMF to NMP)Can improve solvation and disrupt aggregation, leading to better coupling.[2]
Insertion of PseudoprolinesDisrupts secondary structures, preventing aggregation-related incomplete couplings.[1][2]

Experimental Protocols

Protocol 1: Identification of Deletion Sequences using RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Column: Use a C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low %B to high %B (e.g., 5% to 65% B over 30 minutes) at a flow rate of approximately 1 mL/min for an analytical column.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: Look for peaks that elute earlier than the main product peak. These are potential deletion sequences. Collect these fractions for MS analysis.

Protocol 2: Confirmation of Deletion Sequences using Mass Spectrometry (MS)
  • Sample Infusion: Introduce the collected HPLC fraction or the crude peptide mixture into the mass spectrometer, typically using electrospray ionization (ESI).

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weights of all species present in the sample.

  • Data Analysis: Compare the observed masses with the theoretical mass of the target peptide. Identify any masses that are lower than the target and calculate the mass difference.

  • Tandem MS (MS/MS):

    • Select the parent ion of the suspected deletion sequence in the first mass analyzer.

    • Fragment the selected ion using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions in the second mass analyzer.

    • Use sequencing software to interpret the fragmentation pattern and identify the missing amino acid residue.[1]

Protocol 3: Minimizing Deletion Sequences via Double Coupling

This protocol is typically performed on an automated peptide synthesizer.

  • First Coupling:

    • Perform the standard Fmoc deprotection cycle.

    • Wash the resin thoroughly with DMF.[2]

    • Pre-activate the Fmoc-amino acid (e.g., 4 eq.) with a coupling reagent (e.g., HATU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF.[2]

    • Add the activated amino acid solution to the resin and allow it to react for 45-60 minutes.[2]

  • Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).[2]

  • Second Coupling:

    • Prepare a fresh solution of the activated Fmoc-amino acid as described in step 1.

    • Add the fresh solution to the resin and allow it to react for another 45-60 minutes.[2]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF and DCM before proceeding to the next synthesis cycle.[2]

Protocol 4: Capping Unreacted Amines to Prevent Deletion Sequences

This should be performed immediately after the coupling step where a deletion is likely to occur.

  • Coupling Wash: After the final wash of the coupling cycle, drain the solvent from the reaction vessel.

  • Capping Solution: Prepare a capping solution, for example, a mixture of acetic anhydride and DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 5-10 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF to remove all residual capping reagents before proceeding with the next deprotection step.[2]

Visualizations

Deletion_Sequence_Formation Start Resin-Bound Peptide (Free N-Terminus) AA_Coupling Add Activated Amino Acid (AA_n) Start->AA_Coupling Incomplete_Coupling Incomplete Coupling AA_Coupling->Incomplete_Coupling Reaction Complete_Coupling Complete Coupling Incomplete_Coupling->Complete_Coupling No (Proceeds to completion) Capping Optional: Capping Step (e.g., Acetic Anhydride) Incomplete_Coupling->Capping Yes (With capping protocol) Next_Cycle Add Next Amino Acid (AA_n+1) Incomplete_Coupling->Next_Cycle Yes (Unreacted amines remain) Complete_Coupling->Next_Cycle Truncated_Sequence Truncated Sequence (...-Ac) Capping->Truncated_Sequence Target_Peptide Target Peptide Sequence (...-AA_n-AA_n+1-...) Next_Cycle->Target_Peptide Couples to AA_n Deletion_Sequence Deletion Sequence (...-AA_n+1-...) Next_Cycle->Deletion_Sequence Couples to unreacted amine

Caption: Mechanism of deletion sequence formation during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node start Crude Peptide Synthesis Complete hplc Analyze by RP-HPLC start->hplc extra_peak Extra peak before main product? hplc->extra_peak ms_analysis Analyze by Mass Spectrometry extra_peak->ms_analysis Yes no_deletion No Deletion Detected extra_peak->no_deletion No mass_low Mass lower than target peptide? ms_analysis->mass_low confirm_deletion Deletion Sequence Confirmed mass_low->confirm_deletion Yes mass_low->no_deletion No troubleshoot Implement Minimization Strategy: - Double Couple - Capping - Change Reagents/Solvent confirm_deletion->troubleshoot resynthesize Re-synthesize Peptide troubleshoot->resynthesize resynthesize->hplc

Caption: Workflow for the identification and troubleshooting of deletion sequences in peptide synthesis.

References

Optimizing reaction time and temperature for hindered amino acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Hindered Amino Acid Coupling

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields with sterically hindered amino acids?

Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid side chains or N-methyl groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, limiting reagent access to the reaction sites.[2][3]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.[1]

Q2: Which coupling reagents are most effective for hindered amino acid coupling?

Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[2] More powerful in-situ activating reagents are generally required.[2]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][2] HATU is often considered superior for many difficult couplings.[1][4] COMU is a newer generation uronium salt with coupling efficiencies comparable to HATU.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][2] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[1]

  • Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[1][2][5]

Q3: How do reaction time and temperature affect the coupling of hindered amino acids?

Steric hindrance significantly slows down the reaction rate.[2]

  • Reaction Time: Increasing the coupling reaction time, for instance, from the standard 1-2 hours to several hours or even overnight, can allow the reaction to proceed to completion.[2][3]

  • Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.[2] However, this must be done cautiously to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method that uses microwave energy to heat the reaction, driving difficult couplings to completion quickly and efficiently.[2]

Q4: What is the recommended solvent for coupling hindered amino acids?

The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[2]

  • N,N-Dimethylformamide (DMF): While DMF is a commonly used solvent, it may not always be the optimal choice for difficult sequences.

  • N-Methylpyrrolidone (NMP): NMP is often preferred over DMF for its superior solvating properties, especially for sequences prone to aggregation.[2][3]

  • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Q5: How can I monitor the completion of a hindered amino acid coupling reaction?

Monitoring the completion of the coupling reaction is crucial. Several qualitative tests can be used:

  • Kaiser Test: This test is commonly used to detect primary amines. A positive result (blue beads) indicates an incomplete reaction. However, it is not reliable for N-terminal proline or other secondary amines.[3][6]

  • Chloranil Test: This test can be used to detect both primary and secondary amines, making it suitable for couplings involving proline.[7]

  • TNBS (Trinitrobenzenesulfonic Acid) Test: This is another option for detecting primary amines and can be more sensitive than the Kaiser test.[1]

If a test indicates an incomplete coupling, a second coupling (double coupling) should be performed.[3] If unreacted amines still remain, they can be "capped" with acetic anhydride to prevent the formation of deletion peptides.

Data Presentation

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Reagent ClassExamplesReactivity of Activated EsterNotes
Uronium/Aminium SaltsHATU, HBTU, HCTU, COMUHighGenerally the preferred choice for hindered couplings. HATU and COMU often show superior performance.[1]
Phosphonium SaltsPyBOP, PyAOPHighPyAOP is often more effective than PyBOP. These reagents do not pose a risk of guanidinylation.[1][5]
Acyl Fluoride FormingTFFHVery HighParticularly effective for extremely hindered α,α-disubstituted amino acids.[1][2][5]
CarbodiimidesDCC, DICModerateOften insufficient for sterically demanding couplings.[2]

Table 2: Optimization of Reaction Time and Temperature

ParameterStandard ConditionsOptimized Conditions for Hindered CouplingsConsiderations
Reaction Time 1 - 2 hours2 hours to overnightMonitor reaction completion to determine the necessary time.[2][3]
Temperature Room TemperatureRoom Temperature to 50°CIncreased temperature can enhance reaction rates but also increases the risk of racemization.[2][8]
Microwave Synthesis N/A50°C - 86°CCan significantly reduce reaction times and improve yields for difficult couplings.[9][10]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.[2]

  • Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), and a non-nucleophilic base like DIPEA (6-8 equivalents) in DMF.[2][3] Allow the pre-activation to proceed for 1-5 minutes.[2]

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature. For very difficult couplings, this time can be extended.[3]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.[3]

  • Monitoring: Perform a Kaiser test or another appropriate test to check for reaction completion.[3]

  • Second Coupling (if necessary): If the monitoring test is positive, repeat steps 2 through 4 with a fresh solution of the activated amino acid.[2][3]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for situations where potent uronium/phosphonium reagents are ineffective.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[2] Add a fluorinating agent (e.g., TFFH) and a suitable base. Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[2] Allow the reaction to proceed.

  • Monitoring: Diligently monitor the reaction for completeness, as reaction times can be significantly longer.[2]

Visualizations

experimental_workflow start Start with Deprotected Peptide-Resin preactivate Pre-activate Hindered Amino Acid (e.g., with HATU/DIPEA in DMF) start->preactivate couple Perform First Coupling (e.g., 2 hours at RT) preactivate->couple wash1 Wash Resin with DMF couple->wash1 monitor Monitor Reaction Completion (e.g., Kaiser Test) wash1->monitor complete Coupling Complete monitor->complete Negative incomplete Incomplete Coupling monitor->incomplete Positive end Proceed to Next Step complete->end recouple Perform Second Coupling (Double Coupling) incomplete->recouple cap Cap Unreacted Amines (e.g., with Acetic Anhydride) incomplete->cap If still incomplete wash2 Wash Resin with DMF recouple->wash2 wash2->monitor cap->end

Caption: General workflow for coupling hindered amino acids.

troubleshooting_logic start Low Coupling Yield with Hindered Amino Acid check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU, PyAOP) start->check_reagent change_reagent Switch to a more potent reagent check_reagent->change_reagent No check_conditions Are reaction time and/or temperature optimized? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Increase reaction time (e.g., overnight) or apply gentle heat (e.g., microwave) check_conditions->optimize_conditions No check_aggregation Is peptide aggregation a possibility? check_conditions->check_aggregation Yes optimize_conditions->check_aggregation change_solvent Switch to a better solvating solvent (e.g., NMP) or use solvent mixtures check_aggregation->change_solvent Yes successful_coupling Successful Coupling check_aggregation->successful_coupling No change_solvent->successful_coupling

Caption: Troubleshooting logic for low coupling yield.

References

Choosing the right solvent for coupling Boc-(S)-3-Amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent for the coupling of Boc-(S)-3-Amino-5-hexenoic acid. It includes a troubleshooting guide, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended solvents for the coupling of this compound?

A1: While specific solubility data for this compound is not extensively documented, general guidelines for Boc-protected amino acids with nonpolar side chains are applicable. The most commonly recommended solvents for peptide coupling reactions are:

  • N,N-Dimethylformamide (DMF): A versatile and widely used solvent in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for most amino acids and coupling reagents.[1][2]

  • N-Methyl-2-pyrrolidone (NMP): Often used as a substitute for DMF, NMP is a more polar solvent that can enhance coupling efficiency, particularly for difficult sequences or when aggregation occurs.[2]

  • Dichloromethane (DCM): Frequently employed in Boc-based SPPS protocols. It is a good solvent for many Boc-protected amino acids and effectively swells polystyrene resins.[1][2]

Q2: My this compound has poor solubility in the primary solvent. What are my options?

A2: Poor solubility is a common cause of low coupling efficiency.[1] If you encounter solubility issues, consider the following strategies:

  • Use of a Co-solvent: Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) can significantly improve the solubility of the amino acid.[1] Be mindful of the final concentration of DMSO in the reaction mixture.

  • Solvent Mixtures: A 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP can be an effective co-solvent system for challenging amino acids.[1] For extremely insoluble peptides, a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM has been shown to be effective.

  • Gentle Heating and Sonication: In some cases, gentle warming or sonication can help dissolve the amino acid.[1] However, exercise caution as excessive heat can lead to degradation.[1]

Q3: Are there any potential side reactions associated with the vinyl group of this compound during coupling?

A3: While the terminal vinyl group is generally considered stable under standard peptide coupling conditions, the potential for side reactions, though minimal, should not be entirely disregarded. It is crucial to employ optimized coupling conditions to minimize any potential issues. Since specific literature on side reactions for this particular amino acid is scarce, it is recommended to perform a small-scale test reaction and analyze the product by mass spectrometry to identify any unexpected byproducts.

Q4: How does the choice of coupling reagent and base impact the reaction?

A4: The selection of coupling reagents and bases is critical for efficient coupling and minimizing side reactions like racemization.

  • Coupling Reagents: Phosphonium-based reagents like PyBOP and PyAOP are often preferred as they are less associated with racemization compared to some uronium-based reagents.[3] HATU and HBTU are also highly effective coupling reagents.

  • Bases: The use of a weaker base such as N-methylmorpholine (NMM) or collidine is recommended over stronger bases like Diisopropylethylamine (DIPEA) to suppress racemization.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
Low Coupling Yield Poor solubility of this compound.- Use a co-solvent such as DMSO. - Employ a solvent mixture (e.g., DCM/DMF/NMP). - Gently warm or sonicate the amino acid solution.[1]
Incomplete activation of the carboxylic acid.- Increase the pre-activation time. - Use a more potent coupling reagent (e.g., HATU).
Steric hindrance.- Extend the coupling reaction time. - Consider a double coupling protocol.
Racemization Use of a strong base.- Replace DIPEA with a weaker base like NMM or collidine.
Inappropriate coupling reagent.- Use a phosphonium-based reagent (e.g., PyBOP). - Ensure the use of an additive like HOAt or Oxyma Pure.
Prolonged reaction at elevated temperature.- Optimize for the shortest necessary reaction time if heating is used.
Precipitation during reaction Change in temperature or solvent evaporation.- Add a small amount of a stronger co-solvent (e.g., DMSO). - Ensure the reaction vessel is properly sealed.
Reaching the solubility limit of the growing peptide chain.- Switch to a more effective solvating system for the peptide-resin, such as NMP or a DMF/DMSO mixture.

Solvent Properties and Suitability

The following table summarizes the properties of common solvents for peptide coupling reactions.

Solvent Dielectric Constant (20°C) Boiling Point (°C) Key Characteristics & Suitability
N,N-Dimethylformamide (DMF) 36.7153Excellent all-around solvent with good solvating power for most reagents. Standard choice for SPPS.[1][2]
N-Methyl-2-pyrrolidone (NMP) 32.2202More polar than DMF, can improve coupling yields for difficult sequences and reduce aggregation.[2]
Dichloromethane (DCM) 9.140Good for dissolving Boc-protected amino acids and swelling polystyrene resins. Often used in Boc-based protocols.[1][2]
Dimethyl Sulfoxide (DMSO) 47.2189Strong solvent used as a co-solvent to dissolve poorly soluble amino acids and disrupt peptide secondary structures.[1]
Tetrahydrofuran (THF) 7.666Can be a good solvent for coupling hindered amino acids when used with PEG-based resins.
Acetonitrile (ACN) 37.582Has been reported as a good solvent in combination with PEG-based resins, especially for hindered couplings.

Experimental Protocol: General Procedure for Coupling this compound

This protocol provides a general guideline for the coupling of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Materials:

  • This compound

  • Resin with a free amino group

  • Coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • Base (e.g., DIPEA or NMM)

  • Solvent (e.g., DMF, NMP, or DCM)

  • Washing solvents (e.g., DMF, DCM)

  • Deprotection solution (e.g., TFA in DCM for Boc deprotection)

Procedure:

  • Resin Swelling: Swell the resin in the chosen reaction solvent for at least 30 minutes.

  • Deprotection (if necessary): If the N-terminal amino group of the resin-bound peptide is protected, perform the deprotection step according to the appropriate chemistry (e.g., treat with TFA/DCM for Boc removal).

  • Washing: Thoroughly wash the resin with the reaction solvent to remove any residual deprotection reagents and byproducts.

  • Neutralization: Neutralize the resin with a solution of a suitable base (e.g., 10% DIPEA in DMF) to ensure the N-terminal amine is in its free base form. Wash the resin again with the reaction solvent.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in the chosen solvent. If solubility is an issue, refer to the troubleshooting guide.

    • Add the coupling reagent (e.g., HATU, typically 0.95 equivalents relative to the amino acid) and the base (e.g., DIPEA, typically 2 equivalents relative to the amino acid).

    • Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the washed and neutralized resin. Agitate the mixture at room temperature for the desired time (typically 1-2 hours).

  • Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines. A negative result indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with the reaction solvent and other appropriate washing solvents (e.g., DCM) to remove excess reagents and byproducts.

  • Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate solvent for your coupling reaction.

Caption: A workflow diagram for selecting the optimal solvent for coupling reactions.

References

Technical Support Center: Double Coupling Strategy for Difficult Amino Acid Incorporations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incorporating difficult amino acids. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the double coupling strategy.

Frequently Asked Questions (FAQs)

Q1: What is the "double coupling" strategy in SPPS and why is it necessary?

A: Double coupling is a straightforward and effective technique used during Solid-Phase Peptide Synthesis (SPPS) to ensure the complete incorporation of an amino acid onto the growing peptide chain. It involves repeating the coupling step a second time before proceeding to the next Fmoc-deprotection step.[1] This strategy is employed when a single coupling reaction is insufficient to drive the reaction to completion, which can lead to the formation of deletion sequences (peptides missing one or more amino acids) and significantly complicate purification.[2]

The necessity for double coupling arises from "difficult couplings," which are reactions that proceed slowly or incompletely under standard conditions. These challenges are often sequence-dependent and can be caused by several factors:

  • Steric Hindrance: Bulky amino acids, such as those with large side-chain protecting groups (e.g., Arginine(Pbf)) or β-branched residues (e.g., Valine, Isoleucine), can physically obstruct the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide.[3][4] α,α-disubstituted and N-methylated amino acids are particularly challenging due to severe steric crowding.[3][5]

  • Secondary Structure Formation: As the peptide chain elongates on the resin, it can fold into secondary structures like β-sheets through inter- or intra-chain hydrogen bonding. This aggregation can render the N-terminal amine inaccessible to incoming reagents, effectively halting the synthesis.[6]

  • Poor Resin Swelling: The solid support (resin) must swell adequately in the synthesis solvent (e.g., DMF) to allow reagents to diffuse freely and access the reactive sites.[7][8] Poor swelling can trap the growing peptide chains, leading to incomplete reactions.[9] The peptide sequence itself can influence the swelling properties of the resin as it grows.[7]

G cluster_0 Standard SPPS Cycle cluster_1 Double Coupling Intervention Start Resin with Free Amine Deprotection Fmoc Deprotection Wash_1 Wash Coupling_1 Single Coupling (Activated Amino Acid + Base) Wash_2 Wash Check Monitor Completion (e.g., Kaiser Test) Next_Cycle Proceed to Next Cycle Incomplete Incomplete Coupling Detected Coupling_2 Second Coupling (Fresh Reagents) Incomplete->Coupling_2 Initiate Double Coupling Wash_3 Wash Check_2 Re-check Completion Check_2->Next_Cycle Complete

Q2: Which specific amino acids or sequences typically require a double coupling approach?
  • Sterically Hindered Amino Acids:

    • Arginine (Arg): The bulky Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protecting group makes arginine one of the most common candidates for double coupling.[2][4] This is especially true when coupling arginine to another bulky residue like phenylalanine or tryptophan.[2]

    • β-Branched Amino Acids: Valine (Val) and Isoleucine (Ile) have side chains that branch at the β-carbon, creating steric hindrance close to the peptide backbone.[10]

    • α,α-Disubstituted Amino Acids: Residues like Aib (α-aminoisobutyric acid) are exceptionally hindered at the α-carbon, making them very difficult to couple.[3]

    • N-Methylated Amino Acids: The presence of a methyl group on the backbone nitrogen reduces its nucleophilicity and adds steric bulk, often requiring specialized coupling reagents in addition to a double coupling protocol.[3]

  • Sequence-Specific Challenges:

    • Amino Acid after Proline: The N-terminal amine of proline is a secondary amine, which is inherently less reactive than the primary amines of other proteinogenic amino acids. The coupling immediately following a proline residue often benefits from a double coupling.[2]

    • Consecutive Identical Residues: Synthesizing a sequence with several identical amino acids in a row (e.g., a poly-histidine or poly-aspartic acid sequence) can be challenging. Double coupling the second or third identical residue can help prevent deletion mutations.[1][2]

    • Hydrophobic Sequences: Stretches of hydrophobic residues are prone to aggregation on the resin, which can physically block reactive sites.[6]

Q3: How do I know if a coupling reaction was incomplete and a double coupling is needed?

A: Real-time monitoring of the coupling reaction is crucial for making an informed decision. The most widely used method is the qualitative Kaiser test (or ninhydrin test). This colorimetric test detects the presence of free primary amines on the resin.

  • Positive Kaiser Test (Intense Blue Color): Indicates a high concentration of unreacted N-terminal amines, signifying a failed or incomplete coupling. A double coupling is strongly recommended.[11][12]

  • Negative Kaiser Test (Yellow/Colorless): Indicates the absence of primary amines, suggesting the coupling was successful. You can proceed to the next deprotection step.[12]

  • Ambiguous Results: A faint blue color suggests a nearly complete reaction. In this case, performing a double coupling is a safe measure to ensure the highest purity of the final product.[11][12]

It is important to note that the Kaiser test does not work for secondary amines, such as the N-terminal proline.[11] For these cases, alternative tests like the Chloranil test or Isatin test should be used.[13][14]

Troubleshooting Guides

Scenario 1: Kaiser test is still positive after a double coupling.

This indicates a severe underlying issue that cannot be resolved by simply repeating the coupling.

Possible Causes & Solutions:

  • Peptide Aggregation: The growing peptide chain has likely collapsed on the resin, making the N-terminus inaccessible.

    • Solution: Attempt to disrupt the secondary structure. Before the next coupling attempt, wash the resin with a "chaotropic" salt solution (e.g., 0.8 M LiCl in DMF) or use a solvent mixture known to disrupt aggregation, such as a 1:1:1 mix of DCM/DMF/NMP.[6] For future syntheses of the same peptide, consider incorporating pseudoproline dipeptides or a Dmb/Hmb-protected amino acid every sixth residue to disrupt secondary structure formation.[6]

  • Poor Resin Swelling: The resin matrix may not be sufficiently swollen, trapping the peptide chains.

    • Solution: Ensure you are using a solvent that promotes good swelling for your chosen resin (e.g., DMF or NMP for polystyrene resins).[7][15] Consider switching to a resin with better swelling properties, such as a PEG-based resin (e.g., ChemMatrix®), which is more hydrophilic and can help repel the growing peptide chain, preventing collapse.[15]

  • Ineffective Coupling Reagents: The chosen coupling reagent may not be potent enough for this specific difficult coupling.

    • Solution: Switch to a more powerful, higher-reactivity coupling reagent. Uronium/aminium salt-based reagents are generally more effective for hindered couplings.[10]

Reagent ClassExamplesRecommended Use Case
Standard Uronium/Aminium HBTU, HCTU, TBTURoutine synthesis, moderately difficult couplings.[16]
High-Reactivity (OAt-based) HATUVery difficult couplings, sterically hindered residues, sequences prone to racemization.[16]
High-Reactivity (Oxyma-based) COMUExcellent for difficult couplings, by-products are water-soluble, good for solution-phase work.[16][17]
Phosphonium-based PyBOP, PyAOPExcellent for routine and difficult synthesis; does not cause guanidinylation side reactions.
Specialty Reagents PyBrOPParticularly effective for coupling N-methylated amino acids.[6]
Scenario 2: The purity of my peptide is low despite using double coupling for difficult residues.

Possible Causes & Solutions:

  • Sub-Optimal Reagent Equivalents or Concentration: The stoichiometry of your reaction may be insufficient.

    • Solution: Increase the equivalents of both the amino acid and the coupling reagent from a standard 3-4 equivalents to 5 or more relative to the resin loading.[10] Also, increase the concentration of your reagent solutions (e.g., to 0.5 M). Higher concentrations can drive the reaction equilibrium toward the coupled product.[2]

  • Reaction Time and Temperature: Standard room temperature conditions may not provide enough energy to overcome the activation barrier.

    • Solution: Extend the coupling time for both the first and second coupling steps (e.g., from 1 hour to 2 hours or more).[18] Additionally, gently increasing the reaction temperature to 40-50°C can significantly accelerate slow reactions.[10] Microwave peptide synthesizers excel at this by precisely controlling elevated temperatures for short periods.

  • Capping Failure: If you have an incomplete coupling and then proceed, the unreacted amine will couple in every subsequent cycle, leading to a family of deletion peptides.

    • Solution: If a double coupling fails (as confirmed by a positive Kaiser test), you must "cap" the unreacted amines to prevent them from reacting further. This is typically done by acetylating the free amines with acetic anhydride. This terminates the chain, and the capped (N-acetylated) peptide is easier to separate during final purification than a deletion sequence.[18]

G Start Incomplete Coupling (Positive Kaiser Test) Recouple Perform Double Coupling Start->Recouple Result2 Deletion Sequence Forms. (Difficult Purification) Start->Result2 If No Action Taken Decision Double Coupling Fails? Capping Cap with Acetic Anhydride Decision->Capping Yes (Failure) Next Proceed to Next Cycle Decision->Next No (Success) Recouple->Decision Result1 Deletion Sequence Prevented. (N-acetylated peptide) Capping->Result1 Result1->Next

Experimental Protocols

Protocol 1: Standard Double Coupling Procedure

This protocol assumes a manual SPPS workflow following a positive Kaiser test after the initial coupling.

  • Initial Coupling & Wash:

    • Perform the first coupling reaction using your standard protocol (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF for 1 hour).

    • Drain the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Monitor Reaction:

    • Perform a Kaiser test (see Protocol 2). If the beads are yellow, proceed to the next Fmoc deprotection. If the beads are blue, proceed to step 3.

  • Second Coupling:

    • Prepare a fresh solution of activated amino acid, identical to the first coupling.

    • Add the solution to the reaction vessel.

    • Allow the second coupling reaction to proceed for the same duration as the first (e.g., 1 hour).

  • Final Wash & Monitoring:

    • Drain the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all excess reagents.

    • Perform a second Kaiser test. If negative (yellow), proceed with the synthesis. If it remains positive, consider the troubleshooting steps outlined above (e.g., capping).

Protocol 2: Qualitative Kaiser Test

This protocol is for monitoring the presence of free primary amines.[11]

Reagents:

  • Solution A: 1 mL of 0.01 M KCN in pyridine diluted with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.

  • Place the washed beads into a small glass test tube.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.[10]

  • Heat the sample at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Positive. High concentration of free primary amines (failed coupling). A recoupling is necessary.[10][12]

  • Yellow/Colorless: Negative. No free primary amines detected (successful coupling).[12]

  • Slight Blue: Incomplete. A small amount of unreacted amine remains. A double coupling is recommended.[12]

References

Validation & Comparative

Navigating Chiral Purity: A Comparative Guide to Enantiomeric Excess Determination of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of Boc-protected amino acids is a critical checkpoint in the synthesis of peptides and other chiral molecules. Even minute enantiomeric impurities can drastically alter biological activity, efficacy, and safety profiles. This guide provides an objective comparison of the leading analytical techniques for determining enantiomeric excess (e.e.), supported by experimental data and detailed protocols to aid in method selection and implementation.

The three principal methods for quantifying the enantiomeric purity of Boc-protected amino acids are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique set of advantages and limitations in terms of accuracy, sensitivity, sample throughput, and experimental complexity.

At a Glance: Comparison of Analytical Methods

Method Principle Typical Accuracy Analysis Time (per sample) Advantages Disadvantages
Chiral HPLC Direct or indirect separation of enantiomers on a chiral stationary phase (CSP) or after derivatization.>99.5%15-45 minutesHigh accuracy and precision, well-established, direct analysis often possible.Requires specialized and often expensive chiral columns, method development can be time-consuming.
Chiral GC Separation of volatile derivatives of enantiomers on a chiral stationary phase.>99%20-60 minutesHigh resolution, suitable for volatile and semi-volatile compounds.Requires derivatization which can be time-consuming and introduce errors, risk of racemization during derivatization.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.>98%5-20 minutesRapid analysis, provides structural information, non-destructive (with CSAs).Lower sensitivity compared to chromatographic methods, may require specialized and expensive chiral reagents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely considered the gold standard for the accurate determination of enantiomeric excess due to its high resolution, reproducibility, and the availability of a wide range of chiral stationary phases (CSPs).[1]

Experimental Protocol: Direct Separation of Boc-Alanine Enantiomers

This protocol describes the direct separation of Boc-D-Ala and Boc-L-Ala using a macrocyclic glycopeptide-based CSP.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[1]

  • Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

3. Sample Preparation:

  • A stock solution of the Boc-Ala sample is prepared at a concentration of 1 mg/mL in the mobile phase.[1]

  • A racemic standard of Boc-DL-Ala is also prepared at the same concentration to confirm the elution order and resolution.[1]

4. Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula:

% e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Boc-amino acid in mobile phase (1 mg/mL) prep2 Prepare racemic standard analysis1 Inject sample onto chiral column prep1->analysis1 analysis2 Elute with mobile phase analysis1->analysis2 analysis3 Detect enantiomers by UV analysis2->analysis3 data1 Integrate peak areas analysis3->data1 data2 Calculate % e.e. data1->data2

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. For non-volatile compounds like Boc-protected amino acids, a derivatization step is necessary to increase their volatility.

Experimental Protocol: Separation of Boc-Amino Acid Enantiomers via Derivatization

This protocol involves a two-step derivatization of the carboxylic acid group followed by GC analysis.

1. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

2. Derivatization:

  • Step 1: Esterification: The carboxylic acid of the Boc-amino acid is converted to its methyl ester by reaction with diazomethane or methanolic HCl.

  • Step 2 (if needed): Further derivatization of the Boc-group may be required for certain amino acids.

3. Chromatographic Conditions:

  • Chiral Stationary Phase: Chirasil-Val capillary column (25 m x 0.25 mm I.D.).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: 100 °C (hold 2 min), ramp to 180 °C at 4 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID).

4. Sample Preparation:

  • The derivatized Boc-amino acid is dissolved in a suitable organic solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

5. Data Analysis: The % e.e. is calculated from the integrated peak areas of the two diastereomeric derivatives.

Experimental Workflow: Chiral GC

cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing prep1 Esterify carboxylic acid prep2 Dissolve derivatized sample in organic solvent prep1->prep2 analysis1 Inject sample onto chiral column prep2->analysis1 analysis2 Temperature programmed elution analysis1->analysis2 analysis3 Detect with FID or MS analysis2->analysis3 data1 Integrate peak areas analysis3->data1 data2 Calculate % e.e. data1->data2

Caption: Workflow for enantiomeric excess determination by Chiral GC.

NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using a chiral solvating agent (CSA) or by covalent modification with a chiral derivatizing agent (CDA).

Experimental Protocol: Determination of e.e. using a Chiral Solvating Agent

This protocol uses a chiral solvating agent to induce chemical shift differences between the enantiomers.

1. Instrumentation:

  • NMR Spectrometer (≥300 MHz) with a high-resolution probe.

2. Reagents:

  • Boc-protected amino acid sample.

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

  • Deuterated solvent (e.g., CDCl3).

3. Sample Preparation:

  • Dissolve an accurately weighed amount of the Boc-amino acid (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Add 1 to 1.5 equivalents of the CSA to the NMR tube.

  • Mix thoroughly and acquire another 1H NMR spectrum.

4. Data Analysis:

  • Identify a well-resolved proton signal (e.g., the α-proton or a proton on the Boc group) that shows distinct peaks for the two diastereomeric complexes.

  • Integrate the signals corresponding to the two enantiomers.

  • Calculate the % e.e. from the ratio of the integrals.

Logical Relationship: NMR with Chiral Solvating Agent

Boc_R Boc-R-AA Complex_R [Boc-R-AA • CSA] Diastereomeric Complex Boc_R->Complex_R Boc_S Boc-S-AA Complex_S [Boc-S-AA • CSA] Diastereomeric Complex Boc_S->Complex_S CSA Chiral Solvating Agent (CSA) CSA->Complex_R CSA->Complex_S NMR_R Distinct NMR Signal (δR) Complex_R->NMR_R NMR Analysis NMR_S Distinct NMR Signal (δS) Complex_S->NMR_S NMR Analysis

Caption: Principle of enantiomeric discrimination by NMR using a CSA.

Conclusion

The choice of method for determining the enantiomeric excess of Boc-protected amino acids depends on the specific requirements of the analysis. Chiral HPLC is often the preferred method for its high accuracy and robustness, making it ideal for quality control and regulatory purposes.[1][2] Chiral GC, while requiring derivatization, offers excellent resolution for volatile derivatives. NMR spectroscopy provides a rapid and non-destructive alternative, particularly useful for high-throughput screening and reaction monitoring when absolute accuracy is not the primary concern. For critical applications, it is often advisable to confirm results by an orthogonal method.

References

Navigating the Uncharted: A Comparative Guide to Analytical Methods for Characterizing Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids (UAAs) into peptides has unlocked new frontiers in drug discovery and protein engineering, offering enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] However, the structural verification of these modified peptides presents a significant analytical challenge.[1] This guide provides an objective comparison of key analytical methods for characterizing peptides containing UAAs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

At-a-Glance Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the UAA, and the available sample amount. The following table summarizes the primary analytical methods and their key characteristics.

MethodInformation ObtainedSensitivityThroughputCompatibility with UAAsKey Limitations
Mass Spectrometry (MS) Molecular weight, amino acid sequence, post-translational modifications.[3][4]High (pmol to fmol)HighGenerally high; success depends on the fragmentation efficiency and mass shift of the UAA.[1]Can struggle with isobaric residues (e.g., Leu/Ile); fragmentation of some UAAs can be complex.[5]
Edman Degradation N-terminal amino acid sequence.[6][7]Moderate (pmol)[6]LowVariable; depends on the chemical reactivity of the UAA side chain and the stability of the resulting PTH-amino acid.[1]Limited to ~30-60 residues; fails if the N-terminus is blocked; not suitable for non-α-amino acids.[6][8]
NMR Spectroscopy 3D structure, conformation, dynamics, peptide-ligand interactions.[9][10]Low (mM to high µM)LowHigh, but requires generation of specific atomic descriptions for novel ncAAs for structure determination software.[11][12]Requires larger sample amounts; spectra can be complex for larger peptides.[10]
HPLC (RP-HPLC) Purity assessment, separation of isomers, quantification.[13][14]HighHighHigh; separation is based on hydrophobicity, which is influenced by the UAA.[13]Provides limited structural information on its own; primarily a separation technique.
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil).[15][16][17]ModerateHighHigh; the UAA's influence on the peptide backbone conformation can be monitored.Provides low-resolution structural information; does not give residue-specific information.[15]

In-Depth Method Analysis

Mass Spectrometry (MS)

Mass spectrometry has become the cornerstone for peptide analysis due to its high sensitivity, speed, and versatility.[4] For peptides with UAAs, MS is invaluable for confirming the correct incorporation and determining the sequence.

  • Principles : MS measures the mass-to-charge ratio (m/z) of ionized molecules.[3] In a typical "bottom-up" proteomics workflow, the peptide is fragmented, and the resulting fragment ions (primarily b- and y-ions) are analyzed to deduce the sequence.[1] "Top-down" approaches analyze the intact peptide, which is useful for characterizing proteoforms.[18]

  • Advantages for UAA Peptides : MS is generally tolerant of amino acid modifications, as the sequence is determined by mass rather than chemical reactivity.[1] High-resolution instruments can accurately determine the mass of the UAA-containing peptide, confirming successful synthesis. Tandem MS (MS/MS) can pinpoint the location of the UAA within the sequence.[3]

  • Challenges : The unique chemical nature of a UAA can lead to atypical fragmentation patterns, complicating de novo sequencing.[19] Additionally, standard database search algorithms may not be equipped to identify non-canonical residues unless specifically programmed.[20] For novel UAAs, manual data interpretation is often required.[1]

Edman Degradation

Edman degradation is a classic chemical method for sequencing the N-terminus of a peptide, involving a stepwise process of derivatization, cleavage, and identification of the N-terminal amino acid.[1][6]

  • Principles : The peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions. Subsequent treatment with acid cleaves the N-terminal residue as a phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography.[6][8]

  • Advantages for UAA Peptides : It provides an unambiguous determination of the N-terminal sequence, serving as an excellent orthogonal method to confirm N-terminal integrity and UAA placement within the first 10-15 residues.[1]

  • Challenges : The primary limitation is its compatibility with the UAA itself. The unique structure of a UAA might alter its reactivity with the PITC reagent or affect the stability of the PTH derivative, potentially halting the sequencing process.[1] The method is also low-throughput and cannot be used if the peptide's N-terminus is chemically blocked.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[9][21]

  • Principles : NMR exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed 3D structure can be calculated.[10][21]

  • Advantages for UAA Peptides : NMR is uniquely suited to reveal the conformational consequences of incorporating a UAA. It can show how the UAA influences the peptide's folding, stability, and interactions with binding partners.[10]

  • Challenges : A significant hurdle is that most molecular modeling packages used for NMR structure determination only contain parameters for the 20 canonical amino acids.[11][12] Therefore, incorporating a novel UAA requires the generation of new structural templates and parameters.[11][12] NMR also typically requires larger amounts of highly pure sample compared to MS.[10]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for the purification and purity assessment of synthetic peptides.[13]

  • Principles : Separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[13] Hydrophobicity, which is influenced by the amino acid composition, dictates the retention time.

  • Advantages for UAA Peptides : RP-HPLC is highly effective at separating the target UAA-containing peptide from deletion sequences or other impurities generated during synthesis.[13] Chiral stationary phases can also be used to separate enantiomers of peptides or the constituent amino acids.[22]

  • Challenges : While essential for quality control, HPLC alone provides no sequence or structural information. It is almost always used in conjunction with other methods, most commonly MS.[14]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique used to analyze the secondary structure of peptides in solution.[16]

  • Principles : CD measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules like peptides.[15][16] Distinct secondary structures, such as α-helices and β-sheets, produce characteristic CD spectra in the far-UV region (190–250 nm).[16]

  • Advantages for UAA Peptides : It is an excellent tool for quickly assessing whether the incorporation of a UAA has altered the overall secondary structure of a peptide.[23] This is particularly useful for studying conformational changes upon binding to a target or in different solvent environments.[24]

  • Challenges : CD provides a global, low-resolution view of the peptide's structure. It cannot pinpoint which specific residues are involved in a particular secondary structure element.[15]

Experimental Workflows and Protocols

dot

G Comparative Workflow: Peptide Sequencing cluster_0 Mass Spectrometry (MS) Workflow cluster_1 Edman Degradation Workflow MS_Start Purified UAA-Peptide (1-10 pmol) LC_MS LC-MS/MS Analysis (e.g., Orbitrap, Q-TOF) MS_Start->LC_MS Solubilize & Inject MS1 MS1 Survey Scan (Determine Precursor m/z) LC_MS->MS1 Fragmentation MS2 Fragmentation (e.g., HCD, CID) MS1->Fragmentation Select Precursor Ion Data_Analysis Data Analysis (De Novo Sequencing or Database Search) Fragmentation->Data_Analysis Acquire Fragment Spectra MS_End Sequence with UAA Mass/Position Data_Analysis->MS_End Edman_Start Purified UAA-Peptide (5-10 pmol) Immobilize Immobilize on PVDF Membrane Edman_Start->Immobilize Sequencer Automated Protein Sequencer Immobilize->Sequencer Cycle Iterative Cycles: 1. PITC Coupling 2. Cleavage 3. Conversion Sequencer->Cycle PTH_Analysis PTH-Amino Acid Identification (HPLC) Cycle->PTH_Analysis PTH_Analysis->Cycle Repeat for Next Residue Edman_End N-Terminal Sequence PTH_Analysis->Edman_End

Caption: Comparative workflow for peptide sequencing via Mass Spectrometry and Edman Degradation.

Protocol 1: LC-MS/MS-Based Sequencing of UAA-Containing Peptides

This protocol outlines a general procedure for sequencing a purified peptide containing a known or unknown UAA.[1]

  • Sample Preparation :

    • Dissolve 1-10 picomoles of the purified peptide in a solvent suitable for mass spectrometry, typically 0.1% formic acid in a water/acetonitrile mixture.[1]

  • LC-MS/MS Analysis :

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[1]

    • Separate the peptide from any remaining contaminants using a C18 reverse-phase column with a water/acetonitrile gradient.[1]

    • Ionize the eluting peptide using electrospray ionization (ESI).[1]

    • The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide precursor ion.[1]

    • The instrument's software automatically selects the precursor ion for fragmentation (MS2) using an appropriate method like Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).[1]

  • Data Analysis :

    • The resulting MS/MS spectrum will contain a series of fragment ions (b- and y-ions).[1]

    • The peptide sequence is determined by calculating the mass differences between the peaks in the fragment ion series.[1]

    • For known UAAs : A custom sequence database containing the mass of the UAA can be used for automated identification.[1]

    • For novel UAAs : De novo sequencing software is employed. The mass of the UAA residue is calculated from the fragmentation pattern and can be defined as a variable modification.[1]

    • Manually inspect and validate the final sequence to ensure high confidence.[1]

Protocol 2: Edman Degradation Sequencing of UAA-Containing Peptides

This protocol describes the sequencing process, highlighting considerations for UAAs.[1]

  • Sample Preparation :

    • Load approximately 5-10 picomoles of the purified UAA-containing peptide onto a Polyvinylidene Fluoride (PVDF) membrane and allow it to dry completely.[1]

  • Sequencer Setup and Execution :

    • Place the membrane into the reaction chamber of an automated protein sequencer.[1]

    • Initiate the sequencing run. The process involves repeated cycles of:

      • Coupling : The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions.[6]

      • Cleavage : Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative.[6]

      • Conversion : The derivative is converted to the more stable phenylthiohydantoin (PTH)-amino acid.[6]

  • Data Analysis and UAA Consideration :

    • The released PTH-amino acid from each cycle is injected into an HPLC system for identification by comparing its retention time to known standards.[7]

    • When the cycle corresponding to the UAA position is reached, the resulting PTH derivative will likely have an unknown retention time.

    • Collect this unknown peak and analyze it separately (e.g., by MS) to confirm its identity as the PTH-UAA derivative.

    • The presence of some UAAs may cause incomplete coupling or cleavage, leading to ambiguous results or a halt in the sequencing run.[1]

Logical Relationships in Peptide Characterization

dot

G Information Derived from Analytical Methods Peptide UAA-Containing Peptide MS Mass Spectrometry Peptide->MS Edman Edman Degradation Peptide->Edman NMR NMR Spectroscopy Peptide->NMR CD Circular Dichroism Peptide->CD HPLC HPLC Peptide->HPLC MW Molecular Weight MS->MW Sequence Amino Acid Sequence MS->Sequence N_Term_Seq N-Terminal Sequence Edman->N_Term_Seq Structure_3D 3D Structure & Conformation NMR->Structure_3D Structure_2D Secondary Structure (Global) CD->Structure_2D HPLC->Peptide Purification Purity Purity & Identity HPLC->Purity

Caption: Logical diagram showing the types of information obtained from different analytical methods.

Conclusion

The characterization of peptides containing unnatural amino acids requires a multi-faceted analytical approach. While mass spectrometry is the most powerful and versatile tool for sequence determination, it is often complemented by other techniques.[1] Edman degradation provides orthogonal N-terminal sequence validation, HPLC ensures sample purity, and spectroscopic methods like NMR and CD offer invaluable insights into the structural and conformational impact of the UAA. The strategic combination of these methods enables a comprehensive characterization, ensuring the identity, purity, and structural integrity of these novel biomolecules, thereby accelerating their development as next-generation therapeutics and research tools.

References

Mass Spectrometry Analysis of Peptides Containing Boc-(S)-3-Amino-5-hexenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as Boc-(S)-3-Amino-5-hexenoic acid, into peptide structures is a critical strategy in modern drug discovery and development. This modification can enhance peptide stability, bioactivity, and pharmacokinetic properties. Accurate and detailed characterization of these modified peptides by mass spectrometry is essential for synthesis validation, quality control, and metabolic studies. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of peptides containing this compound, supported by established experimental protocols and data interpretation strategies.

Fragmentation Behavior of Boc-Protected Peptides

The tert-butyloxycarbonyl (Boc) protecting group exhibits a characteristic and well-understood fragmentation pattern in tandem mass spectrometry (MS/MS). Understanding these pathways is fundamental to interpreting the mass spectra of peptides containing this compound.

Under Collision-Induced Dissociation (CID), the most common fragmentation method, the Boc group readily cleaves through several key pathways.[1][2] The primary neutral losses observed are:

  • Loss of isobutylene (56 Da): This is a hallmark fragmentation of the Boc group, resulting from a McLafferty-like rearrangement.[3]

  • Loss of the entire Boc group (100 Da): This corresponds to the cleavage of the C-O bond of the carbamate.

  • Loss of tert-butanol (74 Da): This can also be observed, particularly in negative ion mode.[2]

These characteristic losses from the precursor ion can be used as diagnostic markers for the presence of the Boc group. Following the initial loss of the Boc group or its fragments, the peptide backbone will typically fragment to produce the standard b- and y-type ions, which provide sequence information.[4][5]

Comparative Analysis of Fragmentation Techniques

While CID is widely used, alternative fragmentation methods can offer complementary or more detailed structural information, particularly for peptides with labile modifications like the Boc group.

Fragmentation TechniquePrincipleAdvantages for Boc-Peptide AnalysisDisadvantages for Boc-Peptide Analysis
Collision-Induced Dissociation (CID) Ions are accelerated and collide with an inert gas, leading to fragmentation.Widely available, robust, and provides good sequence coverage for standard peptides. Characteristic Boc group losses are well-defined.[2][4]Can sometimes lead to the preferential loss of the labile Boc group, diminishing backbone fragmentation and sequence information.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method that occurs in a separate collision cell, providing higher fragmentation energy.Produces high-resolution, accurate-mass fragment ions, aiding in confident fragment identification. Can provide more extensive backbone fragmentation compared to CID.[4][6]Similar to CID, can result in dominant neutral loss of the Boc group.
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation.Preserves labile modifications like the Boc group, leading to more extensive backbone fragmentation (c- and z-type ions) without the initial loss of the protecting group.[3][4][7] This is particularly advantageous for localizing the modified amino acid within the peptide sequence.Generally more efficient for higher charge state precursors (≥2+). May provide less fragmentation for smaller, singly charged peptides.

Recommendation: For comprehensive characterization, a combination of fragmentation techniques is often optimal. A data-dependent acquisition method that triggers ETD fragmentation for precursors showing a characteristic neutral loss of the Boc group in a CID or HCD scan can be a powerful approach.

Experimental Protocols

The successful analysis of peptides containing this compound relies on optimized experimental procedures from sample preparation to data acquisition.

Sample Preparation

For synthetic peptides, the primary goal of sample preparation is to remove salts and other impurities from the synthesis and purification steps that can interfere with ionization.

  • Desalting: Use a reversed-phase C18 ZipTip or a similar solid-phase extraction (SPE) cartridge.

    • Equilibrate the tip/cartridge with 50% acetonitrile in water with 0.1% formic acid.

    • Wash with 0.1% formic acid in water.

    • Load the peptide sample.

    • Wash again with 0.1% formic acid in water to remove salts.

    • Elute the peptide with 50-70% acetonitrile in water with 0.1% formic acid.

  • Solvent Considerations: The final sample should be dissolved in a solvent compatible with electrospray ionization (ESI), typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[8] Avoid strong acids like trifluoroacetic acid (TFA) in the final sample if possible, as it can cause ion suppression, though it is often used in the purification process.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for analyzing modified peptides, providing separation of complex mixtures and detailed structural information from MS/MS.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic solvent (e.g., 5% to 40% B over 30 minutes) is used to elute the peptides. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for peptides.

    • Full Scan (MS1): Acquire a high-resolution full scan to determine the accurate mass of the precursor ion.

    • Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the most abundant precursor ions.

      • CID/HCD: Set a normalized collision energy (NCE) in the range of 25-35%.

      • ETD: Use calibrated reaction times and reagent ion target values as recommended by the instrument manufacturer.

Data Presentation: Expected Fragmentation of a Model Peptide

Consider a hypothetical peptide, Ac-Ala-Val-[this compound]-Leu-Gly-NH2 . The table below summarizes the expected key fragment ions in a CID/HCD MS/MS spectrum.

Ion TypeFragment SequenceCalculated m/z (singly charged)
Precursor Ac-Ala-Val-[Boc-Aha]-Leu-Gly-NH2[Calculated based on full peptide mass]
Precursor - 56 Ac-Ala-Val-[Aha]-Leu-Gly-NH2 (after loss of isobutylene)[Precursor m/z - 56.0626]
Precursor - 100 Ac-Ala-Val-[Aha]-Leu-Gly-NH2 (after loss of Boc group)[Precursor m/z - 100.0528]
y1 Gly-NH258.0400
y2 Leu-Gly-NH2171.1237
y3 [Boc-Aha]-Leu-Gly-NH2[Calculated]
y4 Val-[Boc-Aha]-Leu-Gly-NH2[Calculated]
b1 Ac-Ala114.0550
b2 Ac-Ala-Val213.1234
b3 Ac-Ala-Val-[Boc-Aha][Calculated]
b4 Ac-Ala-Val-[Boc-Aha]-Leu[Calculated]

Note: "Aha" represents the de-protected 3-Amino-5-hexenoic acid residue. The exact m/z values will depend on the full peptide sequence.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Synthetic Peptide sp2 Desalting (C18 SPE) sp1->sp2 sp3 Solvent Exchange sp2->sp3 lc Reversed-Phase LC sp3->lc esi ESI Source lc->esi ms1 MS1 Full Scan esi->ms1 dda Data-Dependent Acquisition ms1->dda ms2 MS2 Fragmentation (CID/HCD/ETD) dda->ms2 da1 Spectrum Interpretation ms2->da1 da2 Sequence Confirmation da1->da2 da3 Fragmentation Pattern Analysis da1->da3

Caption: Experimental workflow for the LC-MS/MS analysis of modified peptides.

Logical Pathway for Fragmentation Analysis

fragmentation_analysis cluster_boc_loss Initial Boc Fragmentation precursor Precursor Ion [M+H]+ loss56 Neutral Loss of Isobutylene (-56 Da) precursor->loss56 CID/HCD loss100 Neutral Loss of Boc Group (-100 Da) precursor->loss100 CID/HCD backbone_frag Peptide Backbone Fragmentation (b- and y-ions) precursor->backbone_frag ETD (preserves Boc) loss56->backbone_frag loss100->backbone_frag sequence_info Peptide Sequence Confirmation backbone_frag->sequence_info

Caption: Decision pathway for interpreting MS/MS data of Boc-protected peptides.

References

Unraveling Modified Peptide Structures: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, determining the precise three-dimensional structure of modified peptides is a critical step in creating novel therapeutics with enhanced stability and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful method for elucidating the solution-state structure and dynamics of these complex molecules at atomic resolution. This guide provides an objective comparison of NMR spectroscopy with other principal analytical techniques, supported by experimental data and detailed methodologies.

Modifications such as N-methylation or halogenation are strategically introduced into peptides to improve their pharmacological properties, including proteolytic stability and cell permeability.[1] These alterations, however, also influence the peptide's conformation, making detailed structural analysis essential.[1] NMR spectroscopy is uniquely suited for this challenge as it provides a wealth of information on chemical shifts, scalar couplings, and through-space interactions, which are sensitive to the local electronic and steric environment altered by such modifications.

The NMR Workflow for Structure Confirmation

The process of determining a peptide's structure by NMR involves a systematic workflow, from sample preparation to the final structure calculation. This multi-step approach ensures the acquisition of high-quality data necessary for accurate structural elucidation. The entire process for a high-quality 20-mer peptide sample, including experiments and data analysis, can be completed in as little as a few days.[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥600 MHz) cluster_analysis Data Analysis & Structure Calculation Prep Peptide Synthesis, Purification (>95%), & Mass Confirmation Buffer Buffer Preparation (e.g., 90% H₂O/10% D₂O, pH 4.0-7.0, <200 mM salt) Prep->Buffer Sample Sample Dissolution (1-5 mM concentration) Buffer->Sample NMR_1D 1D ¹H Spectrum (Quality Check) Sample->NMR_1D NMR_2D_homo 2D Homonuclear (COSY, TOCSY) NMR_1D->NMR_2D_homo NMR_2D_noesy 2D NOESY/ROESY (Through-space) NMR_2D_homo->NMR_2D_noesy NMR_2D_hetero 2D Heteronuclear (optional) (¹H-¹³C HSQC) NMR_2D_homo->NMR_2D_hetero Assignment Resonance Assignment (Identify spin systems) NMR_2D_noesy->Assignment NMR_2D_hetero->Assignment Restraints Generate Restraints (NOE distances, dihedral angles) Assignment->Restraints Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Validation Structure Validation & Refinement Calculation->Validation

Caption: Standard workflow for peptide structure determination using NMR spectroscopy.

Comparison with Alternative Structural Biology Techniques

While NMR is a cornerstone for solution-state structures, Mass Spectrometry (MS) and X-ray Crystallography are powerful alternatives, each with distinct advantages and limitations. The choice of technique often depends on the specific scientific question, sample characteristics, and the desired level of detail.[3]

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography Center Modified Peptide Structure Analysis NMR_Info Provides: - Solution-state 3D structure - Molecular dynamics & flexibility - Intermolecular interactions - Atomic-level resolution Center->NMR_Info MS_Info Provides: - Primary sequence confirmation - PTM identification - High sensitivity (fmol-amol) - High throughput Center->MS_Info Xray_Info Provides: - Solid-state 3D structure - Very high resolution (e.g., <2 Å) - No molecular weight limit (in principle) Center->Xray_Info NMR_Req Requires: - High sample concentration - Soluble, non-aggregating sample - Isotope labeling for >15 kDa MS_Req Requires: - Ionizable sample - Lacks 3D structural info - Destructive technique Xray_Req Requires: - High-quality crystals - Static structure (snapshot) - May not reflect solution state

Caption: Comparison of primary applications for NMR, MS, and X-ray Crystallography.
Quantitative Data Comparison

The selection of an analytical method is often guided by quantitative parameters such as sensitivity, sample requirements, and the nature of the information provided.

ParameterNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Primary Information 3D structure in solution, dynamicsMolecular weight, sequence3D structure in solid state
Sample State SolutionSolid or SolutionCrystal
Sensitivity Low (micromolar to millimolar)[3]High (femtomolar to attomolar)[3]Moderate (milligrams for crystallization)
Sample Amount High (1-7.5 mg)[4]Very Low (nanograms to micrograms)High (milligrams)
Sample Concentration >0.5 mM for 2D experiments[5][6]Not directly applicableHigh (for crystallization)
Molecular Size Limit < 30-50 kDa for high-resolution structure[4][7]Virtually unlimitedVirtually unlimited[7]
Quantitative Accuracy High, inherently quantitative[3][8][9]Moderate (requires internal standards)[3]Not applicable for quantitation
Sample Recovery Non-destructive[8]Destructive[8]Destructive (crystal is used)
Experimental Time Hours to days[2]Minutes to hoursDays to months (for crystallization)
Dynamic Information Yes, measures molecular motion[7][10]NoNo (provides a static average structure)[11]

Experimental Protocols

Detailed and meticulous experimental execution is paramount for obtaining high-quality NMR data suitable for structure determination.

Sample Preparation

Proper sample preparation is crucial for successful NMR experiments. The goal is to obtain a stable, non-aggregating peptide solution at a suitable concentration.

  • Purity : The peptide should be purified to >95% homogeneity, typically by HPLC, with its mass confirmed by MS.

  • Concentration : For 2D NMR experiments, a peptide concentration of 1-5 mM is generally required.[4] Signal intensity is directly dependent on concentration.[4]

  • Solvent : A common solvent system is 90% H₂O / 10% D₂O to allow for observation of exchangeable amide protons while providing a deuterium lock signal.[6]

  • Buffer Conditions : A suitable buffer (e.g., sodium phosphate) should be used. The total salt concentration should ideally be kept below 200 mM to minimize signal broadening.[6] The pH should be maintained in a range (typically 4.0-7.0) where the peptide is stable and amide proton exchange is slow.[6][12]

  • Additives : An internal standard like DSS or TSP may be added for chemical shift referencing.[6]

Key 2D NMR Experiments

A suite of 2D NMR experiments is used to first assign all the proton resonances to specific amino acids and then to determine their spatial proximity.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled through 2-3 chemical bonds (J-coupling).[13] It is fundamental for assigning protons within an amino acid sidechain.

    • Pulse Program : cosygpqf (standard Bruker pulse program)

    • Key Parameters : 2048 data points in F2, 256-512 increments in F1, 8-16 scans per increment.

  • TOCSY (Total Correlation Spectroscopy) : Correlates all protons within a single amino acid spin system, even if they are not directly coupled. This is extremely useful for identifying amino acid types (e.g., Leu, Val, Ile).

    • Pulse Program : mlevphpp (standard Bruker pulse program)

    • Key Parameters : Isotropic mixing period (spin-lock) of 60-80 ms.[14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the cornerstone experiment for 3D structure determination. It identifies protons that are close in space (< 5-6 Å), regardless of whether they are close in the peptide sequence.[12][13] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

    • Pulse Program : noesygpph (standard Bruker pulse program)

    • Key Parameters : Mixing time (τm) is crucial and typically set between 100-300 ms for peptides.[14]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This optional but powerful experiment correlates protons with their directly attached carbon-13 nuclei.[15] It greatly aids in resolving resonance overlap present in the 1D proton spectrum. This experiment requires a ¹³C-labeled peptide sample.[5]

    • Pulse Program : hsqcetgpsisp2 (standard Bruker pulse program)

    • Key Parameters : Relies on the one-bond ¹J(C,H) coupling constant (~140 Hz).

By combining the through-bond connectivity information from COSY and TOCSY with the through-space distance restraints from NOESY, a set of constraints is generated. These constraints are then used in computational software to calculate an ensemble of 3D structures that are consistent with the experimental data.

References

A Head-to-Head Comparison of Boc and Fmoc Strategies for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is the cornerstone technique for researchers, scientists, and drug development professionals. The success of SPPS is critically dependent on the choice of protecting groups for the α-amino group of the amino acids. Two strategies have dominated the field for decades: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. This guide provides an in-depth, objective comparison of these two seminal strategies, supported by experimental data, to aid in the selection of the most appropriate approach for specific synthetic challenges.

Core Principles: A Tale of Two Orthogonalities

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[1][2]

Boc Strategy: This classic method, which laid the foundation for SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[2][] Deprotection is achieved using a moderate acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as the highly corrosive hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[2][4] This reliance on graduated acid lability means the Boc strategy is not truly orthogonal.[5]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[2][] This group is readily cleaved by a secondary amine, most commonly piperidine.[2] The side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) group, and are removed simultaneously with cleavage from the resin using TFA.[2] This use of distinct chemical mechanisms (base for deprotection and acid for cleavage) makes the Fmoc strategy a truly orthogonal system.[6]

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[7]20% Piperidine in N,N-Dimethylformamide (DMF)[8]
Side-Chain Protection Benzyl (Bzl)-based[8]tert-Butyl (tBu)-based[8]
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSA[8]Trifluoroacetic Acid (TFA)[8]
Orthogonality Partial (Graduated Acid Lability)[5]Fully Orthogonal[6]
Typical Yield per Step High, but can be affected by aggregation[8]>99%[8]
Automation Friendliness Less common in modern automated synthesizers[8]Highly amenable[8]
Safety Considerations Requires specialized apparatus for handling highly corrosive HF[8]Avoids the use of HF[8]
Cost of Amino Acids Generally less expensive[8]Can be more expensive[8]

Performance Comparison: A Case Study of Amyloid Beta (Aβ) Peptide Synthesis

The synthesis of aggregation-prone peptides, such as the amyloid beta (Aβ) 1-42 peptide implicated in Alzheimer's disease, provides a practical platform for comparing the performance of Boc and Fmoc strategies. While direct, side-by-side comparisons in a single study are scarce, data from various studies on Aβ1-42 synthesis using the Fmoc strategy highlight the impact of synthetic conditions on yield and purity.

StrategyModifications/CouplingCrude YieldCrude Purity
Fmoc/tBu SPPSStandard Fmoc/tBu SPPS33%Not Reported
Fmoc/tBu SPPSWith pseudoproline dipeptides to disrupt aggregation57%Not Reported
Fmoc SPPSHCTU coupling, microwave assistance87%67%
Fmoc SPPSMicrowave-assisted, 20% piperidine with 0.1 M Oxyma for deprotection72%14%

It is generally acknowledged that for "difficult sequences" prone to aggregation, Boc chemistry can sometimes offer advantages.[2][8] The acidic deprotection step in Boc-SPPS protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, potentially leading to higher crude purity and yields in these specific cases.[2][]

Experimental Protocols

Boc Solid-Phase Peptide Synthesis: A Step-by-Step Manual Protocol

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using the Boc strategy.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

  • Add dichloromethane (DCM, ~5 mL) and gently agitate for 30-60 minutes to swell the resin.

  • Drain the solvent.[1]

2. Nα-Boc Deprotection:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[1]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[1]

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[1]

  • When cysteine, methionine, or tryptophan are present, add 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions.[1][5]

  • Wash the resin with DCM (2x) and isopropanol (IPA) (2x) to remove residual TFA.[1]

3. Neutralization:

  • Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM.

  • Agitate the mixture for 1-2 minutes.

  • Drain the neutralization solution.[1]

  • Wash the resin with DCM (3x).

4. Amino Acid Coupling:

  • In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

  • Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[1]

  • Wash the resin with DMF (3x) and DCM (3x).

5. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole).

  • Carefully distill anhydrous HF into the reaction vessel at low temperature.

  • Allow the reaction to proceed for the specified time (typically 1 hour at 0°C).

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by filtration or centrifugation and wash with cold ether.

  • Dry the crude peptide under vacuum.[9][10]

Fmoc Solid-Phase Peptide Synthesis: A Step-by-Step Manual Protocol

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using the Fmoc strategy.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add DMF to completely cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

  • Drain the solvent.[11]

2. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5x).[12]

3. Amino Acid Coupling (using HBTU/HOBt):

  • In a separate vial, dissolve the Fmoc-protected amino acid (1.5 equivalents), HOBt (1.5 equivalents), and HBTU (1.5 equivalents) in dry DMF.

  • Add DIEA (2 equivalents) to the solution.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction with the Kaiser test.

  • Wash the resin with DMF, NMP, and DCM.[12]

4. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.

  • Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.[13]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collect the crude peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Visualizing the Workflows

The cyclical nature of both SPPS strategies can be visualized to better understand the workflow.

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Coupling: Boc-AA, Activator, DIEA neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle for next Amino Acid? wash->repeat repeat->deprotection Yes cleavage Final Cleavage (HF, Scavengers) repeat->cleavage No end End: Purified Peptide cleavage->end

Boc-SPPS Workflow

Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA, Activator, Base wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for next Amino Acid? wash2->repeat repeat->deprotection Yes cleavage Final Cleavage (TFA, Scavengers) repeat->cleavage No end End: Purified Peptide cleavage->end

Fmoc-SPPS Workflow

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc SPPS is a critical decision that hinges on the specific requirements of the peptide to be synthesized and the available laboratory resources.

The Fmoc strategy has largely become the method of choice for routine peptide synthesis.[2] Its milder reaction conditions are compatible with a wide range of sensitive amino acids and post-translational modifications, often resulting in higher purity crude products.[2][14] The amenability of Fmoc chemistry to automation has also been a significant driver of its widespread adoption.[8]

The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains an invaluable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[][8] For certain industrial-scale productions with well-established protocols, Boc chemistry continues to be a robust and reliable method.

Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both Boc and Fmoc SPPS empowers researchers to make an informed decision, optimizing their synthetic strategy for the successful and efficient production of high-quality peptides.

References

Boc-SPPS: A Superior Strategy for the Synthesis of Hydrophobic and Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that significantly influences the yield and purity of the final product, especially when dealing with hydrophobic or otherwise "difficult" sequences. While Fmoc chemistry has become the more prevalent method for routine peptide synthesis due to its milder deprotection conditions, Boc-SPPS offers distinct and crucial advantages for challenging peptides that are prone to aggregation.[1][2] This guide provides a data-driven comparison of these two methodologies, highlighting the benefits of Boc-SPPS for researchers, scientists, and professionals in drug development who are tasked with synthesizing complex peptide sequences.

The primary advantage of Boc chemistry in the context of hydrophobic peptides lies in its use of a moderately strong acid, typically trifluoroacetic acid (TFA), for the removal of the Nα-Boc protecting group.[1][2][3] This acidic deprotection step protonates the terminal amino group of the growing peptide chain. The resulting positive charge disrupts interchain hydrogen bonding, which is the primary driver of peptide aggregation.[1][2] By minimizing aggregation, the N-terminus remains more accessible for the subsequent coupling reaction, leading to higher yields and greater purity of the desired peptide.[2][]

Performance Comparison: A Quantitative Look

While direct, side-by-side comparisons in a single study are not always readily available, a review of published data for notoriously difficult peptides, such as Amyloid Beta (Aβ) and the Acyl Carrier Protein (ACP) fragment 65-74, demonstrates the potential advantages of the Boc strategy.

Case Study 1: Amyloid Beta (1-42)

The Aβ(1-42) peptide is highly hydrophobic and has a strong propensity to aggregate, making its synthesis a significant challenge. The data below, compiled from various studies, illustrates the outcomes of different synthetic strategies.

Synthesis Strategy & ConditionsCrude Yield (%)Crude Purity (%)Reference
Boc/Bzl SPPS (with oxidized Met and DMSO as co-solvent)Not ReportedNot Reported[5]
Fmoc/tBu SPPS (Standard)33%Not Reported[6]
Fmoc/tBu SPPS (with Pseudoprolines)57%Not Reported[6]
Fmoc/tBu SPPS (Microwave-assisted)87%67%[5]
Fmoc/tBu SPPS (with Anisole as co-solvent)Substantially ImprovedSubstantially Improved[7]

Note: While the Boc/Bzl SPPS study on Aβ(1-42) did not report specific yield and purity in the summary, it highlights a successful synthesis of this challenging peptide, a feat that often requires significant optimization with Fmoc-based methods. The various Fmoc strategies show that modifications to the standard protocol are often necessary to achieve reasonable outcomes.

Case Study 2: Acyl Carrier Protein (ACP) Fragment (65-74)

The ACP (65-74) fragment is another well-established "difficult sequence" prone to aggregation during synthesis.

Synthesis Strategy & ResinCrude Yield (%)Crude Purity (%)Reference
Boc-SPPS (Merrifield Resin)55%Not Reported
Boc-SPPS (HDODA-PS Support)82%Not Reported
Fmoc-SPPS (HE-SPPS)Not Reported93%[8]

Note: The data for Boc-SPPS on ACP(65-74) demonstrates high yields, particularly with an optimized resin. The high purity achieved with a highly efficient Fmoc protocol (HE-SPPS) underscores that while good results are possible with Fmoc, it often requires specialized techniques to overcome aggregation-related issues that Boc chemistry inherently mitigates.

Experimental Protocols

To provide a practical understanding, detailed protocols for the synthesis of a challenging peptide using both Boc and Fmoc strategies are outlined below.

Boc-SPPS Protocol with In Situ Neutralization for a Hydrophobic Peptide

This protocol is a generalized method that is particularly effective for aggregation-prone sequences.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for C-terminal acid or MBHA for C-terminal amide) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x) to remove residual TFA.

  • In Situ Neutralization and Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (4 equivalents) with a coupling agent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.

    • Add diisopropylethylamine (DIEA) (6-8 equivalents) to the activated amino acid solution.

    • Immediately add the activated amino acid/DIEA mixture to the resin from the previous step.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF apparatus, treat the resin with anhydrous hydrogen fluoride (HF) and a scavenger cocktail (e.g., anisole) at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

Fmoc-SPPS Protocol for Amyloid Beta (1-42)

This protocol incorporates strategies to mitigate aggregation within the Fmoc framework.

  • Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide) in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20-40% piperidine in DMF for 3 minutes.

    • Drain, and repeat the treatment for 7-10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence. For sequences prone to aggregation like Aβ, consider the use of pseudoproline dipeptides at appropriate positions to disrupt secondary structure formation.

  • Final Cleavage and Deprotection:

    • Wash the completed peptide-resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the Boc-SPPS workflow and the aggregation pathway of the amyloid-beta peptide.

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 coupling In Situ Neutralization & Coupling (Activated Boc-AA, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle_end Repeat Cycle or Proceed to Cleavage wash2->cycle_end cycle_end->deprotection Next Amino Acid cleavage Final Cleavage (HF + Scavengers) cycle_end->cleavage Final Step end Purified Peptide cleavage->end

Caption: Boc-SPPS workflow with in situ neutralization.

Amyloid_Beta_Aggregation monomer Aβ Monomers (Soluble) oligomers Soluble Oligomers (Toxic) monomer->oligomers Aggregation protofibrils Protofibrils oligomers->protofibrils fibrils Amyloid Fibrils (Insoluble Plaques) protofibrils->fibrils

Caption: Simplified amyloid-beta aggregation pathway.

Conclusion

For the synthesis of hydrophobic and complex peptides prone to aggregation, Boc-SPPS presents a robust and often more effective alternative to the more commonly used Fmoc-SPPS. The acidic deprotection step in Boc chemistry directly counteracts the primary cause of synthetic difficulty—peptide chain aggregation—by maintaining a positive charge at the N-terminus. This fundamental chemical advantage can lead to higher crude yields and purities, simplifying downstream purification efforts. While Fmoc chemistry has its own set of advantages, particularly for peptides containing acid-sensitive modifications, a thorough understanding of the benefits of Boc-SPPS is essential for any researcher or drug development professional aiming to successfully synthesize challenging peptide sequences.

References

A Senior Application Scientist's Guide to Orthogonal Protection Strategies with Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic selection of protecting groups is the bedrock upon which a successful synthesis is built. The ability to selectively unmask reactive functional groups in a predetermined sequence—a principle known as orthogonality—is essential for constructing complex peptides with high fidelity.[1][2] This guide provides an in-depth, objective comparison of the classic tert-butyloxycarbonyl (Boc) protection strategy with its primary alternative, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, grounded in mechanistic principles and field-proven insights.

The Core Principle: A Game of Selective Lability

At its heart, solid-phase peptide synthesis (SPPS) is a series of controlled chemical reactions on an insoluble resin.[3][] To prevent unwanted side reactions, the α-amino group of the incoming amino acid and any reactive side chains must be temporarily masked.[1][5] An orthogonal protection strategy employs multiple classes of protecting groups that can be selectively removed under specific conditions without affecting the others.[1][2]

The two dominant strategies in SPPS are defined by the lability of the temporary Nα-amino protecting group:

  • Boc/Bzl Strategy: Utilizes the acid-labile Boc group for Nα-protection and typically benzyl (Bzl)-based groups for side-chain protection. This is considered a "semi-orthogonal" or "graduated lability" system because both types of groups are removed by acid, but at different strengths.[6][7]

  • Fmoc/tBu Strategy: Employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. This is a truly orthogonal system, as the cleavage mechanisms for temporary and permanent groups are distinct (base vs. acid).[6][7][8]

The Boc/Bzl Strategy: The Robust Original

Pioneered by R.B. Merrifield, the Boc strategy was foundational to the development of SPPS.[9][10] It relies on a gradient of acid strength to achieve selectivity. The Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups and the resin linkage require a much stronger acid, like anhydrous hydrogen fluoride (HF), for final cleavage.[10][11]

Causality Behind the Chemistry: The genius of this approach lies in the differential stability of carbocations. TFA treatment cleaves the Boc group to form a relatively stable tert-butyl cation, which is scavenged to prevent side reactions.[12][13][14] The benzyl-based ethers and esters used for side-chain protection are stable to TFA but are readily cleaved by the superacid HF.[15][16][17]

Caption: Graduated acid lability in the Boc/Bzl protection strategy.

Advantages of the Boc Strategy:
  • Reduced Aggregation: The repetitive TFA deprotection step leaves the terminal α-amino group as a protonated ammonium salt. This positive charge disrupts inter-chain hydrogen bonding, which is a primary cause of on-resin aggregation, especially in hydrophobic or "difficult" sequences.[9][18][19] This often leads to higher purity for challenging peptides compared to the Fmoc approach.[11][19]

  • Lower Racemization Risk: Certain amino acids, like Histidine, are less prone to racemization under the acidic conditions of Boc-SPPS compared to the basic conditions of Fmoc-SPPS.[6]

  • Cost-Effective: Boc-protected amino acids and the associated reagents are often less expensive than their Fmoc counterparts.[]

Disadvantages and Practical Considerations:
  • Harsh Final Cleavage: The reliance on anhydrous HF for final cleavage is the most significant drawback. HF is highly toxic, corrosive (it dissolves glass), and requires a specialized, expensive Teflon/Kel-F apparatus.[15][16][21]

  • Alternative Cleavage Reagents: While less hazardous alternatives to HF exist, such as trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), they are also highly corrosive and may not be as effective for removing all protecting groups.[22][23][24]

  • Degradation: The repeated exposure to moderate acid (TFA) throughout the synthesis can potentially lead to the degradation of sensitive peptide sequences or premature loss of some side-chain protecting groups.[6]

The Alternative: Fmoc/tBu Strategy

The Fmoc strategy was developed as a milder alternative and has become the most common approach in modern SPPS, particularly in automated synthesizers.[][11] It is a fully orthogonal system where the Nα-Fmoc group is removed by a base (typically piperidine), while the tBu-based side-chain protecting groups and resin linkage are cleaved by TFA in the final step.[6][8][]

Causality Behind the Chemistry: The orthogonality is clear-cut. The acidic proton on the fluorenyl ring system makes the Fmoc group highly susceptible to cleavage via a β-elimination mechanism in the presence of a mild base.[] This condition is completely benign to the acid-labile tBu-based side-chain protecting groups.

Head-to-Head Comparison: Boc vs. Fmoc

The choice between strategies is not arbitrary; it is dictated by the specific demands of the target peptide.

FeatureBoc/Bzl StrategyFmoc/tBu StrategyRationale & Causality
Nα-Deprotection Moderate Acid (e.g., 25-50% TFA in DCM)[7][26]Mild Base (e.g., 20% Piperidine in DMF)[8]Boc: Acid-catalyzed cleavage forms a stable t-butyl cation. Fmoc: Base abstracts an acidic proton, initiating β-elimination.
Orthogonality Semi-Orthogonal (Graduated Acid Lability)[6][27]Fully Orthogonal [6][7][8]The Fmoc/tBu system uses distinct chemical mechanisms (base vs. acid) for temporary and permanent group removal.
Final Cleavage Strong Acid (Anhydrous HF, TFMSA)[15][19]Moderate Acid (TFA cocktail)[8]Boc: Requires a superacid to cleave stable benzyl ethers/esters. Fmoc: TFA is sufficient to cleave t-butyl-based groups.
Handling Aggregation Superior. Protonated N-terminus reduces H-bonding.[9][18][19]Can be problematic. Neutral peptide chains can aggregate.The positive charge in Boc-SPPS cycles keeps peptide chains solvated and separated, improving coupling efficiency.
Side Reactions Acid-catalyzed side reactions (e.g., alkylation by carbocations).[13]Base-catalyzed side reactions (e.g., aspartimide formation).[6]The reactive intermediates generated (carbocations vs. enolates) dictate the potential side-reaction pathways.
Safety & Equipment Requires specialized HF apparatus; highly hazardous reagents.[15][28]Standard laboratory glassware and hoods are sufficient.[19]Anhydrous HF is a significant operational hazard, mandating dedicated equipment and stringent safety protocols.

Experimental Protocols

Trustworthy protocols are self-validating. The following methods describe a standard cycle for Boc-SPPS and the final, critical cleavage step.

Protocol 1: Standard Cycle of Boc-SPPS

This protocol outlines the steps for adding one amino acid to the growing peptide chain on the resin.

Boc_SPPS_Workflow start Start with Peptide-Resin deprotection 1. Deprotection (25% TFA in DCM, 20 min) start->deprotection wash1 2. Wash (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (5-10% DIPEA in DCM, 2 min) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (Activated Boc-AA, 1-2 hr) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 end Repeat or Proceed to Final Cleavage wash3->end

Caption: A typical workflow for one cycle of Boc-SPPS.

Methodology:

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[29]

  • Deprotection: Drain the DCM, add a solution of 25-50% TFA in DCM, and agitate for 20-30 minutes. This removes the Nα-Boc group.[30]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove TFA and byproducts.[30]

  • Neutralization: Add a solution of 5-10% diisopropylethylamine (DIPEA) in DCM and agitate for 2-5 minutes. This neutralizes the N-terminal ammonium salt to a free amine. This step is critical for the subsequent coupling to proceed.[1]

  • Washing: Drain the neutralization solution and wash the resin with DCM (5x) to remove excess base.[1]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU/HOBt or DCC/HOBt) in DMF or a DCM/DMF mixture.[29]

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. Monitor reaction completion with a qualitative ninhydrin (Kaiser) test.[29]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.[29]

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

A key innovation in Boc chemistry is the use of in situ neutralization, where the neutralization and coupling steps are combined. This minimizes the time the reactive free amine is exposed, which can significantly increase efficiency, especially for difficult sequences prone to aggregation.[9][19][31]

Protocol 2: Final Peptide Cleavage with Anhydrous HF

WARNING: This procedure involves extremely hazardous materials and must be performed by trained personnel in a dedicated, HF-resistant apparatus and fume hood.

Methodology:

  • Preparation: Ensure the N-terminal Boc group has been removed from the final peptide-resin. Dry the peptide-resin thoroughly under vacuum.

  • Scavenger Addition: Place the dried peptide-resin (e.g., 1 gram) in the HF-resistant reaction vessel. Add a "scavenger" cocktail (e.g., 1 mL of p-cresol or anisole) to trap the reactive carbocations generated during cleavage, preventing side reactions with sensitive residues like Met, Trp, or Tyr.[15][21]

  • HF Distillation: Cool the reaction vessel with dry ice/acetone. In the HF apparatus, distill anhydrous liquid HF (approx. 9 mL per gram of resin) into the reaction vessel.[15]

  • Cleavage Reaction: Remove the cooling bath and allow the vessel to warm to 0°C. Stir the mixture for 1-2 hours.[29][32]

  • HF Evaporation: After the reaction is complete, carefully evaporate the HF under a stream of nitrogen or by vacuum within the sealed apparatus.

  • Peptide Precipitation & Washing: Transfer the residue (resin and crude peptide) to a centrifuge tube. Add cold diethyl ether to precipitate the peptide. Wash the precipitate multiple times with cold ether by centrifugation or filtration to remove scavengers and cleaved protecting group byproducts.[29]

  • Drying and Purification: Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc chemistry is a critical decision driven by the properties of the target peptide.[18] The Fmoc/tBu strategy, with its mild conditions, true orthogonality, and amenability to automation, is the default choice for routine and high-throughput synthesis.[8][11]

However, the classic Boc/Bzl strategy remains an indispensable tool and is often the superior choice for synthesizing long, complex, or hydrophobic peptides that are prone to aggregation. [3][18][28] Its ability to maintain peptide chain solvation via N-terminal protonation provides a powerful solution to one of the most persistent challenges in SPPS. While the hazards associated with HF cleavage demand respect and specialized infrastructure, the robustness of the Boc strategy ensures its continued relevance in the modern peptide synthesis laboratory.

References

A Comparative Analysis of Boc-(S)-3-Amino-5-hexenoic Acid Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative analysis of the stated purity of Boc-(S)-3-Amino-5-hexenoic acid (CAS: 270263-03-1), a key building block in the synthesis of novel peptide-based therapeutics, from different chemical suppliers. The data presented is based on publicly available information and should be supplemented with batch-specific Certificates of Analysis (CoA) for critical applications.

Purity Comparison

The following table summarizes the advertised purity specifications for this compound from various suppliers. It is important to note that these values represent typical specifications and may vary between batches.

SupplierStated PurityEnantiomeric Excess (e.e.)Additional Information
Sigma-Aldrich 98% (assay), ≥97.5% (HPLC)[1]≥99.0%[1]Form: lumps[1]
Antimex Chemical Limited 98%[2]Not specifiedMoisture Content: ≤0.5%, Impurity: ≤0.5%[2]
BLDpharm 98%Not specified

Disclaimer: The data presented above is compiled from the suppliers' public product listings. For the most accurate and up-to-date information, it is crucial to request and consult the Certificate of Analysis for the specific lot you intend to purchase.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the chemical and enantiomeric purity of this compound. Below is a typical protocol that can be adapted for this purpose.

Chemical Purity Analysis (Reversed-Phase HPLC)

This method determines the presence of any non-enantiomeric impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Sample Preparation:

      • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection: 210 nm

      • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute all components. For example:

        • 0-20 min: 10% to 90% B

        • 20-25 min: 90% B

        • 25-26 min: 90% to 10% B

        • 26-30 min: 10% B

    • Data Analysis:

      • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Enantiomeric Purity Analysis (Chiral HPLC)

This method separates and quantifies the (S)- and (R)-enantiomers to determine the enantiomeric excess.

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based chiral column like Chiralpak IA or similar)[3]

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase Preparation:

      • Prepare an isocratic mobile phase mixture of n-Hexane and IPA. A typical starting point is 90:10 (v/v) n-Hexane:IPA. Add a small amount of TFA (e.g., 0.1%) to improve peak shape.

    • Sample Preparation:

      • Prepare a sample solution as described for the chemical purity analysis, using the mobile phase as the solvent if possible.

    • Chromatographic Conditions:

      • Flow Rate: 0.5 - 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25 °C

      • UV Detection: 210 nm

    • Data Analysis:

      • The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers:

        • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Workflow and Methodology Diagrams

The following diagrams illustrate the logical flow of the supplier comparison and the experimental procedure for purity analysis.

cluster_0 Supplier Purity Comparison Workflow A Identify Potential Suppliers B Gather Publicly Available Purity Data A->B C Request Batch-Specific Certificates of Analysis (CoA) B->C D Compare Purity Specifications (Assay, e.e., Impurities) C->D E Select Supplier Based on Purity Requirements and Other Factors (e.g., Cost, Availability) D->E

Caption: Supplier comparison workflow for this compound.

cluster_1 HPLC Purity Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Prepare Mobile Phases A1 Set HPLC Method Parameters (Gradient/Isocratic, Flow, Temp) P1->A1 P2 Accurately Weigh and Dissolve Sample A2 Inject Sample onto Column P2->A2 A1->A2 A3 Detect Eluting Components via UV Detector A2->A3 D1 Integrate Peak Areas in Chromatogram A3->D1 D2 Calculate Chemical Purity (%) or Enantiomeric Excess (%) D1->D2

Caption: Key steps in the HPLC analysis of this compound.

References

Unlocking Novel Bioactivities: A Comparative Guide to Peptides with and without Boc-(S)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced potency, stability, and specificity is a continuous endeavor. The incorporation of unnatural amino acids into peptide sequences represents a powerful strategy to achieve these goals. This guide provides a comparative framework for evaluating the biological activity of peptides containing the novel, unsaturated amino acid Boc-(S)-3-Amino-5-hexenoic acid versus their unmodified counterparts.

While direct comparative data for peptides with and without this compound is not yet extensively published, this guide presents a hypothetical case study based on established experimental protocols to illustrate how such a comparison would be conducted. The inclusion of this unnatural amino acid, with its unique structural features—a Boc protecting group and a terminal double bond—has the potential to significantly alter the biological properties of a peptide. This can manifest as changes in antimicrobial efficacy, cytotoxicity, or receptor binding affinity.

Table 1: Hypothetical Antimicrobial Activity Data

This table illustrates a potential comparison of the Minimum Inhibitory Concentration (MIC) of a model peptide (Peptide A) and its modified version containing this compound (Peptide A-Boc-Ahx). Lower MIC values indicate higher antimicrobial potency.

PeptideTarget MicroorganismMIC (µg/mL)
Peptide A (Unmodified)Escherichia coli64
Peptide A-Boc-AhxEscherichia coli16
Peptide A (Unmodified)Staphylococcus aureus32
Peptide A-Boc-AhxStaphylococcus aureus8
Peptide A (Unmodified)Candida albicans128
Peptide A-Boc-AhxCandida albicans32

Table 2: Hypothetical Cytotoxicity Data

This table showcases a potential comparison of the cytotoxic effects of Peptide A and Peptide A-Boc-Ahx on a human cell line (HEK293). The IC50 value represents the concentration at which 50% of the cells are inhibited. A higher IC50 value is desirable, indicating lower toxicity to human cells.

PeptideCell LineIC50 (µM)
Peptide A (Unmodified)HEK293150
Peptide A-Boc-AhxHEK293300

Table 3: Hypothetical Receptor Binding Affinity Data

This table provides a hypothetical comparison of the binding affinity of Peptide A and Peptide A-Boc-Ahx to a specific receptor (Receptor X). The Ki value represents the inhibition constant; a lower Ki value indicates a higher binding affinity.

PeptideTarget ReceptorKi (nM)
Peptide A (Unmodified)Receptor X85
Peptide A-Boc-AhxReceptor X25

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a study comparing these peptides.

Solid-Phase Peptide Synthesis (SPPS)

Peptides can be synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol.[1][2][3][4]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.[1]

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (or this compound) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow it to react.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Antimicrobial Activity Assay (Broth Microdilution)

The antimicrobial activity of the peptides can be determined using the broth microdilution method.[5][6]

  • Microorganism Preparation: Culture the target microorganisms (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Dilution: Prepare serial dilutions of the peptides in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the peptides against mammalian cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

  • Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate and allow the cells to adhere overnight.[7]

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptides and incubate for a specified period (e.g., 24-72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the peptide that reduces the cell viability by 50% compared to untreated control cells.

Competitive Receptor Binding Assay

The binding affinity of the peptides to a specific receptor can be determined through a competitive binding assay using a radiolabeled or fluorescently labeled known ligand.[11][12][13]

  • Reagent Preparation: Prepare solutions of the receptor (e.g., membrane preparation from cells overexpressing the receptor), a labeled ligand with known affinity for the receptor, and the unlabeled competitor peptides at various concentrations.[12]

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled peptides.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the unbound ligand. This can be achieved by filtration through a filter plate that traps the receptor-ligand complexes.[13]

  • Detection: Quantify the amount of bound labeled ligand. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.

  • Ki Calculation: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled peptide that displaces 50% of the labeled ligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final cycle Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Antimicrobial_Assay_Workflow Culture Prepare Microorganism Culture Inoculation Inoculate Microtiter Plate Culture->Inoculation Dilution Prepare Peptide Dilutions Dilution->Inoculation Incubation Incubate Inoculation->Incubation Read Read Results (Visual/Spectrophotometer) Incubation->Read MIC Determine MIC Read->MIC

Caption: Antimicrobial Susceptibility Testing Workflow.

Cytotoxicity_Assay_Workflow Seeding Seed Cells in 96-well Plate Treatment Treat with Peptide Dilutions Seeding->Treatment Incubation Incubate Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Absorbance Measure Absorbance Solubilize->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: MTT Cytotoxicity Assay Workflow.

Conclusion

The incorporation of this compound into a peptide sequence holds the potential to significantly modulate its biological activity. The presented hypothetical data and established experimental protocols provide a robust framework for researchers to systematically evaluate the impact of this and other unnatural amino acids. Such comparative studies are crucial for the rational design of novel peptide-based therapeutics with improved pharmacological profiles. The unique structural features of this compound may lead to peptides with enhanced stability, altered conformation, and ultimately, superior therapeutic efficacy.

References

Lactam-Bridged Peptides Demonstrate Superior Enzymatic Stability Over Linear Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the introduction of a lactam bridge significantly enhances the resistance of peptides to enzymatic degradation when compared to their linear analogs. This increased stability, a critical attribute for therapeutic peptides, is achieved by conformationally constraining the peptide, which can shield cleavage sites from proteolytic enzymes.

The inherent flexibility of linear peptides often leaves them vulnerable to rapid degradation by proteases in the body, limiting their therapeutic potential.[1] By cyclizing the peptide through the formation of a lactam bridge—an amide bond between the side chains of amino acids such as glutamic acid and lysine—the conformational freedom of the peptide is reduced.[1][2][3] This rigid structure is less recognizable by many proteases, which typically bind to peptides in an extended conformation.[2] The result is a marked increase in the peptide's half-life and overall stability in the presence of enzymes.

Experimental studies across various peptide sequences consistently demonstrate the stabilizing effect of lactam bridging. For instance, lactam-bridged analogs of glucagon-like peptide-1 (GLP-1) have shown significantly enhanced stability against enzymes like dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase (NEP 24.11).[4] Similarly, a lactam-bridged peptide targeting the dimerization interface of Leishmania infantum trypanothione reductase exhibited higher resistance to proteinase K degradation compared to its linear prototype.[5]

Comparative Analysis of Enzymatic Stability

The following table summarizes quantitative data from studies comparing the enzymatic stability of lactam-bridged peptides with their linear counterparts under various conditions.

Peptide SystemConstraint TypeEnzyme(s)Half-life (t½) of Lactam-Bridged PeptideHalf-life (t½) of Linear PeptideReference
hACE2-derived peptidesLactam bridgeHuman Plasma5.0 hNot explicitly stated, but significantly less stable[6]
GLP-1 AnaloguesTwo lactam bridgesNEP 24.11> 17 hRapidly degraded[4]
Li-TryR targeting peptidesLactam bridgeProteinase KHigher resistance (qualitative)Lower resistance (qualitative)[5]

Experimental Protocol: In Vitro Enzymatic Stability Assay

The following is a generalized protocol for assessing the enzymatic stability of peptides, based on common methodologies described in the literature.[7][8][9]

1. Materials and Reagents:

  • Peptide stock solution (lactam-bridged and linear counterparts) of known concentration.

  • Enzyme solution (e.g., trypsin, chymotrypsin, pepsin, or a mixture like human serum/plasma).

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution to stop the enzymatic reaction (e.g., trifluoroacetic acid, acetonitrile).

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system for analysis.

2. Procedure:

  • Peptide Incubation: A known concentration of the peptide is incubated with the enzyme solution in the incubation buffer at a physiologically relevant temperature (e.g., 37°C).

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer as needed).

  • Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped by adding the quenching solution. This solution typically denatures the enzyme.

  • Sample Analysis: The quenched samples are analyzed by reverse-phase HPLC or LC-MS to separate the intact peptide from its degradation products.[10] The amount of remaining intact peptide is quantified by measuring the area of its corresponding peak in the chromatogram.

  • Data Analysis: The percentage of the intact peptide remaining at each time point is plotted against time. The half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded, is then calculated from this data.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro enzymatic stability assay of peptides.

EnzymaticStabilityAssay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Peptide Solution (Lactam-bridged or Linear) Incubate Incubate at 37°C Peptide->Incubate Enzyme Enzyme Solution (e.g., Plasma, Trypsin) Enzyme->Incubate Timepoints Collect Aliquots at Different Time Points Incubate->Timepoints Time course Quench Quench Reaction (e.g., with Acid) Timepoints->Quench HPLC_MS Analyze by HPLC/LC-MS Quench->HPLC_MS Data Quantify Remaining Peptide & Calculate Half-life (t½) HPLC_MS->Data

Caption: Workflow of an in vitro enzymatic stability assay.

References

A Comparative Guide to the Conformational Analysis of Lactam-Bridged Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactam bridges are a powerful tool in peptide chemistry, offering a means to introduce conformational constraints that can pre-organize a peptide into a bioactive conformation, enhance metabolic stability, and improve receptor affinity and selectivity. This guide provides a comparative analysis of the conformational properties of peptides constrained by lactam bridges versus their linear analogues, supported by experimental data and detailed methodologies.

Introduction to Lactam-Bridged Peptides

Side-chain to side-chain cyclization via lactam bridge formation is a widely used strategy to stabilize specific secondary structures in peptides, such as α-helices and β-turns.[1][2] This is typically achieved by forming an amide bond between the side chains of acidic (e.g., Aspartic acid, Glutamic acid) and basic (e.g., Lysine, Ornithine) amino acid residues. The resulting cyclic structure reduces the conformational flexibility of the peptide backbone, which can have profound effects on its biological activity. The spacing between the bridged residues, such as (i, i+3), (i, i+4), and (i, i+7), plays a crucial role in determining the resulting secondary structure.[1][2]

Comparative Conformational Analysis: Lactam-Bridged vs. Linear Peptides

The introduction of a lactam bridge significantly influences the conformational landscape of a peptide. The primary methods for analyzing these conformational changes are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, often complemented by computational modeling.

Helicity Assessment by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for assessing the secondary structure content of peptides in solution. The characteristic CD spectrum of an α-helix shows double minima at approximately 208 nm and 222 nm. The molar ellipticity at 222 nm ([θ]₂₂₂) is often used to quantify the percentage of α-helicity.

Table 1: Comparison of α-Helicity in Lactam-Bridged and Linear Peptides

Peptide NameSequenceConstraint Type% Helicity (Aqueous Buffer)% Helicity (50% TFE)Reference
Linear Peptide 1Ac-A(E)AAKA-NH₂NoneLowHigh[1]
EK (i, i+4)Ac-A(E)AA(K)A-NH₂Lactam BridgeConsiderably Higher~100%[1]
Linear Peptide 2Ac-A(E)AAKA(E)AAKA-NH₂NoneLowHigh[1]
2EK (i, i+4)Ac-A(E)AA(K)A(E)AA(K)A-NH₂Two Lactam BridgesHigher than EK (i, i+4)~100%[1]
hACE2 (34-42) LinearH(E)QRA(Q)HIK-NH₂NoneLow36.9%[3]
hACE2 (34-42) LactamCyclo(35,39)-H(E)QRA(Q)HIK-NH₂Lactam Bridge55.5%-[3]

TFE (Trifluoroethanol) is a helix-inducing solvent.

As the data in Table 1 illustrates, the introduction of one or more (i, i+4) lactam bridges significantly increases the α-helical content of peptides in aqueous solutions compared to their linear counterparts.[1][3] In the presence of a helix-inducing solvent like TFE, both linear and constrained peptides often exhibit high helicity, but the lactam bridge is crucial for maintaining this structure in a more biologically relevant aqueous environment.[1]

Structural Refinement by NMR Spectroscopy

NMR spectroscopy provides detailed atomic-level information about peptide conformation. Key parameters include:

  • Nuclear Overhauser Effect (NOE): The presence of specific NOE cross-peaks indicates spatial proximity between protons. For an α-helix, characteristic short-range NOEs are observed between the amide proton (NH) of one residue and the α-proton (αH) of the preceding residue (dαN(i, i+1)), and between the amide protons of adjacent residues (dNN(i, i+1)). For a 3₁₀-helix, dαN(i, i+2) and dαN(i, i+3) connectivities are often observed.[4][5]

  • ³J(HN,Hα) Coupling Constants: The magnitude of the coupling constant between the amide proton and the α-proton is related to the backbone dihedral angle φ. For α-helical structures, these values are typically small (< 6 Hz).

  • Chemical Shift Index (CSI): Deviations of α-proton chemical shifts from random coil values can indicate the presence of secondary structure.

Table 2: Representative NMR Data for Lactam-Bridged Peptides

Peptide FeatureObservationImplicationReference
NOE Connectivities
dαN(i, i+1), dNN(i, i+1)Present in (i, i+4) lactam-bridged peptidesα-helical conformation[6]
dαN(i, i+2), dαN(i, i+3)Present in (i, i+3) lactam-bridged peptides3₁₀-helical conformation[4][5]
Absence of dαN(i, i+4)Observed in some constrained peptidesRules out α-helix in favor of 3₁₀-helix[4][5]
³J(HN,Hα) Coupling Constants
< 6 HzFor residues within the lactam-bridged segmentConsistent with α-helical φ angles[6]
5-7 HzFor more flexible lactam bridgesLess rigid conformation[6]

Studies have shown that the lactam bridge in (i, i+4) constrained peptides can stabilize a helical turn. However, deviations from an ideal α-helix are possible, with some structures showing an increase in the number of residues per turn, suggesting a partial unwinding of the helix.[6][7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Lactam-Bridged Peptides
  • Resin and Linear Peptide Assembly: The linear peptide is synthesized on a solid support (e.g., Rink amide resin for C-terminal amides) using Fmoc/tBu chemistry. The amino acids that will form the lactam bridge (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH) are incorporated with orthogonal side-chain protecting groups.

  • Selective Deprotection: The orthogonal protecting groups (e.g., Allyl and Alloc) on the side chains of the selected Asp and Lys residues are selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃).

  • On-Resin Cyclization: The lactam bridge is formed by treating the resin-bound peptide with a coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIEA or NMM) in a suitable solvent like DMF. The reaction progress is monitored using a colorimetric test (e.g., Kaiser test).

  • Cleavage and Deprotection: The remaining side-chain protecting groups are removed, and the peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 50-100 µM.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter using a quartz cuvette with a path length of 0.1 cm. Spectra are typically scanned from 190 to 260 nm at 25 °C.

  • Data Processing: The spectrum of the buffer is subtracted from the peptide spectrum. The raw data (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.

  • Helicity Calculation: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following formula: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100 where [θ]c is the ellipticity of the random coil state and [θ]h is the ellipticity of a pure α-helix of the same length.

NMR Spectroscopy
  • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffer matching the conditions for biological assays) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including TOCSY (for spin system identification), NOESY (for through-space proton-proton correlations), and HSQC (for ¹H-¹⁵N or ¹H-¹³C correlations if isotopically labeled).

  • Resonance Assignment: The resonances are assigned to specific protons in the peptide sequence using the TOCSY and NOESY spectra to walk along the peptide backbone.

  • Structural Restraint Generation: NOE cross-peak intensities are converted into upper distance restraints (typically classified as strong, medium, and weak corresponding to ~2.5 Å, ~3.5 Å, and ~5.0 Å, respectively). ³J(HN,Hα) coupling constants are measured to derive dihedral angle restraints for φ.

  • Structure Calculation and Refinement: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers that are consistent with the NMR data. The final ensemble of structures is then typically refined using molecular dynamics simulations.

Visualizing the Workflow

Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data_interpretation Data Interpretation & Structure Determination SPPS Solid-Phase Peptide Synthesis Cyclization On-Resin Lactam Bridge Formation SPPS->Cyclization Cleavage Cleavage & Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification CD Circular Dichroism Spectroscopy Purification->CD NMR NMR Spectroscopy Purification->NMR Helicity Secondary Structure Content (% Helicity) CD->Helicity Restraints NOE Distances & Dihedral Angles NMR->Restraints MD Molecular Dynamics Simulation Structure 3D Structure Ensemble MD->Structure Restraints->Structure Structure->MD Refinement

Caption: Workflow for the synthesis and conformational analysis of lactam-bridged peptides.

Conclusion

The conformational analysis of lactam-bridged peptides demonstrates the effectiveness of this constraining strategy in pre-organizing peptides into defined secondary structures. The comparative data clearly shows that lactam-bridged peptides exhibit significantly higher helicity in aqueous solutions compared to their linear counterparts. The choice of bridge position, ring size, and the surrounding amino acid sequence are all critical factors that fine-tune the resulting conformation. A combination of CD and NMR spectroscopy, supported by computational modeling, provides a comprehensive understanding of the three-dimensional structure of these constrained peptides, which is invaluable for the rational design of potent and selective peptide-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-(S)-3-Amino-5-hexenoic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Boc-(S)-3-Amino-5-hexenoic acid (CAS No. 270263-03-1). Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This compound is classified as a combustible solid and presents several health hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Potential Hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Summary of Key Safety and Disposal Data

The following table summarizes critical information for the safe handling and disposal of this compound.

ParameterValueSource
CAS Number 270263-03-1[2]
Molecular Formula C11H19NO4
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]
Pictogram GHS07 (Exclamation Mark)
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][1]
Disposal P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][1]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. This ensures regulatory compliance and minimizes environmental impact.

1. Segregation:

  • Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.

2. Waste Container:

  • Place the chemical waste in a clearly labeled, leak-proof container.

  • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is suitable.

3. Labeling:

  • The label should be clearly marked as "Hazardous Waste."

  • Identify the contents as "this compound" and include the approximate quantity.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from heat, sparks, and open flames.

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow their specific procedures for waste manifests and pickup scheduling.

Note: Disposal via the sanitary sewer is not recommended for this compound due to its irritant properties and the general principle of minimizing chemical release into the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate waste from incompatible materials ppe->segregate container Place in a labeled, leak-proof container (HDPE or Glass) segregate->container label Label as 'Hazardous Waste' with chemical name container->label storage Store in a designated, secure hazardous waste area label->storage contact Contact EHS or licensed waste disposal contractor storage->contact end End: Proper Disposal contact->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Boc-(S)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for the handling of Boc-(S)-3-Amino-5-hexenoic acid (CAS No: 270263-03-1). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that can cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[1][2] The required personal protective equipment is outlined below.

Protection Type Specific PPE Standard/Specification
Respiratory Protection Dust maskType N95 (US) or equivalent
Eye Protection Eyeshields or Safety glassesANSI Z87.1 or equivalent
Face Protection Face shieldUse in conjunction with eyeshields
Hand Protection Chemical-resistant glovesNitrile rubber, Butyl rubber
Body Protection Laboratory coatStandard lab coat

Safe Handling and Operational Plan

Given that this compound is a solid in the form of lumps, specific precautions must be taken to avoid dust generation and exposure.[3]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is highly recommended, especially when weighing or transferring the substance.

  • Eye Wash Station: Ensure an eye wash station is readily accessible in the immediate work area.

  • Safety Shower: A safety shower should be available in case of significant skin contact.

Step-by-Step Handling Procedure

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Set up work area in fume hood prep_ppe->prep_setup prep_gather Gather all necessary equipment prep_setup->prep_gather handle_weigh Carefully weigh the solid prep_gather->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_ppe Properly doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

First Aid Measures

In case of exposure, follow these immediate first aid protocols:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash it before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Storage and Disposal Plan

Proper storage and disposal are crucial to maintain the chemical's integrity and prevent contamination.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • The recommended storage temperature is 2-8°C.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of contents and containers in accordance with local, regional, and national regulations. The recommended disposal method is through a licensed hazardous waste disposal company.[2]

cluster_disposal Disposal Plan disp_collect Collect waste in a designated, labeled container disp_segregate Segregate from other chemical waste disp_collect->disp_segregate disp_store Store in a secure, well-ventilated area disp_segregate->disp_store disp_contact Contact certified waste disposal service disp_store->disp_contact

Caption: Logical steps for the disposal of chemical waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.